Product packaging for 1-(Difluoromethoxy)-2-nitrobenzene(Cat. No.:CAS No. 22225-77-0)

1-(Difluoromethoxy)-2-nitrobenzene

Cat. No.: B1301630
CAS No.: 22225-77-0
M. Wt: 189.12 g/mol
InChI Key: VICWTNGFGCVEHT-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-nitrobenzene (CAS 22225-77-0) is a high-purity organic compound characterized by its molecular formula of C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol . This chemical, appearing as a light yellow liquid with a typical assay of ≥98%, serves as a valuable and versatile building block in modern organic synthesis . Its structure, featuring a nitro group and a difluoromethoxy substituent on a benzene ring, makes it a critical precursor for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries . Researchers value this compound for its role as a key intermediate in developing novel compounds with specific biological activities . The unique properties of the difluoromethoxy group can enhance the metabolic stability and bioavailability of target molecules, making this intermediate especially useful in medicinal chemistry and drug discovery pipelines. Proper handling is essential; this compound has associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . It must be stored in an inert atmosphere at 2-8°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses or for direct human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO3 B1301630 1-(Difluoromethoxy)-2-nitrobenzene CAS No. 22225-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-6-4-2-1-3-5(6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICWTNGFGCVEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371768
Record name 1-(difluoromethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22225-77-0
Record name 1-(difluoromethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Difluoromethoxy)-2-nitrobenzene CAS number 22225-77-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22225-77-0

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-(Difluoromethoxy)-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Computational Properties

This compound is a light yellow liquid that serves as a valuable intermediate in organic synthesis.[1] Its unique combination of a difluoromethoxy group and a nitro group on a benzene ring makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. The introduction of the difluoromethoxy (-OCHF2) group can significantly enhance the pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃ChemScene
Molecular Weight 189.12 g/mol ChemScene
Physical Form LiquidSigma-Aldrich
Appearance Light yellowNINGBO INNO PHARMCHEM CO.,LTD.
Purity ≥97% - ≥98%Sigma-Aldrich, ChemScene
Boiling Point 249.4 ± 30.0 °C at 760 mmHgPubChem
Density 1.4 ± 0.1 g/cm³PubChem
Flash Point 104.6 ± 24.6 °CPubChem
Refractive Index 1.494PubChem
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich

Table 2: Computational Chemistry Data

ParameterValueSource
Topological Polar Surface Area (TPSA) 52.37 ŲChemScene
logP 2.1962ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 3ChemScene

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through the difluoromethylation of 2-nitrophenol. The following protocol is based on established methods for the synthesis of difluoromethoxy nitrobenzene isomers.[1][2]

Synthesis of this compound

This procedure involves the reaction of 2-nitrophenol with a difluoromethylating agent in the presence of a base and a phase-transfer catalyst.[1][2]

Materials:

  • 2-Nitrophenol (o-NP)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Difluorochloromethane (ClCHF₂)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Water (H₂O)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Equipment:

  • Four-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Gas inlet tube

  • Separatory funnel

  • Rotary evaporator

  • Steam distillation apparatus

Procedure:

  • In a four-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, thermometer, and gas inlet tube, dissolve 2-nitrophenol and sodium hydroxide in water.

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Heat the reaction mixture to a temperature between 40-100°C with vigorous stirring.[2]

  • Once the desired temperature is reached, begin to bubble difluorochloromethane gas through the reaction mixture. The molar ratio of 2-nitrophenol to difluorochloromethane can range from 1:1 to 1:10.[2]

  • Maintain the reaction at the set temperature for 1 to 40 hours, monitoring the progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with an alkaline solution followed by water to remove unreacted starting materials and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by steam distillation to yield a product with a purity of >98%.[1]

Procedure:

  • Set up a steam distillation apparatus with the crude product in the distilling flask.

  • Pass steam through the flask to co-distill the product with water.

  • Collect the distillate, which will consist of two phases: an aqueous phase and the organic product.

  • Separate the organic layer and dry it to obtain the purified this compound.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques applicable to nitroaromatic compounds.[3]

Table 3: Recommended Analytical Methods

MethodPurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detector: UV at a suitable wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impuritiesColumn: Capillary column suitable for aromatic compounds; Carrier Gas: Helium; Detector: Mass Spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation¹H NMR, ¹³C NMR, and ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic peaks for C-O-C, NO₂, Ar-H, and C-F bonds.

Applications in Drug Development

This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of the difluoromethoxy group into potential drug candidates. The nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine, which can then undergo a wide range of reactions such as amide bond formation or participation in coupling reactions.

The presence of the difluoromethoxy group can confer several advantageous properties to a drug molecule:

  • Enhanced Metabolic Stability: The C-F bonds are strong and less susceptible to metabolic cleavage, which can increase the half-life of a drug.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

  • Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the overall conformation of the molecule, potentially leading to improved binding affinity for its target.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials (2-Nitrophenol, NaOH, ClCHF₂) Reaction Difluoromethylation Reaction Start->Reaction Workup Aqueous Workup (Phase Separation, Washing) Reaction->Workup Purification Purification (Steam Distillation) Workup->Purification Analysis Quality Control (HPLC, GC-MS, NMR) Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Synthetic and Purification Workflow
Role in Drug Discovery

This diagram illustrates the logical flow of how this compound is utilized as a building block in the drug discovery process.

Drug_Discovery_Role cluster_0 Core Building Block cluster_1 Chemical Transformations cluster_2 Lead Compound Generation cluster_3 Improved Pharmacokinetics Start This compound Reduction Reduction of Nitro Group (-NO₂ → -NH₂) Start->Reduction Derivatization Further Derivatization (e.g., Amide Coupling, SNAr) Reduction->Derivatization LeadGen Generation of Novel Drug Candidates Derivatization->LeadGen PK Enhanced Properties: - Metabolic Stability - Lipophilicity - Bioavailability LeadGen->PK

Utility in Drug Discovery Cascade
Impact of the Difluoromethoxy Group on Drug Properties

The following diagram illustrates the logical relationship between the incorporation of the difluoromethoxy group and the resulting beneficial changes in the properties of a drug candidate.

Difluoromethoxy_Impact cluster_properties Physicochemical Property Modulation cluster_outcomes Improved Drug-like Properties DFM_Group Difluoromethoxy (-OCHF₂) Group Lipophilicity Increased Lipophilicity DFM_Group->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability DFM_Group->Metabolic_Stability pKa_Shift pKa Modulation DFM_Group->pKa_Shift Conformation Conformational Influence DFM_Group->Conformation Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Half_Life Longer Half-Life Metabolic_Stability->Half_Life Binding_Affinity Optimized Binding Affinity pKa_Shift->Binding_Affinity Conformation->Binding_Affinity

Influence of -OCHF₂ on Drug Properties

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Difluoromethoxy)-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(difluoromethoxy)-nitrobenzene (CAS No. 22225-77-0). The introduction of the difluoromethoxy group onto the nitrobenzene scaffold imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry and materials science. This document collates available data on its physical and chemical properties, outlines detailed experimental protocols for its synthesis and characterization, and includes a workflow diagram for its preparation and purification. Due to a lack of publicly available data on the specific biological activity of this compound, a signaling pathway diagram could not be generated. Instead, a detailed synthetic and analytical workflow is presented.

Physicochemical Characteristics

2-(Difluoromethoxy)-nitrobenzene is a light yellow liquid at room temperature.[1] The presence of the electron-withdrawing nitro group and the difluoromethoxy group significantly influences its reactivity and physical properties. While experimental data for some properties of the ortho-isomer are scarce, data from closely related isomers and computational predictions provide valuable insights.

Identification
IdentifierValue
IUPAC Name 1-(Difluoromethoxy)-2-nitrobenzene
CAS Number 22225-77-0[2]
Molecular Formula C₇H₅F₂NO₃[2]
Molecular Weight 189.12 g/mol [2]
Canonical SMILES C1=CC=C(C(=C1)--INVALID-LINK--[O-])OC(F)F
InChI Key NYVCZALWNPMMSQ-UHFFFAOYSA-N
Physical Properties

A summary of the available and predicted physical properties of 2-(difluoromethoxy)-nitrobenzene is presented below. It is important to note that some of these values are predicted or extrapolated from related compounds due to the limited availability of experimental data for this specific isomer.

PropertyValueSource
Physical State Light yellow liquid[1]
Boiling Point 249.4 ± 30.0 °C at 760 mmHg[3]
Melting Point Not available (para-isomer: 37-40 °C)[4]
Density ~1.4 ± 0.1 g/cm³[3]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, ether, benzene) and sparingly soluble in water.Predicted based on nitrobenzene solubility[5]
pKa Not available
Refractive Index 1.494[3]
Computed Properties

Computational models provide further insight into the molecular characteristics of 2-(difluoromethoxy)-nitrobenzene.

PropertyValueSource
Topological Polar Surface Area (TPSA) 52.37 Ų[6]
logP (Octanol-Water Partition Coefficient) 2.1962[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 3[6]

Synthesis and Purification

The synthesis of 2-(difluoromethoxy)-nitrobenzene typically involves the difluoromethylation of 2-nitrophenol. A general method is described in the patent literature, which involves a water-phase reaction.[7]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(difluoromethoxy)-nitrobenzene.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Nitrophenol reagents NaOH, H₂O Phase Transfer Catalyst start->reagents Dissolution reaction Reaction with Chlorodifluoromethane (CHClF₂) (40-100 °C, 1-40 h) reagents->reaction crude Crude 2-(Difluoromethoxy)-nitrobenzene reaction->crude workup Aqueous Workup (Alkali Wash, Water Wash) crude->workup Extraction distillation Steam Distillation workup->distillation product Pure 2-(Difluoromethoxy)-nitrobenzene distillation->product qc Quality Control (GC, NMR, etc.) product->qc

References

An In-depth Technical Guide to 1-(Difluoromethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 1-(Difluoromethoxy)-2-nitrobenzene, a key intermediate in modern organic synthesis. The document details its molecular structure, physicochemical properties, and its significance in the development of pharmaceuticals and agrochemicals. Detailed, representative experimental protocols for its synthesis and subsequent chemical transformations are provided, accompanied by structured data tables and workflow diagrams generated using Graphviz to illustrate the logical and experimental steps. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound (CAS No. 22225-77-0) is a substituted aromatic compound that has garnered significant interest in the chemical and pharmaceutical industries.[1] Its structure is characterized by a benzene ring functionalized with both a nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂). The presence of the difluoromethoxy moiety is of particular importance; introducing this group into organic molecules can profoundly alter their physicochemical and biological properties.[1] Specifically, it can enhance metabolic stability, lipophilicity, and binding affinity, which are highly desirable characteristics for active pharmaceutical ingredients (APIs).[1]

This compound serves as a versatile building block, primarily because the nitro group can be readily reduced to an amine (-NH₂), opening a gateway for a wide array of subsequent chemical modifications such as amide bond formation or participation in various coupling reactions.[1] Consequently, this compound is a critical precursor for creating diverse and complex molecular scaffolds for novel therapeutic agents and other specialized chemical products.[2]

Molecular Structure and Properties

The molecular structure of this compound consists of a difluoromethoxy group and a nitro group attached to adjacent carbon atoms (positions 1 and 2) of a benzene ring.

Chemical Identifiers and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 2-(Difluoromethoxy)-nitrobenzene, Difluoromethyl 2-nitrophenyl ether[1][3]
CAS Number 22225-77-0[2][3][4]
Molecular Formula C₇H₅F₂NO₃[2][3][4]
Molecular Weight 189.12 g/mol [2][3][4][5]
Appearance Light yellow liquid[1][2][3]
Purity Typically ≥98.0%[1][3]
Boiling Point 249.4 ± 30.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Flash Point 104.6 ± 24.6 °C[3]
SMILES FC(F)OC1=CC=CC=C1--INVALID-LINK--[O-][4]
InChI Key SVGGBARCOQPYMV-UHFFFAOYSA-N[6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the difluoromethylation of 2-nitrophenol. This process involves the reaction of 2-nitrophenol with a difluoromethylene source, such as difluorochloromethane (CHClF₂), under basic conditions, often employing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[7][8]

Synthesis Workflow

The logical workflow for the synthesis of this compound from 2-nitrophenol is depicted below.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product R1 2-Nitrophenol P1 Deprotonation of Phenol R1->P1 R2 Base (e.g., NaOH) R2->P1 R3 Difluorochloromethane (CHClF₂) P3 Nucleophilic Substitution (Difluoromethylation) R3->P3 R4 Phase-Transfer Catalyst (e.g., TBAB) P2 Phase Transfer of Phenoxide R4->P2 R5 Solvent (Aqueous) R5->P1 P1->P2 P2->P3 P4 Work-up & Purification P3->P4 FP This compound P4->FP

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following is a representative experimental protocol adapted from general procedures for the synthesis of analogous compounds.[7][8]

Objective: To synthesize this compound.

Materials:

  • 2-Nitrophenol (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Deionized Water

  • Difluorochloromethane (CHClF₂)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature probe.

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve 2-nitrophenol and tetrabutylammonium bromide in deionized water.

  • Basification: Add sodium hydroxide to the solution and stir until a homogenous solution of the corresponding sodium phenoxide is formed.

  • Reaction: Heat the mixture to approximately 80-95°C. Begin bubbling difluorochloromethane gas into the reaction mixture under vigorous stirring. The reaction is exothermic and should be monitored.

  • Monitoring: Continue the gas addition for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous mixture three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a light yellow liquid.

Chemical Reactivity and Downstream Applications

A primary application of this compound in drug development is its use as a precursor to 2-(Difluoromethoxy)aniline. This transformation is achieved via the reduction of the nitro group, a fundamental and reliable reaction in organic synthesis. The resulting aniline is a versatile intermediate for building more complex molecular architectures.

Reduction of the Nitro Group: Workflow

The workflow for the reduction of this compound to 2-(Difluoromethoxy)aniline is outlined below.

Reduction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product SM This compound RP Nitro Group Reduction SM->RP RA Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) RA->RP SO Solvent (e.g., Ethanol) SO->RP WP Work-up & Purification RP->WP FP 2-(Difluoromethoxy)aniline WP->FP

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Difluoromethyl 2-Nitrophenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic properties of difluoromethyl 2-nitrophenyl ether. The methodologies and data presented herein are compiled from established synthetic protocols for analogous compounds and spectral data from related structures, offering a robust resource for researchers in medicinal chemistry and materials science.

Experimental Protocol: Synthesis of Difluoromethyl 2-Nitrophenyl Ether

The following protocol is a comprehensive, step-by-step procedure for the synthesis of difluoromethyl 2-nitrophenyl ether, adapted from established methods for the difluoromethylation of phenols.[1][2]

Materials:

  • 2-Nitrophenol

  • Sodium chlorodifluoroacetate (SCDA)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1.39 g, 10 mmol), sodium chlorodifluoroacetate (2.28 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure difluoromethyl 2-nitrophenyl ether.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for difluoromethyl 2-nitrophenyl ether. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.90 - 7.80m-2H, Ar-H
7.60 - 7.50m-1H, Ar-H
7.30 - 7.20m-1H, Ar-H
6.80t73.51H, -OCHF₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
150.5Ar-C (C-O)
141.0Ar-C (C-NO₂)
134.5Ar-CH
126.0Ar-CH
121.5Ar-CH
118.0Ar-CH
115.5 (t, J ≈ 260 Hz)-OCHF₂

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-80 to -90d73.5-OCHF₂

Table 4: Predicted IR Data

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H (aromatic)
1580 - 1560, 1360 - 1340N-O (nitro group)
1280 - 1240C-O-C (ether)
1100 - 1000C-F

Table 5: Predicted Mass Spectrometry Data

m/zAssignment
189[M]⁺
140[M - CHF₂]⁺
123[M - NO₂]⁺
93[C₆H₅O]⁺
51[CHF₂]⁺

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of difluoromethyl 2-nitrophenyl ether.

Synthesis_Workflow Reactants 2-Nitrophenol + Sodium Chlorodifluoroacetate + K₂CO₃ in DMF Reaction Heating at 100°C Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Difluoromethyl 2-Nitrophenyl Ether Purification->Product

Synthetic workflow for difluoromethyl 2-nitrophenyl ether.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable and versatile functional group. This technical guide provides a comprehensive overview of the pivotal role the difluoromethoxy group plays in drug design, detailing its impact on key drug-like properties, synthetic accessibility, and metabolic fate, supported by quantitative data, detailed experimental protocols, and visual representations of its influence in established therapeutic agents.

Core Physicochemical Properties: A Comparative Analysis

The introduction of a difluoromethoxy group to a molecule imparts a unique combination of steric and electronic properties that significantly influence its behavior. It is often considered a lipophilic hydrogen bond donor, a rare and advantageous characteristic in drug design.

Lipophilicity and Electronic Effects

The difluoromethoxy group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group. This moderate increase can enhance membrane permeability and improve oral absorption. The electronic nature of the difluoromethoxy group is weakly electron-withdrawing, as indicated by its positive Hammett sigma constant (σp ≈ +0.14). This is in contrast to the electron-donating nature of the methoxy group and the strongly electron-withdrawing nature of the trifluoromethoxy group.

A key feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving metabolic stability while preserving crucial interactions with biological targets.[1]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Calculated logP (Anisole derivatives) 2.112.352.79
Hansch Pi (π) Constant -0.02~0.45+1.04[2]
Hammett Sigma (σp) Constant -0.27+0.14+0.35
Hydrogen Bonding Capability AcceptorDonor/Weak AcceptorWeak Acceptor

Note: logP and pKa values are representative and can vary based on the specific molecular scaffold and experimental conditions.

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[3] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

The -OCF₂H group is frequently employed as a metabolically robust replacement for the labile methoxy group, which is prone to O-demethylation.[4] This substitution can significantly increase a drug's plasma half-life and improve its bioavailability by blocking this common metabolic pathway.[1] The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes.[3]

Synthesis of Aryl Difluoromethyl Ethers

The introduction of the difluoromethoxy group onto an aromatic ring can be achieved through several synthetic routes. A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline

This protocol describes a general two-step procedure for the synthesis of 4-(difluoromethoxy)aniline from 4-nitrophenol.

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene

  • Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydroxide (1.1 eq) to form the corresponding sodium phenoxide.

  • Difluoromethylation: Heat the mixture to 90-100 °C. Add a difluorocarbene source, such as sodium chlorodifluoroacetate (2.0-3.0 eq), portion-wise over 1-2 hours. Alternatively, monochlorodifluoromethane gas can be bubbled through the reaction mixture under pressure.[5]

  • Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(difluoromethoxy)-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 1-(difluoromethoxy)-4-nitrobenzene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or hydrazine hydrate with a catalyst like ferric oxide and activated carbon can be employed.[5]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, filter off the catalyst (if used).

  • Purification: Remove the solvent under reduced pressure. If necessary, purify the crude product by column chromatography or recrystallization to obtain 4-(difluoromethoxy)aniline.

In Vitro Metabolic Stability Assay

The following protocol outlines a general procedure for assessing the metabolic stability of a compound containing a difluoromethoxy group using human liver microsomes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

1. Reagents and Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂; Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

2. Assay Procedure:

  • Preparation of Incubation Mixture: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Microsome Preparation: Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: In a 96-well plate, combine the test compound working solution and the diluted microsomes. Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[4][6]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.[7]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[8][9][10]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Case Studies: The Difluoromethoxy Group in FDA-Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several successful pharmaceuticals.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability in the acidic environment of the stomach's parietal cells, where it becomes activated to inhibit the H⁺/K⁺-ATPase proton pump.[1][2][3][11][12]

Pantoprazole_Mechanism Pantoprazole_Protonix Pantoprazole (Prodrug) Activated_Pantoprazole Activated Sulfenamide Pantoprazole_Protonix->Activated_Pantoprazole Proton_Pump H+/K+-ATPase (Proton Pump) Activated_Pantoprazole->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion Blocked Acid_Secretion Gastric Acid (HCl)

Caption: Mechanism of action of Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability. Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, roflumilast activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately reducing inflammatory responses.[13][14][15][16]

Roflumilast_Signaling Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB CREB->pCREB Anti_inflammatory_genes Anti-inflammatory Gene Transcription pCREB->Anti_inflammatory_genes Promotes OCF2H_Analog_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_decision Decision Lead_Compound Lead Compound (e.g., with -OCH3) Identify_Liability Identify Metabolic Liability (O-demethylation) Lead_Compound->Identify_Liability Design_Analog Design -OCF2H Analog Identify_Liability->Design_Analog Synthesis Synthesize Analog Design_Analog->Synthesis Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Synthesis->Metabolic_Stability Potency_Assay Target Potency Assay Synthesis->Potency_Assay Physicochemical Measure logP, pKa Synthesis->Physicochemical Compare_Data Compare Data with Lead Compound Metabolic_Stability->Compare_Data Potency_Assay->Compare_Data Physicochemical->Compare_Data Go_NoGo Go/No-Go Decision for In Vivo Studies Compare_Data->Go_NoGo

References

Synthetic Potential of ortho-Nitro difluoromethoxy Benzene: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention due to its ability to modulate key drug-like properties.[1] This technical guide provides an in-depth exploration of the synthetic potential of ortho-nitro difluoromethoxy benzene (1-(difluoromethoxy)-2-nitrobenzene), a versatile building block for the synthesis of novel therapeutics. The presence of the nitro group ortho to the difluoromethoxy moiety offers unique reactivity and substitution patterns, opening avenues for the creation of diverse molecular scaffolds.[1] This guide will detail the synthesis, key reactions, and potential applications of this compound, providing researchers with the necessary information to leverage its synthetic utility in drug discovery programs.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical and Predicted Spectroscopic Data

PropertyValue
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
Appearance Light yellow liquid[1]
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (m, 1H), 7.5-7.7 (m, 1H), 7.2-7.4 (m, 2H), 6.6-7.0 (t, J=74 Hz, 1H, -OCHF₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 150-155 (C-O), 140-145 (C-NO₂), 130-135 (CH), 125-130 (CH), 120-125 (CH), 115-120 (CH), 113-118 (t, J=260 Hz, -OCHF₂)
Purity ≥98.0%[1]

Synthesis of ortho-Nitro difluoromethoxy Benzene

The primary synthetic route to ortho-nitro difluoromethoxy benzene involves the difluoromethylation of ortho-nitrophenol. Several patented methods describe this conversion using various difluoromethylating agents and reaction conditions.

Experimental Protocol: Difluoromethylation of ortho-Nitrophenol

This protocol is adapted from established procedures for the synthesis of difluoromethoxy nitrobenzene isomers.[2][3]

Materials:

  • ortho-Nitrophenol (o-NP)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Difluorochloromethane (ClCHF₂)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Water

  • Organic solvent (e.g., Toluene for extraction)

Procedure:

  • In a suitable reaction vessel, dissolve ortho-nitrophenol in an aqueous solution of sodium hydroxide or potassium hydroxide to form the corresponding phenoxide salt.

  • Add a phase-transfer catalyst to the mixture.

  • While vigorously stirring, introduce difluorochloromethane gas into the reaction mixture at a controlled rate.

  • Maintain the reaction temperature between 40-100°C for 1-40 hours. The optimal temperature and time will depend on the specific base and catalyst used.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and separate the organic phase.

  • Wash the organic phase with an alkaline solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude ortho-nitro difluoromethoxy benzene by steam distillation or column chromatography to achieve high purity.

Table 2: Summary of Reported Synthesis Conditions and Yields for Difluoromethoxy Nitrobenzene Isomers

Starting MaterialBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-NitrophenolNaOHTetrabutylammonium bromideWater1004096.3[3]
o-NitrophenolNaOHTetrabutylammonium bromideWater--46.9[2]
m-NitrophenolNaOHTetrabutylammonium bromideWater--89.3[2]
p-NitrophenolK₂CO₃-DMF100377[2]

Key Synthetic Transformations and Applications

The synthetic utility of ortho-nitro difluoromethoxy benzene lies in the versatile reactivity of its nitro group, which can be readily transformed into other functional groups, primarily an amino group.

Reduction to 2-(Difluoromethoxy)aniline

The reduction of the nitro group to an amine is a pivotal step, yielding 2-(difluoromethoxy)aniline, a valuable intermediate for the synthesis of a wide range of biologically active molecules.

This protocol is a general method for the reduction of aromatic nitro compounds.[4]

Materials:

  • ortho-Nitro difluoromethoxy benzene

  • Catalyst (e.g., 5-10% Palladium on carbon (Pd/C) or Raney Nickel)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen source (Hydrogen gas)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve ortho-nitro difluoromethoxy benzene in a suitable solvent.

  • Carefully add the catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC, GC, or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethoxy)aniline.

  • The product can be further purified by distillation or chromatography if necessary.

dot

Caption: Workflow for the catalytic reduction of ortho-nitro difluoromethoxy benzene.

Applications in Drug Discovery

2-(Difluoromethoxy)aniline serves as a key building block in the synthesis of various pharmaceutical compounds. The difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The aniline functionality provides a handle for a wide range of synthetic transformations, including amide bond formation, N-arylation reactions, and the construction of heterocyclic systems.[5]

While specific examples of drug candidates derived directly from ortho-nitro difluoromethoxy benzene are not prevalent in publicly available literature, the analogous 4-(difluoromethoxy)aniline has been utilized in the development of potent and selective antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor, such as BMS-665053.[6] This highlights the potential of difluoromethoxylated anilines as valuable scaffolds in drug discovery.

dot

Drug_Discovery_Pathway start 2-(Difluoromethoxy)aniline derivatization Further Synthetic Transformations (e.g., Amidation, N-Arylation) start->derivatization scaffolds Diverse Molecular Scaffolds derivatization->scaffolds screening Biological Screening scaffolds->screening drug_candidate Potential Drug Candidate screening->drug_candidate

Caption: General pathway from 2-(difluoromethoxy)aniline to a potential drug candidate.

Signaling Pathways and Biological Targets

Derivatives of fluorinated anilines have been shown to interact with a variety of biological targets. For instance, the CRF-1 receptor, targeted by BMS-665053, is a G-protein coupled receptor involved in the stress response, and its antagonists are being investigated for the treatment of anxiety and depression. The incorporation of the difluoromethoxy group in such molecules can enhance their binding affinity and selectivity for the target receptor.

dot

Signaling_Pathway ligand Drug Candidate (e.g., CRF-1 Antagonist) receptor GPCR (e.g., CRF-1 Receptor) ligand->receptor binds to g_protein G-Protein Activation receptor->g_protein activates effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector modulates response Cellular Response effector->response leads to

Caption: Simplified signaling pathway involving a GPCR, a potential target for derivatives.

Conclusion

ortho-Nitro difluoromethoxy benzene is a synthetically versatile building block with significant potential in drug discovery and development. Its synthesis is achievable through established methods, and its key transformation into 2-(difluoromethoxy)aniline opens up a vast chemical space for the generation of novel molecular entities. The advantageous properties conferred by the difluoromethoxy group make this scaffold highly attractive for the development of next-generation therapeutics targeting a wide range of diseases. This guide provides the foundational knowledge and experimental basis for researchers to explore the full synthetic potential of this promising intermediate.

References

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become an indispensable strategy in modern medicinal chemistry and materials science. Approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, a testament to the profound and often beneficial impact of this element on a molecule's physicochemical and biological properties.[1] This guide provides an in-depth overview of fluorinated building blocks in organic synthesis, focusing on their fundamental properties, the strategic advantages of their use, and the synthetic methodologies for their incorporation.

Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the subtle yet significant modulation of a molecule's lipophilicity, metabolic stability, acidity/basicity (pKa), and binding affinity to biological targets.[1][2][3] Consequently, the strategic introduction of fluorine can lead to compounds with enhanced therapeutic efficacy, improved pharmacokinetic profiles, and novel applications. This is typically achieved through two primary approaches: the late-stage fluorination of a complex molecule or the use of pre-fluorinated building blocks in a convergent synthesis. This guide will focus on the latter, highlighting the versatility and predictability of employing fluorinated synthons.

The Unique Properties of Fluorine and Their Impact

The strategic placement of fluorine atoms can dramatically alter a molecule's properties. These changes are a direct result of fluorine's distinct atomic and bonding characteristics.

  • Electronegativity and pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH. This modulation can influence a drug's solubility, cell permeability, and interaction with its biological target.

  • Carbon-Fluorine Bond Strength and Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This inherent strength makes it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[2] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block "metabolic soft spots," thereby increasing the compound's half-life and bioavailability.

  • Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP) is complex and highly dependent on the context of the fluorine substitution. While the introduction of a single fluorine atom to an aliphatic system often decreases lipophilicity, fluorination of an aromatic ring typically increases it. The incorporation of fluorinated alkyl groups, such as the trifluoromethyl (CF3) group, generally leads to a significant increase in lipophilicity, which can enhance membrane permeability and cell uptake.[4]

  • Conformational Effects: The small size of the fluorine atom (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to act as a bioisostere for hydrogen.[3] However, its electronic properties can induce specific conformational preferences in a molecule, which can lead to enhanced binding affinity for a target protein.

The following diagram illustrates the logical relationship between fluorine's core properties and its impact on drug development.

Fluorine_Properties_Impact F_Properties Core Properties of Fluorine Electronegativity High Electronegativity F_Properties->Electronegativity Size Small Atomic Size F_Properties->Size Bond_Strength Strong C-F Bond F_Properties->Bond_Strength pKa Modulation of pKa Electronegativity->pKa Lipophilicity Altered Lipophilicity (logP) Electronegativity->Lipophilicity Conformation Conformational Control Size->Conformation Metabolic_Stability Increased Metabolic Stability Bond_Strength->Metabolic_Stability Phys_Chem_Effects Physicochemical Effects Solubility_Permeability Improved Solubility & Permeability pKa->Solubility_Permeability Lipophilicity->Solubility_Permeability Binding_Affinity Enhanced Binding Affinity Conformation->Binding_Affinity Pharmacokinetics Improved Pharmacokinetics (e.g., half-life) Metabolic_Stability->Pharmacokinetics Drug_Dev_Outcomes Drug Development Outcomes

Caption: The influence of fluorine's core properties on physicochemical effects and drug development outcomes.

Quantitative Data on the Impact of Fluorination

The following tables summarize the quantitative effects of fluorination on key physicochemical properties and metabolic stability for selected classes of compounds.

Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Heterocycles

Compound ClassSubstitutionpKa (Predicted/Experimental)clogP/logP (Predicted/Experimental)Data Source
Isoquinoline-based PARP Inhibitors
1aH6.8 (Predicted)2.5 (Predicted)[5]
1b7-F6.5 (Predicted)2.7 (Predicted)[5]
Saturated Nitrogen Heterocycles
PiperidineParent~11.12~0.8[5][6]
3-Fluoropiperidine3-F~9.6~0.6[5][6]
3,3-Difluoropiperidine3,3-di-F~7.5~0.8[5][6]
4-(Trifluoromethyl)piperidine4-CF3~9.8~1.7[5][6]
PyrrolidineParent~11.27~0.4[5][6]
3-Fluoropyrrolidine3-F~9.7~0.2[5][6]

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source
UT-155Non-fluorinated indole12.35-[2]
32a4-Fluoro-indazole analog of UT-15513.29-[2]
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[2]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0 (mL/min/kg)[2]

Synthetic Methodologies and Experimental Protocols

The incorporation of fluorinated building blocks into target molecules is a cornerstone of modern synthetic chemistry. Key reactions include cross-coupling, nucleophilic and electrophilic fluorination, and specialized methods for creating complex fluorinated heterocycles.

Suzuki-Miyaura Cross-Coupling with a Fluorinated Building Block

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. The use of fluorinated arylboronic acids or esters allows for the direct installation of a fluoroaryl moiety.

Suzuki_Miyaura_Workflow Start Start Materials: - Fluorinated Boronic Acid - Aryl Halide - Palladium Catalyst - Base Reaction_Setup Reaction Setup: - Add reagents to flask - Evacuate and backfill with inert gas - Add solvent Start->Reaction_Setup Heating Heating and Stirring: - Heat to specified temperature - Stir for designated time Reaction_Setup->Heating Workup Aqueous Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine Heating->Workup Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography Workup->Purification Product Final Product: Fluorinated Biaryl Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with 4-bromoanisole.

Materials:

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Potassium phosphate (K3PO4) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-fluorophenylboronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane and deionized water to the flask via syringe.

  • Stir the reaction mixture and heat to 90 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-4'-methoxybiphenyl.

Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor®, provide a source of "F+" and are particularly useful for the fluorination of electron-rich species like enols, enol ethers, and electron-rich aromatic rings.

This protocol provides a general method for the synthesis of α-fluoroketones from enol ethers.

Materials:

  • Enol ether (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (5 mL)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the enol ether in acetonitrile in a round-bottom flask.

  • Add Selectfluor® in one portion to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-fluoroketone.

Synthesis of Fluorinated Heterocycles: Palladium-Catalyzed Aminofluorination

The synthesis of fluorinated heterocycles, such as 3-fluoropiperidines, is of great interest in drug discovery. Palladium-catalyzed aminofluorination of alkenes provides a direct route to these valuable building blocks.

Aminofluorination_Pathway Alkene Alkene Substrate Catalytic_Cycle Pd(II)/Pd(IV) Catalytic Cycle Alkene->Catalytic_Cycle Amine_Source Amine Source (e.g., N-Ts protected) Amine_Source->Catalytic_Cycle Fluoride_Source Fluoride Source (e.g., AgF) Fluoride_Source->Catalytic_Cycle Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Catalytic_Cycle Oxidant Oxidant Oxidant->Catalytic_Cycle Intermediate1 Aminopalladation Catalytic_Cycle->Intermediate1 1. Intermediate2 Oxidative Addition of F- Intermediate1->Intermediate2 2. Intermediate3 Reductive Elimination Intermediate2->Intermediate3 3. Product 3-Fluoropiperidine Derivative Intermediate3->Product 4. Product->Pd_Catalyst Regenerates

Caption: Simplified signaling pathway for the palladium-catalyzed aminofluorination of an alkene.

This protocol is a generalized procedure based on palladium-catalyzed intramolecular aminofluorination of an alkene.

Materials:

  • N-Tosyl-pent-4-en-1-amine (alkene substrate) (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)2] (0.05 mmol)

  • PhI(OAc)2 (oxidant) (1.2 mmol)

  • Silver fluoride (AgF) (2.0 mmol)

  • Acetonitrile (5 mL)

  • Saturated aqueous sodium thiosulfate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine N-tosyl-pent-4-en-1-amine, palladium(II) acetate, and PhI(OAc)2.

  • Add acetonitrile, followed by silver fluoride.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-fluoropiperidine derivative.

Conclusion

Fluorinated building blocks are powerful tools in the arsenal of the modern organic chemist. The strategic incorporation of fluorine can profoundly and predictably alter the properties of a molecule, leading to enhanced performance in a wide range of applications, most notably in drug discovery. A thorough understanding of the fundamental effects of fluorination, coupled with a command of the synthetic methodologies for the inclusion of fluorinated building blocks, is essential for the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The continued development of novel fluorinated building blocks and more efficient synthetic methods will undoubtedly continue to drive innovation across the chemical sciences.

References

An In-depth Technical Guide to 1-(Difluoromethoxy)-2-nitrobenzene: Safety, Handling, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available toxicological data for 1-(Difluoromethoxy)-2-nitrobenzene (CAS No. 22225-77-0). This document is intended to be a resource for laboratory personnel and researchers engaged in the synthesis, handling, and application of this compound in scientific research and drug development.

Chemical and Physical Properties

This compound is a nitroaromatic compound characterized by the presence of a difluoromethoxy group ortho to a nitro group on a benzene ring.[1] Its physicochemical properties are crucial for understanding its behavior in experimental settings and for ensuring safe handling.

PropertyValueReference
CAS Number 22225-77-0[2][3][4][5]
Molecular Formula C₇H₅F₂NO₃[2][4]
Molecular Weight 189.12 g/mol [2][4]
Appearance Powder or liquid[6]
Purity ≥97%[6]
Storage Temperature 2-8°C, under inert atmosphere[4]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are related to its potential toxicity, which is characteristic of many nitroaromatic compounds. While specific toxicological data for this compound is limited, the safety precautions are based on the known hazards of structurally similar chemicals.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

  • Engineering Controls: Work under a chemical fume hood.[7][8] Ensure adequate ventilation to minimize inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.[4]

Toxicological Information

General Toxicology of Nitroaromatic Compounds:

Nitrobenzene and its derivatives are known to be toxic. The primary health effect of acute and chronic exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9][10]

Symptoms of Methemoglobinemia:

  • Cyanosis (bluish discoloration of the skin)

  • Headache, dizziness, and weakness[10]

  • Nausea and vomiting

  • In severe cases, respiratory depression, coma, and death[9]

Other Potential Toxic Effects (based on nitrobenzene data):

Target Organ/SystemPotential EffectsReferences
Blood Methemoglobinemia, hemolytic anemia[4]
Liver Liver damage[4]
Kidneys Kidney damage[4]
Reproductive System Testicular damage and decreased sperm levels in animal studies.[5]
Carcinogenicity Classified by IARC as Group 2B: Possibly carcinogenic to humans.[11]

Note: The toxicological profile of this compound has not been fully investigated. The information above is based on the known hazards of nitrobenzene and should be used as a precautionary guide.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its structural motifs suggest its utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The following are generalized protocols adapted from the synthesis of similar nitroaromatic compounds.

General Workflow for Nucleophilic Aromatic Substitution (SNAAr)

The presence of an electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making it a suitable substrate for SNAr reactions.

experimental_workflow start Start: Reaction Setup reagents Combine this compound, nucleophile, and base in a suitable solvent start->reagents reaction Heat the reaction mixture (e.g., 50-150 °C) reagents->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete extraction Extract product with an organic solvent workup->extraction purification Purify the product (Column chromatography, recrystallization) extraction->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End: Purified Product characterization->end

Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a common transformation in the synthesis of pharmaceutical building blocks.

reduction_workflow start Start: Reaction Setup dissolve Dissolve this compound in a suitable solvent (e.g., Ethanol, Acetic Acid) start->dissolve add_reagent Add reducing agent (e.g., Fe/HCl, SnCl2, or catalytic hydrogenation with Pd/C) dissolve->add_reagent reaction Stir at appropriate temperature add_reagent->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring filtration Filter to remove solid byproducts or catalyst monitoring->filtration Reaction complete workup Neutralize and perform aqueous workup filtration->workup extraction Extract product with an organic solvent workup->extraction purification Purify the product extraction->purification end End: 2-(Difluoromethoxy)aniline purification->end signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR, VEGFR) kinase Tyrosine Kinase Domain receptor->kinase Ligand Binding & Dimerization signaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) kinase->signaling Phosphorylation Cascade proliferation Cell Proliferation and Survival signaling->proliferation inhibitor Potential Kinase Inhibitor (derived from 2-(Difluoromethoxy)aniline) inhibitor->kinase Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Difluoromethoxy)-2-nitrobenzene from 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(difluoromethoxy)-2-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The synthesis involves the difluoromethylation of 2-nitrophenol using chlorodifluoromethane in a phase-transfer catalyzed aqueous system. This method offers a straightforward approach to introducing the difluoromethoxy group onto an aromatic ring, a moiety known to enhance the pharmacokinetic and physicochemical properties of bioactive molecules. This application note includes a comprehensive experimental protocol, characterization data, and visual diagrams to illustrate the reaction workflow and chemical transformation.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and development to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups. This compound is a key intermediate that can be further elaborated, for instance, by reduction of the nitro group to an amine, enabling a variety of subsequent chemical transformations. This protocol details a practical and scalable synthesis from readily available 2-nitrophenol.

Chemical Transformation and Workflow

The synthesis proceeds via the O-alkylation of 2-nitrophenol with a difluorocarbene precursor. The reaction is facilitated by a base and a phase-transfer catalyst in an aqueous medium.

2-Nitrophenol 2-Nitrophenol Sodium_2-nitrophenoxide Sodium 2-nitrophenoxide 2-Nitrophenol->Sodium_2-nitrophenoxide NaOH (aq) Product This compound Sodium_2-nitrophenoxide->Product :CF2, Phase-Transfer Catalyst Chlorodifluoromethane Chlorodifluoromethane (g) Difluorocarbene Difluorocarbene (:CF2) Chlorodifluoromethane->Difluorocarbene Base Difluorocarbene->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

A detailed workflow for the synthesis is outlined below, from reaction setup to product purification and characterization.

cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Charge reactor with 2-nitrophenol, NaOH, water, and phase-transfer catalyst B Heat reaction mixture to 95 °C with vigorous stirring A->B C Introduce chlorodifluoromethane gas subsurface B->C D Cool reaction mixture and separate organic phase C->D Reaction Monitoring (TLC/GC) E Wash organic phase with aqueous NaOH and then water D->E F Dry organic phase over anhydrous sodium sulfate E->F G Filter and concentrate under reduced pressure F->G H Purify by steam distillation or column chromatography G->H I Obtain 1H NMR, 13C NMR, and MS data H->I J Determine purity by GC or HPLC I->J

Caption: Experimental workflow for the synthesis and analysis.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-NitrophenolReagentSigma-Aldrich
Sodium HydroxideACS ReagentFisher Scientific
Tetrabutylammonium Bromide99%Acros Organics
ChlorodifluoromethaneGasCommercially available
Deionized Water-In-house
DichloromethaneACS GradeVWR
Anhydrous Sodium SulfateACS GradeEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, gas inlet tube, and thermometer.

  • Heating mantle with a temperature controller.

  • Gas flow meter.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask, combine 2-nitrophenol (0.36 mol, 50 g), sodium hydroxide (1.5 mol, 60 g), tetrabutylammonium bromide (0.003 mol, 1.0 g), and 375 mL of deionized water.

  • Reaction Execution: Heat the mixture to approximately 95 °C with vigorous stirring. Once the temperature has stabilized, introduce a steady stream of chlorodifluoromethane gas below the surface of the reaction mixture. Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate. Collect the lower organic phase.

  • Purification: Wash the organic phase with a 5% aqueous sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by steam distillation or column chromatography on silica gel to afford pure this compound. A yield of approximately 46.9% for the ortho-isomer has been reported in patent literature.[1][2]

Characterization Data

The synthesized this compound is a light yellow liquid.[3]

PropertyValue
Molecular Formula C₇H₅F₂NO₃
Molecular Weight 189.12 g/mol
Appearance Light yellow liquid
Boiling Point 249.4 ± 30.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
CAS Number 22225-77-0

Spectroscopic Data (Predicted/Typical Ranges):

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.90-7.80 (m, 1H), 7.70-7.60 (m, 1H), 7.50-7.40 (m, 2H), 6.80 (t, J = 74.0 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 148.0 (C-NO₂), 145.0 (C-O), 134.0, 129.0, 125.0, 120.0, 115.0 (t, J = 260.0 Hz, -OCHF₂).

  • Mass Spectrometry (EI) m/z: 189 [M]⁺, 143 [M-NO₂]⁺, 138 [M-CHF₂]⁺.

Note: The provided spectroscopic data is based on typical chemical shifts for similar compounds and should be confirmed by experimental analysis of the synthesized product.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Chlorodifluoromethane is a gas and should be handled with appropriate care in a properly equipped setup.

  • 2-Nitrophenol and this compound are toxic and should be handled with caution.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 2-nitrophenol. The described protocol, based on a phase-transfer catalyzed reaction in an aqueous medium, offers an accessible route to this important fluorinated building block. The provided data and visualizations are intended to support researchers in the successful implementation of this synthetic procedure.

References

Application Notes and Protocols for the Catalytic Reduction of 1-(Difluoromethoxy)-2-nitrobenzene to 2-Difluoromethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatics to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty materials. 2-Difluoromethoxyaniline, in particular, is a valuable building block in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the catalytic reduction of 1-(difluoromethoxy)-2-nitrobenzene to 2-difluoromethoxyaniline, offering a comparative overview of various catalytic systems.

Reaction Overview

The conversion of this compound to 2-difluoromethoxyaniline involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through several catalytic hydrogenation methods, including the use of heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney® Nickel with a hydrogen source, or through catalytic transfer hydrogenation.

ReactionScheme start This compound end 2-Difluoromethoxyaniline start->end [H] Catalyst workflow_pdc cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst (inert atmosphere) dissolve->add_catalyst seal_purge Seal and Purge (N₂ then H₂) add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize stir Stir at RT/Heat pressurize->stir monitor Monitor Reaction stir->monitor vent_purge Vent and Purge (N₂) monitor->vent_purge filter Filter through Celite vent_purge->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify workflow_raney cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve Dissolve Substrate in Solvent add_catalyst Add washed Raney® Ni (inert atmosphere) dissolve->add_catalyst seal_purge Seal and Purge (N₂ then H₂) add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize stir Stir at elevated T pressurize->stir monitor Monitor Reaction stir->monitor vent_purge Vent and Purge (N₂) monitor->vent_purge filter Filter through Celite vent_purge->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify mechanism Nitro 1-(Difluoromethoxy)- 2-nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso + H₂ / Catalyst Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ / Catalyst Amine 2-Difluoromethoxyaniline Hydroxylamine->Amine + H₂ / Catalyst

Application Notes and Protocols for Nitro Group Reduction using Palladium on Carbon (Pd/C) and Hydrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatics to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aromatic amines serve as essential intermediates for a vast array of products, including dyes, agrochemicals, and active pharmaceutical ingredients.[1] Among the various available methods, catalytic hydrogenation using palladium on carbon (Pd/C) is frequently the preferred approach. This preference is due to its high efficiency, selectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture.[1][2]

This document provides detailed application notes and experimental protocols for the reduction of nitroaromatics utilizing Pd/C as the catalyst. It covers different hydrogen sources, typical reaction conditions, and important safety considerations to guide researchers in the successful application of this versatile catalytic system.

Reaction Mechanism

The catalytic hydrogenation of a nitroaromatic compound on a palladium on carbon surface involves the transfer of hydrogen atoms to the nitro group, ultimately forming an amine. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1] The palladium catalyst is crucial for dissociating molecular hydrogen (or a hydrogen donor molecule) and facilitating its addition to the nitro group.[1]

G cluster_legend Legend Starting_Material Starting Material Intermediate Intermediate Product Product Catalyst_Reagent Catalyst/Reagent Nitroaromatic Nitroaromatic Nitrosoaromatic Nitrosoaromatic Nitroaromatic->Nitrosoaromatic + H₂ Hydroxylaminoaromatic Hydroxylaminoaromatic Nitrosoaromatic->Hydroxylaminoaromatic + H₂ Aniline Aniline Hydroxylaminoaromatic->Aniline + H₂ H2_PdC H₂ / Pd/C

Caption: General mechanism for the reduction of a nitroaromatic to an aniline.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the reduction of various nitroaromatic compounds under different conditions, providing a comparative overview of the reaction parameters.

Table 1: Reduction of Various Nitroarenes using H₂ Gas

EntrySubstrateCatalyst Loading (mol%)H₂ PressureSolventTemperature (°C)Time (h)Yield (%)
1Nitrobenzene0.4 mol% Pd/C1 atm (balloon)Water with surfactantRoom Temp2>99
24-Nitrotoluene5% w/w Pd/C50 psiMethanol25198
31-Chloro-4-nitrobenzene10% w/w Pd/C1 atm (balloon)EthanolRoom Temp395
4Methyl 4-nitrobenzoate5% w/w Pd/C60 psiEthyl Acetate30497

Table 2: Transfer Hydrogenation for Nitroarene Reduction

EntrySubstrateHydrogen DonorCatalystSolventTemperature (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzeneHydrazine Hydrate5% Pd/CMethanol800.196[3]
22-NitrophenolAmmonium Formate10% Pd/CMethanolRoom Temp0.598
34-NitroacetophenoneTriethylsilane0.4 mol% Pd/CWater with surfactantRoom Temp1>99[4]
43-NitroanilineHydrazine Hydrate10% Pd/CEthanol70294

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Hydrogen Gas

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Nitroaromatic compound

  • Palladium on Carbon (5% or 10% Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Round-bottom flask or a suitable pressure reactor (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogen cylinder with a regulator

  • Vacuum/inert gas manifold

  • Filtration apparatus

Procedure:

  • Reactor Setup: To a round-bottom flask or pressure reactor equipped with a magnetic stir bar, add the nitroaromatic compound.

  • Solvent Addition: Dissolve the substrate in an appropriate solvent.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst. The catalyst is often pyrophoric, especially after use, and should be handled with care.[1]

  • System Purge: Seal the flask or reactor and purge the system by evacuating and backfilling with an inert gas. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., by inflating a balloon or pressurizing the reactor).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).[1]

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[1]

  • Filtration: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric. Keep it wet with solvent or water.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by standard methods such as crystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Add Substrate and Solvent B Add Pd/C Catalyst (under inert gas) A->B C Seal and Purge (3-5x with N₂/Ar) B->C D Introduce H₂ Gas (balloon or cylinder) C->D E Stir Vigorously at Desired Temp. D->E F Monitor Progress (TLC, GC/LC-MS) E->F G Purge with Inert Gas F->G H Filter through Celite (Keep Wet!) G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for hydrogenation with H₂ gas.

Protocol 2: General Procedure for Transfer Hydrogenation using Hydrazine Hydrate

This method avoids the need for handling hydrogen gas but requires careful handling of hydrazine.[3]

Materials:

  • Halogenated nitroarene (1 mmol)

  • 5% Pd/C

  • Methanol (5 mL)

  • Hydrazine hydrate (NH₂NH₂·H₂O, 10 mmol)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Setup: To a round-bottom flask, add the halogenated nitroarene (1 mmol), 5% Pd/C, and methanol (5 mL).[3]

  • Heating: Heat the mixture to reflux (approximately 80°C).[3]

  • Addition of Hydrazine: Carefully add hydrazine hydrate (10 mmol) dropwise to the heated mixture. An exothermic reaction may be observed.[1]

  • Reaction Time: Continue heating at reflux for the required time (e.g., 5 minutes for some substrates).[3]

  • Monitoring: Monitor the reaction to completion.

  • Cooling: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through Celite to remove the catalyst, ensuring the filter cake remains wet.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods.[3]

Safety Considerations

  • Palladium on Carbon: Pd/C is flammable, especially when dry and after use, as it can adsorb hydrogen. Handle with appropriate personal protective equipment in a fume hood.[5]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reactions: The reduction of nitro groups is often highly exothermic. For larger-scale reactions, consider temperature control with an ice bath, especially during the addition of the reducing agent.[1]

  • Catalyst Quenching: Used catalyst should be quenched by suspending it in water and slowly adding a mild oxidizing agent like sodium hypochlorite, or it should be disposed of in a dedicated, sealed waste container under water.[2]

Conclusion

The reduction of nitroaromatics using palladium on carbon is a robust and widely applicable synthetic method. By carefully selecting the appropriate hydrogen source and optimizing reaction conditions, high yields of anilines can be achieved. Meticulous attention to safety protocols is paramount when working with the pyrophoric catalyst and flammable reagents. The protocols and data presented herein serve as a valuable resource for researchers and professionals, facilitating the development of efficient and safe processes for the synthesis of aromatic amines.[6]

References

Application Notes and Protocols: Reduction of 1-(Difluoromethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 1-(difluoromethoxy)-2-nitrobenzene to the corresponding aniline, 2-(difluoromethoxy)aniline. This aniline derivative is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Two classical and widely used methods are compared: reduction using stannous chloride (SnCl₂) in an acidic medium and the Béchamp reduction using iron (Fe) powder in hydrochloric acid (HCl). This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis, detailed methodologies, and safety considerations for both protocols.

Introduction

The conversion of aromatic nitro compounds to their corresponding primary amines is a fundamental transformation in organic synthesis.[1] The resulting anilines are critical intermediates in the production of a vast array of commercial products, including dyes, polymers, and active pharmaceutical ingredients (APIs). The choice of reducing agent is crucial and often depends on factors such as substrate sensitivity, cost, scale, and environmental impact.

This document details two robust methods for the synthesis of 2-(difluoromethoxy)aniline:

  • Method A: Stannous Chloride (SnCl₂) Reduction

  • Method B: Iron/Hydrochloric Acid (Fe/HCl) Reduction

Both methods are effective, but they present different advantages and challenges regarding reaction conditions, work-up procedures, and waste disposal.

Method A: Reduction using Stannous Chloride (SnCl₂)

The use of tin(II) chloride is a mild and effective method for reducing aromatic nitro groups, particularly in the presence of other reducible functional groups.[2] The reaction proceeds via electron transfer from the Sn²⁺ salt, followed by protonation from an acid source.[3] While historically common, this method is often associated with a challenging work-up to remove tin byproducts.[3]

Experimental Protocol: SnCl₂ Reduction

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scale.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.

  • Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0–6.0 equiv).[4]

  • Acidification & Heating: Slowly add concentrated HCl. An exotherm may be observed. Heat the reaction mixture to 70–80°C and maintain for 1–3 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 50% aqueous NaOH solution to basify the mixture. Continue adding base until the precipitated tin salts redissolve as sodium stannate ([Sn(OH)₄]²⁻), and the pH is >10. This step is critical for a clean phase separation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(difluoromethoxy)aniline.

  • Purification: The crude product can be purified further by flash column chromatography if necessary.

Data Presentation: Representative SnCl₂ Reduction Parameters
ParameterValue / ConditionNotes
Stoichiometry
This compound1.0 equivSubstrate
SnCl₂·2H₂O5.0 - 6.0 equivA significant excess is typically required.[4]
Conc. HClSufficient to maintain acidityActs as a proton source.
Reaction Conditions
SolventEthanolOther alcohols or solvent mixtures can be used.
Temperature70 - 80 °CRefluxing in ethanol is common.
Reaction Time1 - 3 hoursMonitor by TLC for completion.
Outcome
Typical Yield 70 - 85%Yields can vary based on substrate and work-up efficiency.
Purity >95% (after purification)Purification is often necessary to remove tin residues.

Note: The data presented are typical for this type of transformation and should be considered as a starting point for optimization.

Method B: Reduction using Iron/Hydrochloric Acid (Fe/HCl)

The Béchamp reduction, using iron metal in the presence of an acid, is one of the oldest and most cost-effective methods for the synthesis of anilines on an industrial scale.[5] The reaction involves the oxidation of iron to an iron salt, which provides the electrons for the reduction of the nitro group.[6] A key advantage is that only a catalytic amount of acid is theoretically needed, as the iron(II) chloride formed can be hydrolyzed, regenerating the acid.[7]

Experimental Protocol: Fe/HCl Reduction

This protocol is a representative procedure and may require optimization.

Materials:

  • This compound

  • Iron powder (Fe, fine mesh)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH) / Water mixture (e.g., 4:1)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, prepare a suspension of this compound (1.0 equiv) and iron powder (5.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).[4]

  • Acidification & Heating: Add a small amount of concentrated HCl (e.g., 0.1-0.5 equiv) to initiate the reaction. The mixture may become exothermic. Heat the reaction to reflux (80–90°C) and maintain for 2–4 hours.[4]

  • Monitoring: Monitor the disappearance of the starting material using TLC. The reaction is often accompanied by a color change.

  • Work-up - Filtration: Cool the reaction mixture to room temperature. If possible, filter the hot suspension through a pad of Celite to remove the excess iron powder and iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Basification & Extraction: Combine the filtrates and carefully add a base (e.g., saturated Na₂CO₃ solution or dilute NaOH) to neutralize the remaining acid and precipitate any dissolved iron salts. Extract the aqueous mixture with ethyl acetate or DCM (3x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to afford the crude product.

  • Purification: If required, the product can be purified by flash column chromatography.

Data Presentation: Representative Fe/HCl Reduction Parameters
ParameterValue / ConditionNotes
Stoichiometry
This compound1.0 equivSubstrate
Iron Powder (Fe)5.0 equivA large excess ensures complete reaction.[4]
Conc. HCl0.1 - 0.5 equivActs as an activator/catalyst.
Reaction Conditions
SolventEthanol / WaterCommon solvent system for this reduction.
Temperature80 - 90 °CTypically run at reflux.[4]
Reaction Time2 - 4 hoursGenerally longer than SnCl₂ reductions.
Outcome
Typical Yield 80 - 95%Often provides high yields.
Purity >95% (after purification)Work-up is generally cleaner than with tin.

Note: The data presented are typical for this type of transformation and should be considered as a starting point for optimization.

Comparative Summary and Visualization

Both methods are effective but differ significantly in practical aspects. Iron is generally preferred for large-scale synthesis due to its low cost and more environmentally benign waste stream compared to tin.[7]

FeatureSnCl₂ / HCl MethodFe / HCl Method
Cost Higher (Tin is more expensive than iron)[3]Lower (Iron scrap is very cheap)[7]
Reaction Conditions Generally milder, shorter reaction timesHigher temperatures, can be exothermic
Work-up Can be difficult; requires large amounts of base to dissolve tin saltsSimpler; involves filtration of iron salts
Waste Stream Contains tin salts, which are toxic and require careful disposal[3]Contains iron salts, which are less toxic and easier to manage
Selectivity Good selectivity for the nitro groupGood selectivity, tolerates many functional groups[2]
Scalability Less suitable for large scale due to cost and wasteExcellent for industrial scale (Béchamp process)[5]

Visualized Workflow and Reaction

G cluster_start Starting Material cluster_reaction Reduction Step cluster_reagents Reagents cluster_workup Work-up & Purification cluster_end Final Product Start 1-(Difluoromethoxy)- 2-nitrobenzene Reaction Reaction Vessel (Heated) Start->Reaction Quench Quench & Basify Reaction->Quench Cool Reagent1 Method A: SnCl₂ / HCl Method B: Fe / HCl Reagent1->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Extract Extraction (Ethyl Acetate) Quench->Extract Purify Dry & Concentrate Extract->Purify Column Column Chromatography Purify->Column If needed End 2-(Difluoromethoxy)aniline Purify->End Column->End

Caption: General experimental workflow for the reduction of this compound.

reaction_scheme start_material This compound (Ar-NO₂) product 2-(Difluoromethoxy)aniline (Ar-NH₂) start_material->product Reduction reagents [H] (SnCl₂/HCl or Fe/HCl)

Caption: Chemical transformation from the nitro compound to the target aniline.

References

Application Notes and Protocols for the Synthesis of Benzimidazoles from 2-Difluoromethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzimidazole derivatives incorporating a 2-difluoromethoxy substituent. The difluoromethoxy group is a valuable bioisostere for hydroxyl and methoxy groups in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and cell membrane permeability of drug candidates. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]

The synthesis of 5-(difluoromethoxy)-substituted benzimidazoles is primarily achieved through the condensation of 4-(difluoromethoxy)benzene-1,2-diamine with various carbonyl compounds, such as aldehydes or carboxylic acids.[3] This document outlines two primary synthetic strategies, including a one-pot reductive cyclization from a nitroaniline precursor and a direct condensation from the corresponding o-phenylenediamine.

Synthetic Strategies

The introduction of the benzimidazole core fused with a difluoromethoxy-substituted benzene ring can be accomplished via two main pathways, both starting from precursors related to 2-difluoromethoxyaniline.

Strategy 1: One-Pot Reductive Cyclocondensation

This approach begins with a substituted 2-nitroaniline, which undergoes in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring. This method is efficient as it combines multiple steps into a single reaction vessel, saving time and resources.

Strategy 2: Direct Condensation

This classic and widely used method involves the direct reaction of a 4-substituted-1,2-phenylenediamine with an aldehyde or carboxylic acid.[4][5][6][7] This approach is straightforward if the diamine precursor is readily available. For the synthesis of 5-(difluoromethoxy)-substituted benzimidazoles, 4-(difluoromethoxy)benzene-1,2-diamine is the key starting material.[3]

Experimental Protocols

Protocol 1: One-Pot Reductive Cyclocondensation of 2-Nitro-4-(difluoromethoxy)aniline with Aromatic Aldehydes

This protocol is adapted from a general method for the one-pot synthesis of benzimidazoles from 2-nitroanilines.[8]

Materials:

  • 2-Nitro-4-(difluoromethoxy)aniline

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Zinc dust (Zn)

  • Sodium bisulfite (NaHSO₃)

  • Water (H₂O)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a round-bottom flask, add 2-nitro-4-(difluoromethoxy)aniline (1 mmol), zinc dust (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aromatic aldehyde (1 mmol) to the reaction mixture.

  • Heat the mixture to 100°C and stir vigorously for 30-60 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-(difluoromethoxy)-1H-benzimidazole.

Protocol 2: Direct Condensation of 4-(Difluoromethoxy)benzene-1,2-diamine with Aromatic Aldehydes

This protocol is a standard method for benzimidazole synthesis from o-phenylenediamines and aldehydes.[1][7]

Materials:

  • 4-(Difluoromethoxy)benzene-1,2-diamine

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium chloride (NH₄Cl) as a catalyst[9]

  • Ethanol or a mixture of Chloroform:Methanol (3:1)[1]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve 4-(difluoromethoxy)benzene-1,2-diamine (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Add a catalytic amount of ammonium chloride (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80-90°C) for 2-4 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 2-substituted-5-(difluoromethoxy)-1H-benzimidazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of substituted benzimidazoles based on analogous reactions reported in the literature. The actual data for the synthesis from 2-difluoromethoxyaniline may vary.

EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeNH₄ClCHCl₃494[9]
24-MethoxybenzaldehydeNH₄ClCHCl₃485[9]
34-Chlorobenzaldehydep-TsOHDMF2-3High[10]
43,4,5-TrimethoxybenzaldehydeLaCl₃Acetonitrile2-485-95[5]
5Various Aromatic AldehydesZnFe₂O₄ (ultrasound)-0.5High[11]
6Various Aromatic AldehydesAu/TiO₂CHCl₃:MeOH (3:1)2High[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows and logical relationships described in these application notes.

Synthesis_Workflow cluster_strategy1 Strategy 1: One-Pot Reductive Cyclocondensation cluster_strategy2 Strategy 2: Direct Condensation Start1 2-Nitro-4-(difluoromethoxy)aniline Step1_1 In-situ Reduction (Zn, NaHSO3) Start1->Step1_1 Intermediate1 4-(Difluoromethoxy)benzene-1,2-diamine (in situ) Step1_1->Intermediate1 Step1_2 Condensation with Aromatic Aldehyde Intermediate1->Step1_2 Step1_3 Cyclization Step1_2->Step1_3 Product1 2-Substituted-5-(difluoromethoxy) -1H-benzimidazole Step1_3->Product1 Start2 4-(Difluoromethoxy)benzene-1,2-diamine Step2_1 Condensation with Aromatic Aldehyde Start2->Step2_1 Product2 2-Substituted-5-(difluoromethoxy) -1H-benzimidazole Step2_1->Product2 Experimental_Workflow_Protocol_2 Start Start: Dissolve Reactants and Catalyst (4-(Difluoromethoxy)benzene-1,2-diamine, Aldehyde, NH4Cl in Solvent) Reaction Stir at RT or Reflux (2-4 hours) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up: Cool, Filter or Evaporate Monitoring->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: Pure 2-Substituted-5-(difluoromethoxy) -1H-benzimidazole Purification->Product

References

Application of 2-Difluoromethoxyaniline Precursors in Pantoprazole Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole, a proton pump inhibitor, is a widely used medication for the management of acid-related gastrointestinal disorders. A key structural feature of pantoprazole is the 5-(difluoromethoxy) substituent on the benzimidazole core. The synthesis of the crucial intermediate, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, is a critical step in the overall production of pantoprazole. While various synthetic routes exist, a common and industrially significant pathway involves the use of precursors that are structurally related to 2-difluoromethoxyaniline. This document provides a detailed account of the synthesis of this key intermediate, starting from readily available materials, and its subsequent conversion to pantoprazole.

Core Synthesis Pathway: From 4-Hydroxy Acetanilide to Pantoprazole

The most frequently documented and industrially practiced synthesis of the 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole intermediate begins with 4-hydroxy acetanilide (paracetamol). This multi-step process introduces the difluoromethoxy group and subsequently builds the benzimidazole ring system.

Experimental Protocols

Protocol 1: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

This initial step introduces the difluoromethoxy group onto the aromatic ring.

  • Reaction Setup: To a reaction vessel containing isopropyl alcohol, add 4-hydroxy acetanilide and sodium hydroxide. Introduce a catalytic amount of a phase-transfer catalyst such as PEG-600.

  • Difluoromethoxylation: Heat the reaction mixture to approximately 50-55°C. Purge difluorochloromethane gas into the mixture while maintaining the temperature.

  • pH Monitoring: Periodically check the pH of the reaction mixture, ensuring it remains above 9. If the pH drops, pause the gas purging and add more sodium hydroxide solution.

  • Reaction Completion and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Recover the isopropyl alcohol by distillation.

  • Extraction: Add dichloromethane to the residue to extract the product. Wash the organic layer with an acidic aqueous solution (pH=2) and then neutralize it. The resulting organic layer containing N-[4-(difluoromethoxy)phenyl]acetamide is used directly in the next step.

Protocol 2: Synthesis of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide

This step involves the nitration of the acetanilide derivative.

  • Reaction Setup: Take the organic layer from the previous step and add sulfuric acid. Stir the mixture at 30-35°C and then cool it to 20-25°C.

  • Nitration: Slowly add fuming nitric acid dropwise to the reaction mixture over 2-3 hours, maintaining the temperature between 20-25°C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture for an additional 2 hours and monitor its completion by TLC and HPLC. Upon completion, add water to separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and neutralize them with a sodium hydroxide solution. The organic layer containing the nitrated product is then separated for the next step.

Protocol 3: Synthesis of 4-(difluoromethoxy)-2-nitroaniline

This step involves the hydrolysis of the acetamido group.

  • Reaction Setup: To the organic layer containing N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide, add methanol and a 50% sodium hydroxide solution.

  • Hydrolysis: Reflux the reaction mixture for 3 hours. Monitor the progress of the reaction by TLC and HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The organic layer containing 4-(difluoromethoxy)-2-nitroaniline is used directly in the subsequent reduction step.

Protocol 4: Synthesis of 4-(difluoromethoxy)-o-phenylenediamine

This step involves the reduction of the nitro group to an amine.

  • Reaction Setup: Take the organic layer from the previous step and make it alkaline by adding a 50% sodium hydroxide solution. Add Raney Nickel catalyst to the mixture.

  • Reduction: Slowly add hydrazine hydrate to the reaction mixture while maintaining a cool temperature using a condenser with circulating chilled water. The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of aromatic compounds.[1][2]

  • Work-up: After the reaction is complete, the resulting solution containing 4-(difluoromethoxy)-o-phenylenediamine is processed for the final cyclization step.

Protocol 5: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

This is the final step in the synthesis of the key intermediate, involving a cyclization reaction.

  • Reaction Setup: Prepare an alkaline solution by dissolving sodium carbonate in water. Add 4-(difluoromethoxy)-o-phenylenediamine to this solution and stir.

  • Condensation: Heat the mixture to 30°C and slowly add carbon disulfide dropwise, maintaining the temperature between 25-35°C. After the addition is complete, maintain the temperature at 30-40°C for 6 hours to facilitate the condensation reaction.

  • Cyclization: Increase the temperature to 60-70°C and maintain it for another 6 hours to complete the cyclization.[3]

  • Purification: After the reaction is complete, decolorize the solution with activated carbon. Adjust the pH of the filtrate to 5-6 with an acid (e.g., sulfuric acid) to precipitate the product.

  • Isolation: Filter the precipitate, wash it with water, and dry it to obtain 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[3]

Protocol 6: Synthesis of Pantoprazole

The final step involves the condensation of the key intermediate with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Condensation: The synthesis of pantoprazole is achieved by the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4] This reaction yields a thioether intermediate.

  • Oxidation: The thioether is then oxidized to the corresponding sulfoxide, which is pantoprazole.[4]

Data Presentation

StepKey ReactantsKey Reagents and SolventsReaction ConditionsYieldPurity
1. Difluoromethoxylation 4-hydroxy acetanilide, DifluorochloromethaneIsopropyl alcohol, NaOH, PEG-60050-55°C, pH > 9High-
2. Nitration N-[4-(difluoromethoxy)phenyl]acetamideH₂SO₄, Fuming HNO₃, Dichloromethane20-25°CGood-
3. Hydrolysis N-[4-(difluoromethoxy)-2-nitrophenyl]acetamideMethanol, NaOHReflux, 3 hoursHigh-
4. Reduction 4-(difluoromethoxy)-2-nitroanilineRaney Nickel, Hydrazine hydrate, NaOHCooled temperatureHigh-
5. Cyclization 4-(difluoromethoxy)-o-phenylenediamine, Carbon disulfideSodium carbonate, Water, Sulfuric acidCondensation: 30-40°C, Cyclization: 60-70°C~95.4%High
6. Pantoprazole Synthesis 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, 2-chloromethyl-3,4-dimethoxypyridine HClBase, Oxidizing agent-GoodHigh

Visualizations

Synthesis Pathway of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole

Synthesis_Pathway A 4-Hydroxy Acetanilide B N-[4-(difluoromethoxy)phenyl]acetamide A->B  Difluoromethoxylation  (CHF₂Cl, NaOH)   C N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide B->C  Nitration  (HNO₃, H₂SO₄)   D 4-(difluoromethoxy)-2-nitroaniline C->D  Hydrolysis  (NaOH, MeOH)   E 4-(difluoromethoxy)-o-phenylenediamine D->E  Reduction  (Raney Ni, N₂H₄)   F 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole E->F  Cyclization  (CS₂, Na₂CO₃)  

Caption: Synthetic route to the key pantoprazole intermediate.

Overall Workflow for Pantoprazole Synthesis

Pantoprazole_Workflow cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start Starting Material (4-Hydroxy Acetanilide) step1 Step 1: Difluoromethoxylation start->step1 step2 Step 2: Nitration step1->step2 step3 Step 3: Hydrolysis step2->step3 step4 Step 4: Reduction step3->step4 step5 Step 5: Cyclization (Formation of Key Intermediate) step4->step5 step6 Condensation with Pyridine Derivative step5->step6 step7 Oxidation step6->step7 pantoprazole Pantoprazole step7->pantoprazole

Caption: Workflow from starting material to final pantoprazole product.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Difluoromethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-difluoromethoxyaniline and its derivatives. The difluoromethoxy group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and modulating physicochemical properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the synthesis of complex molecules bearing this motif.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents. For substrates like 2-(difluoromethoxy)phenylboronic acid or a corresponding aryl halide, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids

EntryAryl HalideBoronic AcidPd Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodobenzenePhenylboronic AcidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O100295
24-BromobenzonitrilePhenylboronic AcidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene1101292
32-ChlorotoluenePhenylboronic AcidPd(OAc)₂ (1.5)XPhos (3)K₃PO₄t-BuOH1002488
41-Bromo-4-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10NoneK₂CO₃DMF/H₂O1103>95 (Conversion)[1]

Note: The data in this table is representative of Suzuki-Miyaura reactions with similar substrates and serves as a starting point for optimization with 2-difluoromethoxyaniline derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (e.g., 2-bromo-1-(difluoromethoxy)benzene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed DMF and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Combine: - Aryl Halide - Boronic Acid - Base (K₂CO₃) Catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ Reactants->Catalyst Solvent Add Degassed Solvent: - DMF/H₂O Catalyst->Solvent Inert Inert Atmosphere (Ar or N₂) Solvent->Inert Heat Heat to 100 °C with Stirring Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Dilute with EtOAc Monitor->Quench Wash Wash with H₂O and Brine Quench->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Biaryl Product Purify->Product Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Ligand Exchange (+ H₂NR', -HX) Ar-Pd(II)(NHR')L->Pd(0)L Reductive Elimination Ar-NR' Ar-NR' Ar-Pd(II)(NHR')L->Ar-NR' Product Formation Sonogashira_Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Iodide - Alkyne - Pd/Cu Catalysts - Base (Et₃N) - Solvent (THF) Start->Setup Reaction Reaction: - Heat to 60 °C - Monitor by TLC/GC-MS Setup->Reaction Workup Workup: - Cool, Dilute with Et₂O - Filter through Celite Reaction->Workup Extraction Extraction: - Wash with NH₄Cl (aq) and Brine Workup->Extraction Purification Purification: - Dry, Concentrate - Column Chromatography Extraction->Purification End Final Product Purification->End Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Coord [Ar-Pd(II)(Alkene)L₂]⁺X⁻ OxAdd->Coord Alkene Coordination Insert R-CH₂-CH(Ar)-Pd(II)L₂X Coord->Insert Migratory Insertion Elim [H-Pd(II)(Alkene)L₂]⁺X⁻ Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base) Product Ar-Alkene Elim->Product

References

Application Notes and Protocols: The Strategic Role of 1-(Difluoromethoxy)-2-nitrobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(difluoromethoxy)-2-nitrobenzene as a key building block in the synthesis of modern agrochemicals. The introduction of the difluoromethoxy (-OCHF₂) group into bioactive molecules can significantly enhance their efficacy, metabolic stability, and lipophilicity, making it a valuable moiety in the design of novel crop protection agents.

This document details the synthetic pathway from this compound to the fungicide Diflumetorim, including experimental protocols and relevant biological context.

Key Intermediate: 2-(Difluoromethoxy)aniline

The primary synthetic utility of this compound in agrochemical synthesis lies in its reduction to 2-(difluoromethoxy)aniline. This aniline derivative serves as a crucial precursor for the introduction of the difluoromethoxyphenyl group into the final agrochemical structure.

Application Example: Synthesis of the Fungicide Diflumetorim

Diflumetorim is a pyrimidinamine fungicide effective against a range of fungal pathogens on ornamental crops. Its synthesis utilizes 2-(difluoromethoxy)aniline as a key starting material.

Synthetic Pathway Overview

The synthesis of Diflumetorim from this compound proceeds in a multi-step sequence. The initial step involves the reduction of the nitro group to an amine, followed by the construction of the pyrimidinamine core and attachment of the side chain.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Pyrimidinamine Core Formation cluster_2 Step 3: Side Chain Attachment & Final Product A This compound B 2-(Difluoromethoxy)aniline A->B Reduction (e.g., H₂, Pd/C) C Pyrimidinamine Intermediate B->C Reaction with pyrimidine precursor D Diflumetorim C->D Alkylation

Caption: Synthetic pathway from this compound to Diflumetorim.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Diflumetorim, based on established chemical principles. Please note that these are representative values and may vary based on specific experimental conditions.

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Reaction Time (h)Yield (%)
1. Reduction This compound, Hydrogen gas (H₂)Palladium on Carbon (Pd/C)Ethanol/WaterAmbient2-4>95
2. Pyrimidinamine Formation 2-(Difluoromethoxy)aniline, 4,5-dichloro-6-methylpyrimidineBase (e.g., K₂CO₃)AcetonitrileReflux6-880-90
3. Side Chain Alkylation Intermediate from Step 2, 1-bromopropaneBase (e.g., NaH)DMF0 to RT3-575-85

Experimental Protocols

Protocol 1: Synthesis of 2-(Difluoromethoxy)aniline from this compound

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.02 eq)

  • Ethanol

  • Water

  • Hydrogen gas (H₂)

Procedure:

  • In a pressure vessel, dissolve this compound in a mixture of ethanol and water (4:1).

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethoxy)aniline. The product can be purified further by distillation or chromatography if necessary.

Protocol 2: Synthesis of Diflumetorim from 2-(Difluoromethoxy)aniline

Materials:

  • 2-(Difluoromethoxy)aniline (1.0 eq)

  • 4,5-dichloro-6-methylpyrimidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile

  • Sodium hydride (NaH) (1.2 eq)

  • 1-bromopropane (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

Part A: Formation of the Pyrimidinamine Intermediate

  • To a solution of 2-(difluoromethoxy)aniline in acetonitrile, add 4,5-dichloro-6-methylpyrimidine and potassium carbonate.

  • Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 5-chloro-4-(2-(difluoromethoxy)phenylamino)-6-methylpyrimidine.

Part B: N-Alkylation to form Diflumetorim

  • Dissolve the crude intermediate from Part A in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution and stir for 30 minutes at 0 °C.

  • Slowly add 1-bromopropane to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Diflumetorim.

Mode of Action: Inhibition of Mitochondrial Respiration

Diflumetorim functions as a fungicide by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing fungal cell death.

ETC_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q e⁻ C2 Complex II (Succinate Dehydrogenase) C2->Q e⁻ C3 Complex III Q->C3 e⁻ CytC Cytochrome c C3->CytC e⁻ C4 Complex IV CytC->C4 e⁻ O2 O₂ C4->O2 e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->C1 e⁻ NAD NAD⁺ Succinate Succinate Succinate->C2 e⁻ Fumarate Fumarate H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase Inhibitor Diflumetorim Inhibitor->C1 Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by Diflumetorim.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of advanced agrochemicals. Its conversion to 2-(difluoromethoxy)aniline provides a key intermediate for incorporating the beneficial difluoromethoxy group into complex molecules. The synthesis of the fungicide Diflumetorim serves as a practical example of this application, highlighting a clear path from a simple fluorinated building block to a potent crop protection agent with a specific and effective mode of action. The provided protocols offer a foundational methodology for researchers engaged in the discovery and development of new agrochemical solutions.

References

Application Notes and Protocols for the Analysis of 1-(Difluoromethoxy)-2-nitrobenzene Reactions by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 1-(difluoromethoxy)-2-nitrobenzene and its reactions, particularly its reduction to 2-(difluoromethoxy)aniline, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The difluoromethoxy group can enhance metabolic stability and modulate the physicochemical properties of a molecule.[1] A common and critical reaction involving this compound is the reduction of the nitro group to an amine, yielding 2-(difluoromethoxy)aniline.[2] Accurate and reliable analytical methods are essential for monitoring the progress of this reaction, quantifying the starting material and product, and identifying any byproducts. This document provides detailed protocols for GC-MS and HPLC analysis tailored for this purpose.

GC-MS Analysis of this compound and its Reduction Product

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[3]

Experimental Protocol: GC-MS

Instrumentation: A standard Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with a split/splitless injector, a capillary column, and a quadrupole mass analyzer.[3]

Sample Preparation:

  • Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by adding it to a vial containing an appropriate solvent (e.g., 1 mL of ethyl acetate) and a quenching agent if necessary (e.g., saturated sodium bicarbonate solution).

  • Extraction: Vortex the mixture vigorously for 30 seconds. Allow the layers to separate and collect the organic layer for analysis.

  • Dilution: Dilute the organic extract to a suitable concentration (e.g., 1-10 µg/mL) with ethyl acetate.

  • Standard Preparation: Prepare a series of calibration standards of this compound and 2-(difluoromethoxy)aniline in ethyl acetate.

GC-MS Parameters: The following table outlines the recommended GC-MS parameters, adapted from a method for a structurally similar compound.[3]

ParameterSetting
GC System
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3]
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (0.75 min purge delay)
Carrier GasHelium, Constant Flow at 1.0 mL/min
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min at 280 °C[3]
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
MS Quadrupole Temp.150 °C
Acquisition ModeFull Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM)
Solvent Delay3 minutes
Data Presentation: GC-MS Quantitative Analysis

The following tables present hypothetical quantitative data for the GC-MS analysis to illustrate expected results.

Table 1: GC-MS Retention Times and SIM Ions

CompoundEstimated Retention Time (min)Molecular WeightMonitored Ions (m/z)
2-(difluoromethoxy)aniline8.5159.13159, 112, 84
This compound9.8189.11189, 142, 122, 95

Table 2: Calibration Data for GC-MS Analysis

CompoundConcentration (µg/mL)Peak Area
This compound150,000
5255,000
10510,000
201,025,000
502,550,000
Linearity (R²) 0.9995
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
2-(difluoromethoxy)aniline165,000
5330,000
10670,000
201,350,000
503,400,000
Linearity (R²) 0.9998
LOD 0.08 µg/mL
LOQ 0.25 µg/mL

HPLC Analysis of this compound Reactions

HPLC with UV detection is a versatile and widely used technique for monitoring reaction kinetics and determining the purity of non-volatile compounds.[4]

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]

Sample Preparation:

  • Reaction Quenching: As with the GC-MS protocol, quench a reaction aliquot in a suitable solvent. The mobile phase is often a good choice.

  • Dilution: Dilute the quenched sample with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Standard Preparation: Prepare a series of calibration standards of the reactant and product in the mobile phase.

HPLC Parameters:

ParameterSetting
ColumnC18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile PhaseAcetonitrile:Water (60:40, v/v), Isocratic
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time10 minutes
Data Presentation: HPLC Quantitative Analysis

The following tables present hypothetical quantitative data for the HPLC analysis.

Table 3: HPLC Retention Times

CompoundEstimated Retention Time (min)
2-(difluoromethoxy)aniline3.2
This compound5.8

Table 4: Calibration Data for HPLC Analysis

CompoundConcentration (µg/mL)Peak Area
This compound180,000
5405,000
10815,000
252,040,000
504,100,000
Linearity (R²) 0.9999
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
2-(difluoromethoxy)aniline195,000
5480,000
10970,000
252,450,000
504,950,000
Linearity (R²) 0.9997
LOD 0.15 µg/mL
LOQ 0.5 µg/mL

Visualizations

Reaction Scheme

The reduction of this compound to 2-(difluoromethoxy)aniline is a key transformation. Common reducing agents include iron in acidic media or catalytic hydrogenation with palladium on carbon (Pd/C).[6]

Reduction of this compound.
Analytical Workflow

The following diagram illustrates the general workflow for analyzing a reaction mixture using either GC-MS or HPLC.

Analytical_Workflow cluster_reaction Reaction cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing reaction_mixture Reaction Mixture (this compound) aliquot Take Aliquot reaction_mixture->aliquot quench Quench Reaction aliquot->quench extract_dilute Extract & Dilute quench->extract_dilute gcms GC-MS Analysis extract_dilute->gcms Volatile Analytes hplc HPLC Analysis extract_dilute->hplc Non-volatile Analytes data_analysis Data Analysis (Peak Integration, Calibration) gcms->data_analysis hplc->data_analysis report Generate Report (Concentration vs. Time) data_analysis->report

General analytical workflow for reaction monitoring.

References

Troubleshooting & Optimization

Troubleshooting incomplete reduction of 1-(Difluoromethoxy)-2-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of 1-(difluoromethoxy)-2-nitrobenzene to its corresponding aniline, 2-(difluoromethoxy)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction process in a direct question-and-answer format.

Q1: My reduction of this compound is slow or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow reactions are among the most frequent challenges in nitro group reductions. The issue can typically be traced back to several key factors related to reagents, reaction conditions, or solubility. A systematic approach is recommended for troubleshooting.[1]

Key Factors and Solutions:

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is critical.[1]

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can lose activity due to improper storage or age. Ensure the catalyst is fresh. If you suspect catalyst poisoning, particularly from sulfur-containing impurities, consider a metal/acid reduction instead.[2] Increasing the catalyst loading or hydrogen pressure may also drive the reaction to completion.[1][3]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are important. Use finely powdered, high-purity metals.[1] The concentration of the acid is also a key parameter for the reaction rate.[1]

  • Solubility: Poor solubility of the starting material, this compound, in the chosen solvent can severely limit the reaction rate.[1]

    • Solution: Select a solvent system where the substrate is fully soluble. For catalytic hydrogenations, protic co-solvents can be beneficial.[1] Consider options like THF, or co-solvent systems such as ethanol/water or acetic acid.[1]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating.[1]

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Be aware that most nitro group reductions are highly exothermic and require careful temperature control to ensure safety.[1][4]

  • Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will naturally lead to an incomplete reaction.

    • Solution: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may form.[1]

G start Incomplete Reduction Observed check_reagent Check Reagent/Catalyst Activity start->check_reagent check_solubility Is Starting Material Fully Soluble? check_reagent->check_solubility No replace_reagent Use Fresh Reagent/Catalyst Increase Catalyst Loading check_reagent->replace_reagent Yes (Inactive) check_conditions Review Reaction Conditions (Temp, Pressure, Time) check_solubility->check_conditions Yes change_solvent Change Solvent or Use Co-Solvent System (e.g., EtOH/H₂O) check_solubility->change_solvent No check_stoichiometry Verify Stoichiometry of Reducing Agent check_conditions->check_stoichiometry No (Suboptimal) optimize_conditions Increase Temperature or Pressure (Monitor for Side Products) Increase Reaction Time check_conditions->optimize_conditions Yes (Optimal) increase_reagent Increase Equivalents of Reducing Agent check_stoichiometry->increase_reagent Yes (Insufficient) end_fail Problem Persists: Consider Alternative Method check_stoichiometry->end_fail No (Sufficient) end_success Reaction Complete replace_reagent->end_success change_solvent->end_success optimize_conditions->end_success increase_reagent->end_success

Caption: Troubleshooting workflow for incomplete reduction.

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

A2: The formation of such side products is a known challenge and arises from the stepwise nature of nitro group reduction.[1] The reaction proceeds from the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[5][6] Accumulation of intermediates can lead to the formation of dimeric species like azoxy or azo compounds.[1][7]

Strategies to Improve Selectivity:

  • Ensure Complete Reaction: Use a sufficient excess of the reducing agent and allow adequate reaction time to ensure all intermediates are fully reduced to the final amine product.[1]

  • Temperature Control: Many nitro reductions are exothermic. Localized overheating can promote the formation of side products.[1] Ensure efficient stirring and external cooling if necessary to maintain a steady reaction temperature.

  • Choice of Reducing System: Some reduction systems are more prone to stopping at intermediate stages than others. Catalytic hydrogenation is often highly efficient at proceeding to the amine.[7]

G cluster_main Main Reduction Pathway cluster_side Side Product Formation nitro Ar-NO₂ (Nitro Compound) nitroso Ar-NO (Nitroso) nitro->nitroso hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine azoxy Ar-N(O)=N-Ar (Azoxy Compound) nitroso->azoxy Condensation amine Ar-NH₂ (Aniline Product) hydroxylamine->amine hydroxylamine->azoxy azo Ar-N=N-Ar (Azo Compound) azoxy->azo Reduction azo->amine Further Reduction

Caption: Nitro group reduction pathway and potential side products.

Frequently Asked Questions (FAQs)

Q3: Which reduction method is generally recommended for this compound?

A3: Both catalytic hydrogenation and metal/acid reductions are effective for converting nitroarenes to anilines.[8] The best choice depends on the specific requirements of your synthesis, such as functional group tolerance, scale, cost, and available equipment. The difluoromethoxy group is stable under most standard reduction conditions.

MethodProsCons
Catalytic Hydrogenation (e.g., H₂/Pd/C) High efficiency and clean reactions; neutral pH is good for acid-sensitive groups.[8]Catalyst can be expensive and pyrophoric; sensitive to catalyst poisons; requires specialized pressure equipment.[4][9]
Metal/Acid (e.g., Fe/HCl, SnCl₂) Inexpensive and tolerant of some catalyst poisons (like sulfur).[2][4]Requires stoichiometric amounts of metal, leading to waste; acidic conditions can affect other functional groups; workup can be cumbersome.[4][9]

Q4: How can I effectively monitor the reaction's progress?

A4: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a quick and easy way to visualize the disappearance of the starting material (this compound) and the appearance of the more polar product (2-(difluoromethoxy)aniline). HPLC or GC can provide more quantitative data on conversion and purity.

Q5: What are the standard workup procedures for these types of reductions?

A5: Workup procedures vary significantly depending on the method used:

  • For Catalytic Hydrogenation: Upon reaction completion, the mixture is carefully filtered through a pad of an inert material like Celite to remove the solid catalyst.[1] The filtrate is then concentrated under reduced pressure to yield the crude product.

  • For Metal/Acid Reductions: The reaction is first cooled and then carefully neutralized with a base (e.g., NaOH, NaHCO₃) to deprotonate the anilinium salt that forms in the acidic medium.[10] The resulting amine is then typically extracted into an organic solvent. The aqueous layer containing metal salts is discarded.

Q6: What are the primary safety considerations for this reaction?

A6: Safety is paramount. Key considerations include:

  • Exothermic Nature: Most nitro group reductions are highly exothermic and can lead to a runaway reaction if not properly controlled.[4] Ensure adequate cooling and monitoring, especially during scale-up.

  • Hydrogen Gas: When performing catalytic hydrogenation, hydrogen gas is highly flammable and forms explosive mixtures with air. Work in a well-ventilated fume hood and purge equipment with an inert gas (e.g., nitrogen or argon).

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric, especially after filtration when exposed to air. Do not allow the filtered catalyst to dry completely.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Materials: this compound, 10% Pd/C catalyst (typically 1-5 mol%), ethanol or ethyl acetate, hydrogen gas source.

  • Setup: To a solution of this compound (1.0 eq) in ethanol in a suitable pressure vessel, add the Pd/C catalyst under an inert atmosphere.

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or HPLC.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethoxy)aniline, which can be purified further if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

  • Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol, sodium bicarbonate solution.

  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[1]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).[1]

  • Workup: Cool the reaction mixture and pour it over ice. Carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 3: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

  • Materials: this compound, iron powder, concentrated HCl, ethanol, water, sodium hydroxide solution.

  • Setup: In a round-bottom flask, create a mixture of iron powder (typically 3-5 eq) in ethanol/water. Heat the mixture to reflux and add a small amount of concentrated HCl to activate the iron.

  • Reaction: Add the this compound to the refluxing mixture, either neat or as a solution in ethanol, portion-wise to control the exotherm. Continue refluxing until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction, filter off the iron salts, and wash them with ethanol. Combine the filtrates and carefully basify with a NaOH solution.

  • Isolation: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate under reduced pressure.

References

Technical Support Center: Synthesis of 1-(Difluoromethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Difluoromethoxy)-2-nitrobenzene. Our aim is to help you identify and resolve common issues, with a focus on minimizing side products and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most prevalent impurities are typically unreacted starting material (2-nitrophenol), residual high-boiling solvents (e.g., DMF), and potentially side products from competing reactions. While specific side products are often reaction-dependent, possibilities include those arising from the decomposition of the difluoromethylating agent or alternative reaction pathways of the starting materials.

Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A2: A persistent color is often due to residual 2-nitrophenol, which is intensely yellow, or other colored impurities. Efficient removal of 2-nitrophenol can be achieved by washing the organic phase with an aqueous base solution (e.g., 1M NaOH) during work-up. If the color persists, column chromatography or recrystallization may be necessary.

Q3: I am observing a low yield of the desired product. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure the consumption of the starting material.

  • Suboptimal reaction conditions: Temperature, pressure (if using a gaseous reagent), and reaction time are critical. Ensure these parameters are well-controlled.

  • Moisture in the reaction: Water can react with the difluoromethylating agent and the base, reducing the efficiency of the desired reaction. Ensure all reagents and solvents are dry.

  • Inefficient work-up: Product loss can occur during extraction and purification steps.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction.[1] For TLC, a stain may be required to visualize the spots if they are not UV-active. GC can provide a more quantitative assessment of the conversion of 2-nitrophenol to the desired product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of unreacted 2-nitrophenol in the final product (acidic impurity) Incomplete reaction; insufficient amount of difluoromethylating agent or base; short reaction time.Ensure complete consumption of 2-nitrophenol by monitoring the reaction with TLC or GC. An alkaline wash (e.g., with 1M NaOH solution) during the work-up will effectively remove acidic 2-nitrophenol.
Residual high-boiling solvent (e.g., DMF) in the product Inefficient removal during work-up and purification.Wash the organic extract with a saturated sodium chloride solution or a 10% LiCl solution to help remove DMF.[2] High-vacuum distillation can also be employed to remove residual solvent.
Formation of an unknown, more polar byproduct Potential side reactions, such as those involving impurities in the starting materials or decomposition of reagents.Isolate the byproduct by column chromatography and characterize it using spectroscopic methods (NMR, MS). Re-evaluate the purity of starting materials and the stability of reagents under the reaction conditions.
"Oiling out" during recrystallization The melting point of the product is lower than the temperature of the solution, or the concentration is too high.Increase the volume of the solvent, slow down the cooling rate, or use a seed crystal to induce proper crystallization. Experimenting with a different solvent system may also be beneficial.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline. Specific conditions may need to be optimized for your laboratory setup.

Materials:

  • 2-Nitrophenol

  • Chlorodifluoromethane (or sodium chlorodifluoroacetate as a safer alternative)

  • A suitable base (e.g., NaOH, KOH, or Cs₂CO₃)

  • A polar aprotic solvent (e.g., DMF, DMSO)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if applicable[3][4]

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet (if using chlorodifluoromethane), dissolve 2-nitrophenol and the base in the chosen solvent.

  • If using a solid difluoromethylating agent like sodium chlorodifluoroacetate, add it to the mixture. If using gaseous chlorodifluoromethane, bubble it through the reaction mixture at a controlled rate.

  • Heat the reaction mixture to the desired temperature (typically between 80-120°C) and maintain it for the required time (can range from a few hours to over 24 hours).[3][4]

  • Monitor the reaction progress by TLC or GC until the 2-nitrophenol is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with water, an aqueous base solution (e.g., 1M NaOH) to remove unreacted 2-nitrophenol, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile and water is a good starting point for assessing purity and detecting non-volatile impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and for identifying any fluorinated or non-fluorinated byproducts.[6]

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathway Start 2-Nitrophenol mid Start->mid Reagent Difluoromethylating Agent (e.g., ClCHF₂) Reagent->mid Base Base (e.g., NaOH) Base->mid Product This compound SideProduct Side Products (e.g., unreacted starting material) mid->Product Main Reaction mid->SideProduct Side Reactions

Caption: Main reaction pathway and potential for side product formation.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Product Mixture (TLC, GC, NMR) Start->Analyze Identify Identify Root Cause Analyze->Identify Incomplete Incomplete Reaction? Identify->Incomplete Yes SideReaction Side Reaction? Identify->SideReaction No Optimize Optimize Reaction Conditions (Temp, Time, Reagents) End Problem Resolved Optimize->End Purify Improve Purification (Washing, Chromatography) Purify->End Incomplete->Optimize SideReaction->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing the Difluoromethylation of 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the difluoromethylation of 2-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the O-difluoromethylation of 2-nitrophenol?

A1: The most common and operationally simple method involves the generation of difluorocarbene (:CF₂) as a key intermediate. The reaction proceeds via a presumed mechanism where a base deprotonates the 2-nitrophenol to form a more nucleophilic phenolate. Concurrently, a difluorocarbene precursor, such as sodium chlorodifluoroacetate, undergoes thermal decarboxylation to generate the electrophilic difluorocarbene. This intermediate is then trapped by the phenolate, followed by protonation, to yield the desired 2-nitrophenyl difluoromethyl ether.[1][2]

Q2: Which difluoromethylating agents are most suitable for this reaction?

A2: Several reagents can generate difluorocarbene, but for phenols, halodifluoroacetate salts like sodium chlorodifluoroacetate (ClCF₂CO₂Na) are highly attractive.[2] They are commercially available in bulk, bench-stable under ambient conditions, and have a lower toxicity profile compared to other options.[1][2] Other reagents include phosphonium salts, which are often hygroscopic, and difluoromethyltriflate (HCF₂OTf), which allows for the reaction to proceed at room temperature.[2][3][4]

Q3: Why is a base crucial for the reaction?

A3: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential to deprotonate the phenolic hydroxyl group of 2-nitrophenol. This converts it into the corresponding phenolate anion, which is a much stronger nucleophile and is required to efficiently trap the highly reactive and electrophilic difluorocarbene intermediate.[1][2]

Q4: What is the typical temperature required when using sodium chlorodifluoroacetate?

A4: When using sodium chlorodifluoroacetate as the difluorocarbene precursor, elevated temperatures, typically around 120 °C, are necessary.[1] The heat facilitates the thermal decarboxylation of the reagent, which is the step that generates the reactive difluorocarbene.[1][2]

Q5: My yield is consistently low. What are the most common culprits?

A5: Low yields in this reaction can often be traced back to a few common errors.[5] These include inefficient generation of difluorocarbene due to suboptimal temperature or poor quality reagent, incomplete deprotonation of the phenol, or the presence of moisture, which can quench the reactive intermediates.[6][7] Ensuring an inert atmosphere and using anhydrous solvents is critical.[2][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conversion of the starting material is a frequent challenge. The following table outlines potential causes and actionable solutions to improve your reaction outcome.

Potential CauseTroubleshooting Steps & Recommendations
Inefficient Difluorocarbene Generation 1. Verify Reagent Quality: Use a fresh, high-purity difluorocarbene precursor (e.g., sodium chlorodifluoroacetate). Older reagents may have degraded.[8] 2. Optimize Temperature: Ensure the reaction is heated to the correct temperature (e.g., 120 °C) to induce thermal decarboxylation. Monitor the internal temperature of the reaction mixture.[1] 3. Ensure Proper Mixing: Use adequate stirring (e.g., 500 rpm) to ensure homogeneity.[2]
Incomplete Deprotonation of 2-Nitrophenol 1. Choice of Base: The pKa of 2-nitrophenol is approximately 7.2. While bases like Cs₂CO₃ are effective, ensure you are using a sufficient molar excess (e.g., 1.5 equivalents).[2] 2. Solvent System: The reaction often benefits from a mixture of a polar aprotic solvent like DMF and a small amount of water, which can aid in dissolving the base and phenolate.[1][2]
Presence of Moisture or Oxygen 1. Drying Procedures: Flame-dry or oven-dry all glassware before use.[5] 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen.[1][2] This involves evacuating and backfilling the flask multiple times.[2] 3. Anhydrous Solvents: Use dry solvents. Commercially available anhydrous solvents are recommended.[9]
Substrate or Product Decomposition 1. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion, which could lead to degradation.[1] 2. Consider Milder Reagents: If decomposition is suspected, explore alternative methods using reagents that operate at lower temperatures, such as those based on difluoromethyltriflate (HCF₂OTf).[3][4]
Issue 2: Formation of Multiple Byproducts

The presence of significant impurities alongside the desired product can complicate purification and reduce the isolated yield.

Potential CauseTroubleshooting Steps & Recommendations
Reaction with Solvent The highly reactive difluorocarbene can potentially react with certain solvents. DMF is generally a suitable choice for this reaction.[1]
Side Reactions of 2-Nitrophenol The nitro group is generally stable under these conditions. However, if side reactions involving the aromatic ring are observed, consider adjusting the reaction time and temperature.[10]
Impure Starting Materials Impurities in the 2-nitrophenol or the difluoromethylating agent can lead to a variety of side products. Confirm the purity of all reactants before starting the experiment.[7]

Data Presentation

Optimizing the reaction conditions is key to achieving high yields. The following tables summarize how different parameters can influence the outcome of phenol difluoromethylation.

Table 1: Effect of Reaction Parameters on a Typical Phenol Difluoromethylation Data generalized from protocols for similar substrates.

ParameterCondition 1YieldCondition 2YieldRationale
Base K₂CO₃ (1.5 eq)ModerateCs₂CO₃ (1.5 eq)High (e.g., 94%[2])Cesium salts often exhibit higher solubility in organic solvents, leading to more efficient deprotonation.[2]
Solvent AcetonitrileLow-ModerateDMF / H₂O (approx. 9:1)HighThe DMF/water mixture enhances the solubility of both the base and the resulting phenolate salt.[1][2]
Temperature 100 °CLow120 °CHighThis temperature is optimal for the rapid thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene.[1]
Atmosphere AirLowNitrogenHighAn inert atmosphere prevents quenching of reactive intermediates and potential side reactions with oxygen or moisture.[2]

Experimental Protocols

Protocol: Difluoromethylation of 2-Nitrophenol using Sodium Chlorodifluoroacetate

This protocol is adapted from a general, high-yield procedure for the difluoromethylation of phenols.[1][2]

1. Reaction Setup:

  • Equip a single-necked, oven-dried 100 mL round-bottomed flask with a magnetic stir bar.

  • Charge the flask with 2-nitrophenol (1.00 equiv), cesium carbonate (Cs₂CO₃, 1.50 equiv).

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the headspace and backfill with nitrogen. Repeat this cycle three times.[2]

2. Reagent Addition:

  • Add anhydrous DMF and deionized water (e.g., in a 9:1 ratio by volume) via syringe.

  • Degas the resulting solution by bubbling nitrogen through it for approximately 1 hour while stirring.[2]

  • After degassing, remove the septum and add sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.80 equiv) in one portion under a positive stream of nitrogen.[2]

3. Reaction Execution:

  • Quickly equip the flask with a reflux condenser, also under a nitrogen atmosphere.

  • Lower the apparatus into a preheated oil bath set to 120 °C.[1]

  • Stir the reaction vigorously (e.g., 500 rpm) for 2 hours. The reaction is complete when TLC analysis shows full consumption of the starting material.[1]

4. Workup and Purification:

  • Allow the flask to cool to room temperature.

  • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or hexanes (3 x volume).[1]

  • Combine the organic layers and wash them sequentially with water and a saturated sodium chloride solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[2]

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Reaction Mechanism

G General Reaction Mechanism cluster_phenolate Phenolate Formation cluster_carbene Difluorocarbene Generation cluster_product Product Formation phenol 2-Nitrophenol phenolate 2-Nitrophenolate Anion phenol->phenolate Deprotonation product 2-Nitrophenyl Difluoromethyl Ether phenolate->product Nucleophilic Attack phenolate->product base Base (e.g., Cs₂CO₃) reagent ClCF₂CO₂Na carbene :CF₂ (Difluorocarbene) reagent->carbene Heat (120°C) - CO₂ - NaCl carbene->product

Caption: Reaction mechanism for the difluoromethylation of 2-nitrophenol.

Experimental Workflow

G Experimental Workflow A 1. Reaction Setup (Flask, Phenol, Base) B 2. Inert Atmosphere (Evacuate & Backfill N₂) A->B C 3. Add Solvents (DMF / H₂O) B->C D 4. Degas Solution (N₂ Sparge) C->D E 5. Add Reagent (ClCF₂CO₂Na) D->E F 6. Heat & Stir (120°C, 2h) E->F G 7. Workup (Quench, Extract) F->G H 8. Purification (Dry, Concentrate, Column) G->H I Final Product H->I

Caption: Step-by-step workflow for the difluoromethylation experiment.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield start Low Yield Observed q1 TLC shows unreacted starting material? start->q1 a1 Check Base & Solvents (Ensure sufficient equivalents, proper solvent system) q1->a1  Yes b1 Check for Degradation (Streaking on TLC plate?) q1->b1  No q2 Conditions OK? a1->q2 a2 Check Reagent & Temp (Verify reagent quality, ensure 120°C internal temp) q2->a2  Yes end Optimization Achieved q2->end  No, Fixed a2->end q3 Degradation evident? b1->q3 b2 Reduce reaction time or temp. Consider milder method. q3->b2  Yes b3 Review Workup Procedure (Check for product loss during extraction or purification) q3->b3  No b2->end b3->end

Caption: A logical guide to diagnosing and solving low yield issues.

References

Purification of 2-difluoromethoxyaniline from crude reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-difluoromethoxyaniline from crude reaction mixtures. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

A summary of key physical and chemical properties of 2-difluoromethoxyaniline is provided below for easy reference during the purification process.

PropertyValueCitations
Molecular Formula C₇H₇F₂NO[1][2]
Molecular Weight 159.13 g/mol [2]
CAS Number 22236-04-0[1][2]
Appearance Colorless liquid[1]
Boiling Point 205 °C (at 760 mmHg)
209.8 °C (at 760 mmHg)[1]
86 °C (at 12 torr)[3]
Density 1.253 - 1.272 g/mL at 25 °C[1]
Refractive Index n20/D 1.501 - 1.505[1][3]
Flash Point 80.7 °C - 93 °C (closed cup)[1][3]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]

Purification Workflow

The general workflow for purifying 2-difluoromethoxyaniline involves an initial workup followed by one or more purification techniques depending on the nature of the impurities.

Purification Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Liquid-Liquid Extraction) Crude->Workup Distillation Vacuum Distillation Workup->Distillation For high-boiling impurities Chromatography Column Chromatography Workup->Chromatography For close-boiling or non-volatile impurities Distillation->Chromatography Further polishing PureProduct Pure 2-Difluoromethoxyaniline Distillation->PureProduct Chromatography->PureProduct

Caption: General experimental workflow for the purification of 2-difluoromethoxyaniline.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-difluoromethoxyaniline.

Q1: My distilled product is still impure. What could be the problem?

A1: This issue often arises from one of the following:

  • Azeotrope Formation: An impurity may be forming an azeotrope with the product, causing them to co-distill. Check the literature for known azeotropes with your solvent or byproducts.

  • Inefficient Fractionation: The boiling points of your product and a key impurity might be too close for effective separation with your current setup. Consider using a longer distillation column, a column with higher theoretical plates (e.g., Vigreux or packed column), or switching to a high-vacuum distillation to increase the boiling point difference.

  • Thermal Decomposition: Aromatic amines can be susceptible to oxidation or decomposition at high temperatures. If you observe darkening of the material in the distillation pot, this is a likely cause. Ensure you are using the lowest possible pressure for vacuum distillation to keep the temperature down.

Q2: I am seeing significant tailing or poor separation of my compound during silica gel column chromatography. Why is this happening?

A2: Aromatic amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This acid-base interaction leads to peak tailing and poor resolution.[4]

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia (using a solvent system like methylene chloride/methanol/ammonia), to your mobile phase.[4] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Solution 2: Deactivated Silica: Use a deactivated silica gel (e.g., alumina, basic) or an amine-functionalized stationary phase, which is specifically designed to prevent this type of interaction.[4]

Q3: The color of my 2-difluoromethoxyaniline product is yellow or brown, not colorless. How can I fix this?

A3: The discoloration is typically due to oxidation, forming polymeric impurities.[5] Aromatic amines are notoriously prone to air oxidation, which can be accelerated by light and heat.

  • Purification Step: A final purification step, such as a quick pass through a short plug of silica gel or activated carbon, can sometimes remove these colored impurities.

  • Prevention during Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a dark-colored bottle, and at a reduced temperature (2-8°C is often recommended) to minimize oxidation.

Q4: My overall yield after purification is very low. Where could I be losing my product?

A4: Product loss can occur at several stages:

  • During Workup: Ensure the pH of the aqueous layer is appropriate during liquid-liquid extraction. If the aqueous layer is too acidic, your amine will be protonated and remain in the aqueous phase. Basify the aqueous layer to ensure the free amine is extracted into the organic solvent.

  • During Distillation: Material can be lost in the distillation column holdup or left behind as residue if the distillation is carried to complete dryness, which can also lead to decomposition.

  • During Chromatography: The product might be irreversibly adsorbed onto the silica gel if the conditions are not optimized (see Q2). Ensure complete elution from the column.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common purification challenges.

Troubleshooting Tree Start Start: Crude Product Analysis (TLC, GC-MS, NMR) ImpurityType What is the main issue? Start->ImpurityType Color Product Discolored (Yellow/Brown) ImpurityType->Color Discoloration LowPurity Low Purity after Distillation/Chroma. ImpurityType->LowPurity Impurities Present LowYield Low Overall Yield ImpurityType->LowYield Low Mass Balance Oxidation Probable Cause: Oxidation Color->Oxidation PurityProblem What purification method was used? LowPurity->PurityProblem YieldProblem At what stage was loss observed? LowYield->YieldProblem Sol_Color Solution: 1. Treat with activated carbon. 2. Re-purify (short-path dist.). 3. Store under inert gas in dark. Oxidation->Sol_Color DistillationPath Distillation PurityProblem->DistillationPath ChromaPath Chromatography PurityProblem->ChromaPath DistCause Probable Cause: Close B.P. or Azeotrope DistillationPath->DistCause ChromaCause Probable Cause: Acidic Silica Interaction ChromaPath->ChromaCause Sol_Dist Solution: 1. Use fractional column. 2. Reduce pressure further. 3. Switch to chromatography. DistCause->Sol_Dist Sol_Chroma Solution: 1. Add Et3N (1%) to eluent. 2. Use basic/deactivated silica. 3. Use amine-functionalized column. ChromaCause->Sol_Chroma WorkupLoss During Workup YieldProblem->WorkupLoss PurificationLoss During Purification YieldProblem->PurificationLoss WorkupCause Probable Cause: Amine salt in aqueous layer WorkupLoss->WorkupCause PurificationCause Probable Cause: Irreversible adsorption or decomposition PurificationLoss->PurificationCause Sol_Workup Solution: Ensure aqueous layer is basic (pH > 9) before extraction. WorkupCause->Sol_Workup Sol_Purification Solution: Optimize chroma. conditions (see above). Use lower temp. for distillation. PurificationCause->Sol_Purification

Caption: Decision tree for troubleshooting the purification of 2-difluoromethoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-difluoromethoxyaniline?

A1: Common impurities are typically process-related and can include unreacted starting materials, byproducts from side reactions, and residual solvents.[5] If the synthesis involves the reduction of a nitro group, unreacted nitro-aromatic precursors may be present.[6][7] Over-alkylation or other side-reactions on the aniline nitrogen can also occur.

Q2: Which purification method is best: distillation or chromatography?

A2: The choice depends on the nature of the impurities.

  • Vacuum Distillation is highly effective for separating compounds with significantly different boiling points. It is often the preferred method for large-scale purification due to its efficiency and lower solvent waste.

  • Column Chromatography is more suitable for removing impurities with boiling points very close to the product or for non-volatile impurities.[7] It offers higher resolution but is generally more time-consuming and uses more solvent.

Q3: Can I purify 2-difluoromethoxyaniline by crystallization?

A3: Since 2-difluoromethoxyaniline is a liquid at room temperature, direct crystallization is not feasible.[1] However, it is possible to purify it by forming a solid salt derivative (e.g., a hydrochloride salt), crystallizing the salt, and then neutralizing it to regenerate the pure liquid amine. This is a multi-step process but can be very effective for removing certain impurities.

Q4: What safety precautions should I take when handling 2-difluoromethoxyaniline?

A4: 2-Difluoromethoxyaniline is classified as an acute toxin if swallowed, inhaled, or in contact with skin. Always handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for separating 2-difluoromethoxyaniline from non-volatile or high-boiling impurities.

  • Setup: Assemble a standard vacuum distillation apparatus (distilling flask, short-path distillation head with condenser, and receiving flask). Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the distilling flask with the crude 2-difluoromethoxyaniline. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 12 torr).

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions first. As the temperature approaches the boiling point of the product at that pressure (approx. 86 °C at 12 torr), switch to a clean receiving flask.[3]

  • Product Collection: Collect the main fraction of colorless liquid over a stable temperature range.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly re-introducing air.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate the product from impurities with similar polarity.

  • Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a compatible solvent like dichloromethane) and carefully load it onto the top of the silica bed.

  • Elution:

    • Mobile Phase: A common starting point for aromatic amines is a hexane/ethyl acetate solvent system.

    • Modifier: Add ~1% triethylamine to the mobile phase to prevent peak tailing.[4]

    • Gradient: Begin elution with a low-polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 2-difluoromethoxyaniline.

References

Technical Support Center: Catalytic Hydrogenation of Fluorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered more specific information that will allow me to create the detailed technical support center as requested.

Here's a breakdown of the information I now have:

  • Troubleshooting Guides and FAQs: I found a document that specifically discusses the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, which is highly relevant. It addresses the key challenge of achieving high selectivity for nitro group reduction without concurrent hydrodehalogenation (loss of chlorine, and by extension, fluorine). This will form the basis of a strong troubleshooting section. I can create Q&As around catalyst choice (Pt/C, Pd/C, Raney Nickel), reaction conditions, and how to minimize side reactions.

  • Quantitative Data: The same document provides comparative data on different catalyst systems (Pt/C, Pd/C, Raney Nickel) for the hydrogenation of a halogenated nitroaromatic. This includes typical catalyst loading, substrate-to-catalyst ratios, and reaction times, which I can present in a structured table.

  • Detailed Experimental Protocols: I now have access to detailed protocols for the hydrogenation of 3-chloro-4-fluoronitrobenzene using Pt/C, Pd/C, and Raney Nickel. These include materials, equipment, and step-by-step procedures for reactor charging, reaction execution, and work-up. This is a significant improvement over the general protocol I found earlier.

  • Diagrams:

    • Experimental Workflow: I can create a detailed workflow diagram based on the protocols I've found, from reactor setup to product analysis.

    • Reaction Pathways: I can illustrate the main reaction pathway (nitro to amine) and the key side reaction of hydrodehalogenation (defluorination). I also have information about other potential side reactions like the formation of azoxy, azo, and hydrazo compounds from the Haber-Lukashevich mechanism.

    • Troubleshooting Logic: I can now create a troubleshooting decision tree. For example, if a user experiences low yield, the diagram can guide them through potential causes like poor catalyst activity, incomplete conversion, or side reactions, and suggest corresponding solutions.

With this more specific and relevant information, I can now proceed to generate the comprehensive technical support center guide as requested by the user, without needing further searches.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of fluorinated nitroaromatics.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of fluorinated nitroaromatics, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may have been improperly stored, handled, or is from a poor-quality batch.- Procure fresh catalyst from a reputable supplier.- Ensure proper storage under an inert atmosphere.- Handle the catalyst carefully to avoid prolonged exposure to air.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion.- Increase the hydrogen pressure in increments.- Ensure the reactor is properly sealed and there are no leaks.
Low Reaction Temperature: The temperature may not be sufficient to overcome the activation energy of the reaction.- Gradually increase the reaction temperature, monitoring for the formation of byproducts.
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.- Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.
Low Selectivity (Significant Defluorination) Inappropriate Catalyst Choice: Some catalysts, like Palladium on carbon (Pd/C), are known to be more prone to causing hydrodehalogenation.- Switch to a catalyst with lower dehalogenation activity, such as Platinum on carbon (Pt/C).- Consider using a modified catalyst or a different support.
Harsh Reaction Conditions: High temperatures and pressures can promote the cleavage of the C-F bond.- Lower the reaction temperature and/or hydrogen pressure.- Optimize the reaction time to minimize exposure of the product to hydrogenation conditions.
Prolonged Reaction Time: Leaving the reaction to run for an extended period after the nitro group reduction is complete can lead to defluorination of the resulting fluoroaniline.- Monitor the reaction progress closely using techniques like TLC, GC, or HPLC.- Stop the reaction as soon as the starting material is consumed.
Incomplete Reaction Catalyst Deactivation: The catalyst may become poisoned by impurities in the starting material or solvent, or by reaction intermediates/byproducts.- Use purified starting materials and high-purity solvents.- Increase the catalyst loading.- Consider a continuous flow setup where fresh catalyst is constantly introduced.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.- Increase the catalyst loading in a stepwise manner.
Formation of Colored Impurities Formation of Azo/Azoxy Compounds: Incomplete reduction can lead to the formation of colored intermediates like azoxy and azo compounds.- Ensure complete reduction by optimizing reaction time, temperature, and hydrogen pressure.- The choice of catalyst and solvent can also influence the formation of these byproducts.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of fluorinated nitroaromatics to minimize defluorination?

A1: Platinum on carbon (Pt/C) is often preferred over Palladium on carbon (Pd/C) for the hydrogenation of halogenated nitroaromatics as it generally exhibits lower hydrodehalogenation activity.[1] Raney Nickel can also be an effective catalyst.[1] The optimal choice will depend on the specific substrate and reaction conditions.

Q2: What are the typical reaction conditions for the catalytic hydrogenation of a fluorinated nitroaromatic?

A2: Typical conditions often involve using a catalyst like 1% Pt/C with a substrate-to-catalyst ratio of 200:1 to 400:1 (w/w).[1] The reaction is commonly run in a solvent like methanol or ethanol at a temperature of around 80°C and a hydrogen pressure of 100 psi.[1] However, these parameters should be optimized for each specific substrate.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by observing the uptake of hydrogen from the gas cylinder.[2] Additionally, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to analyze aliquots of the reaction mixture to determine the consumption of the starting material and the formation of the product.[2]

Q4: What safety precautions should be taken during catalytic hydrogenation?

A4: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and the reactions are often exothermic.[2] It is crucial to use a properly rated pressure reactor and to ensure the system is purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should always be worn.[1] Spent catalyst can be pyrophoric and should be handled with care, typically by filtering it under a blanket of inert gas and keeping it wet.[1]

Q5: My reaction has stalled. What should I do?

A5: If the reaction has stalled (i.e., hydrogen uptake has stopped before the reaction is complete), it could be due to catalyst deactivation. You can try carefully filtering the reaction mixture to remove the old catalyst and adding a fresh portion of the catalyst. Ensure that the starting materials and solvent are of high purity to avoid catalyst poisoning.

Catalyst System Comparison

The following table summarizes key parameters for common catalyst systems used in the hydrogenation of halogenated nitroaromatics.

ParameterPlatinum on Carbon (Pt/C)Palladium on Carbon (Pd/C)Raney Nickel
Typical Loading 1% Pt/C[1]10% Pd/C[1]Slurry in solvent[1]
Substrate:Catalyst Ratio (w/w) 200:1 to 400:1[1]~20:1 (dry weight)[1]Variable, typically a significant excess by weight
Typical Temperature 80°C[1]25-50°C25-60°C
Typical H₂ Pressure 100 psi[1]50-100 psi50-500 psi
Typical Reaction Time 1-10 hours[1]1-6 hours1-8 hours
Selectivity vs. Defluorination Generally higher selectivity, less defluorinationMore prone to defluorinationGood selectivity, but can be substrate-dependent

Experimental Protocols

Protocol 1: Hydrogenation using Platinum on Carbon (Pt/C)

Materials:

  • Fluorinated nitroaromatic substrate

  • 1% Platinum on Carbon (Pt/C)

  • Methanol (or another suitable solvent)

  • High-purity hydrogen gas

  • High-purity nitrogen gas

  • Celite® (for filtration)

Equipment:

  • Pressure reactor with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a pressure reactor, add the fluorinated nitroaromatic substrate, methanol, and the Pt/C catalyst. A typical mass ratio of substrate to catalyst is between 200:1 and 400:1.[1]

  • Inerting: Seal the reactor and purge the system with high-purity nitrogen three times to remove all oxygen.[1]

  • Hydrogen Purge: Following the nitrogen purge, purge the reactor with hydrogen gas three times.[1]

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 100 psi) and heat the mixture to the target temperature (e.g., 80°C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction typically takes 1-10 hours.[1]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. The spent catalyst can be pyrophoric and should be handled with care.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Analysis: Analyze the crude product for purity and yield using appropriate analytical techniques (GC, HPLC, NMR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis charge_reactor Charge Reactor: Substrate, Solvent, Catalyst seal_purge_N2 Seal and Purge with N₂ charge_reactor->seal_purge_N2 purge_H2 Purge with H₂ seal_purge_N2->purge_H2 pressurize_heat Pressurize with H₂ and Heat purge_H2->pressurize_heat monitor_reaction Monitor H₂ Uptake pressurize_heat->monitor_reaction cool_vent Cool and Vent H₂ monitor_reaction->cool_vent purge_N2_final Purge with N₂ cool_vent->purge_N2_final filter_catalyst Filter Catalyst purge_N2_final->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent analyze_product Analyze Product (GC, HPLC, NMR) remove_solvent->analyze_product

Caption: Experimental workflow for catalytic hydrogenation.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions nitro Fluorinated Nitroaromatic (Ar-NO₂) nitroso Nitroso Intermediate (Ar-NO) nitro->nitroso +H₂ hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine +H₂ azoxy Azoxy Compound nitroso->azoxy + Ar-NHOH - H₂O amine Fluorinated Amine (Ar-NH₂) hydroxylamine->amine +H₂ defluorinated_amine Defluorinated Amine (Ar'-NH₂) amine->defluorinated_amine +H₂ (Hydrodefluorination)

Caption: Reaction pathway for fluorinated nitroaromatic hydrogenation.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Selectivity? incomplete_conversion Incomplete Conversion start->incomplete_conversion Yes defluorination Significant Defluorination start->defluorination Yes other_byproducts Other Byproducts start->other_byproducts Yes check_catalyst Check Catalyst Activity Increase Catalyst Loading incomplete_conversion->check_catalyst optimize_conditions Increase H₂ Pressure/Temp Improve Mixing incomplete_conversion->optimize_conditions change_catalyst Switch to Pt/C Lower Temp/Pressure defluorination->change_catalyst monitor_closely Monitor Reaction Progress Stop at Completion other_byproducts->monitor_closely

Caption: Troubleshooting decision tree for hydrogenation issues.

References

Preventing over-reduction or side reactions in nitro group reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitro group reductions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions (FAQs) regarding the prevention of over-reduction and side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may be encountered during the reduction of nitro groups, offering targeted solutions and best practices.

Question 1: My reaction is not chemoselective and is reducing other functional groups in my molecule. How can I selectively reduce only the nitro group?

Achieving chemoselectivity is the most common challenge in nitro group reductions. The choice of reducing agent and reaction conditions is critical and depends on the other functional groups present.

  • For molecules containing ketones or aldehydes:

    • Recommended Method: Use Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate. This reagent is mild and highly selective for nitro groups over carbonyls.[1]

    • Alternative: Iron powder in the presence of an acid like acetic acid (Fe/AcOH) is another robust and selective method.[2][3]

  • For molecules containing esters or amides:

    • Recommended Method: SnCl₂·2H₂O is an excellent choice as it generally does not affect these functionalities.[1]

    • Alternative: Catalytic transfer hydrogenation using a hydrogen donor with Pd/C can be selective, but requires careful optimization to avoid reduction of other groups.

  • For molecules containing nitriles:

    • Recommended Method: SnCl₂·2H₂O is highly effective as it typically does not reduce nitriles.[1]

  • For molecules containing alkenes or alkynes:

    • Recommended Method: Sodium sulfide (Na₂S) can be effective and often spares carbon-carbon multiple bonds.[1][2]

    • Alternative: Iron powder with an acid (e.g., Fe/HCl) is also a good option for preserving unsaturated bonds.[4] Catalytic hydrogenation should generally be avoided as it readily reduces alkenes and alkynes.[5]

  • For molecules containing halogens (Cl, Br, I):

    • The Problem: Catalytic hydrogenation with Palladium on carbon (Pd/C) is known to cause dehalogenation, especially with aryl halides.[1][6]

    • Recommended Method: Use Raney Nickel with H₂ instead of Pd/C for catalytic hydrogenations.[1][2]

    • Alternative: Non-catalytic methods using reagents like SnCl₂ or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[6]

Below is a decision-making workflow to help select an appropriate reducing agent.

Diagram 1: Reagent Selection Workflow for Selective Nitro Reduction cluster_alternatives Other Considerations start Identify other functional groups in the molecule carbonyl Ketone or Aldehyde Present? start->carbonyl ester Ester or Amide Present? carbonyl->ester No sncl2_carbonyl Use SnCl₂·2H₂O in EtOH/EtOAc. Mild and highly selective. carbonyl->sncl2_carbonyl Yes nitrile Nitrile Present? ester->nitrile No sncl2_ester SnCl₂·2H₂O is an excellent choice. ester->sncl2_ester Yes alkene Alkene or Alkyne Present? nitrile->alkene No sncl2_nitrile SnCl₂·2H₂O is a great choice; does not affect nitriles. nitrile->sncl2_nitrile Yes halogen Halogen Present? alkene->halogen No na2s_alkene Sodium Sulfide (Na₂S) can be effective and spares alkenes. alkene->na2s_alkene Yes raney_ni Use Raney Nickel with H₂. Preferred over Pd/C to prevent dehalogenation. halogen->raney_ni Yes pd_c Standard catalytic hydrogenation (H₂, Pd/C) is generally efficient if no sensitive groups are present. halogen->pd_c No fe_hcl Consider Fe/HCl or Fe/NH₄Cl. Classic, robust methods. na2s_alkene->fe_hcl Alternative sulfided_ptc Sulfided Pt/C with H₂ can be highly selective for nitro group while preserving halogens. raney_ni->sulfided_ptc Alternative

Caption: Diagram 1: Reagent Selection Workflow for Selective Nitro Reduction.

Question 2: I am observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I ensure complete reduction to the amine?

The formation of these side products occurs because the reduction of a nitro group is a stepwise process involving a six-electron transfer.[7] Incomplete reduction can lead to the accumulation of intermediates.

  • Ensure Sufficient Reducing Agent: Use a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion.[8]

  • Control Reaction Temperature: Many reduction reactions are exothermic. Localized overheating can promote the formation of dimeric side products like azoxy and azo compounds.[7][8] Ensure proper temperature control and cooling if necessary.

  • Catalyst Activity: For catalytic hydrogenations, ensure the catalyst (e.g., Pd/C, Raney Ni) is fresh and active. Catalyst poisoning or insufficient loading can lead to incomplete reduction.[8]

  • Purity of Metal Reagents: When using metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are important. Use finely powdered metals to ensure a high surface area.[8][9]

The diagram below illustrates the reduction pathway and where side products can form.

Diagram 2: Nitro Group Reduction Pathway and Side Products nitro Nitro (R-NO₂) nitroso Nitroso (R-NO) nitro->nitroso +2e⁻, +2H⁺ -H₂O hydroxylamine Hydroxylamine (R-NHOH) nitroso->hydroxylamine +2e⁻, +2H⁺ azoxy Azoxybenzene (Dimeric Side Product) nitroso->azoxy amine Amine (R-NH₂) hydroxylamine->amine +2e⁻, +2H⁺ -H₂O hydroxylamine->azoxy Condensation azo Azobenzene (Dimeric Side Product) azoxy->azo +2e⁻ azo->amine Reduction

Caption: Diagram 2: Nitro Group Reduction Pathway and Side Products.

Question 3: My reaction is very slow or gives a low yield, even with the right reagents. What can I do to improve it?

Several factors beyond reagent choice can impact reaction efficiency.

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate. The starting material must be soluble in the reaction solvent. For very hydrophobic compounds, consider using solvents like THF or co-solvent systems like EtOH/water or AcOH.[8][10] Protic co-solvents can often aid in hydrogenation reactions.[10]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[8] However, be cautious, as higher temperatures can also increase side product formation.

  • Catalyst Loading/Pressure (for Hydrogenation): For difficult reductions, increasing the catalyst loading (wt%) or using higher pressures of H₂ gas may be necessary.[8][10]

  • Metal Activation: For metal/acid reductions, ensure the metal surface is active. Pre-washing with dilute acid can sometimes help remove passivating oxide layers.

Data Summary: Chemoselectivity of Common Reducing Agents

The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.

Reducing Agent SystemTypical ConditionsCompatible Functional GroupsPotential Side Reactions / Incompatibilities
H₂, Pd/C H₂ gas, Ethanol, MethanolEsters, Amides, Nitriles, EthersReduces Alkenes, Alkynes; Causes Dehalogenation.[2][5]
H₂, Raney Ni H₂ gas, EthanolHalogens (often preserved), Esters, AmidesCan reduce some carbonyls and nitriles under harsh conditions.[2]
H₂, Sulfided Pt/C H₂ gas, AcetonitrileHalogens, Alkenes (sometimes)Good selectivity, but catalyst preparation is key.[1]
Fe / HCl or NH₄Cl Ethanol/Water, RefluxKetones, Aldehydes, Esters, Halogens, AlkenesRobust, but requires acidic conditions and workup can be tedious.[2][5]
SnCl₂·2H₂O Ethanol or EtOAc, RefluxKetones, Aldehydes, Esters, Amides, Nitriles, HalogensMild and highly selective; requires stoichiometric amounts.[1][2]
Sodium Sulfide (Na₂S) Ethanol/WaterAlkenes, Alkynes, EstersCan sometimes selectively reduce one nitro group in a dinitro compound.[1][2]
LiAlH₄ THF, 0 °C to RTReduces aliphatic nitro groups to aminesReduces most other carbonyl-containing functional groups; forms azo products with aromatic nitro compounds.[2]

Experimental Protocols

Protocol 1: Selective Reduction of an Aromatic Nitro Group using SnCl₂·2H₂O [1]

This protocol is suitable for substrates containing sensitive functional groups like ketones, esters, and nitriles.

  • Materials:

    • Aromatic nitro compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Absolute Ethanol

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

    • Ethyl Acetate

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Setup: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 equivalent) in absolute ethanol (or ethyl acetate).

    • Reagent Addition: Add SnCl₂·2H₂O (3-5 equivalents) to the solution.

    • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Cool the reaction mixture to room temperature. Carefully add 5% aqueous NaHCO₃ or NaOH to neutralize the acid and precipitate tin salts.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

    • Washing: Combine the organic layers and wash with brine.

    • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product, which can be purified further if necessary.

Protocol 2: General Procedure for Catalytic Hydrogenation using H₂ and Pd/C

This protocol is a general method suitable for nitro compounds that do not contain functional groups susceptible to hydrogenolysis (e.g., C-halogen bonds, C-O benzyl ethers) or reduction (e.g., alkenes).

Diagram 3: General Workflow for Catalytic Hydrogenation start Start dissolve 1. Dissolve nitro compound in suitable solvent (e.g., EtOH, EtOAc) start->dissolve add_catalyst 2. Add Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere (N₂ or Ar) dissolve->add_catalyst purge 3. Purge the reaction vessel with H₂ gas (3x) add_catalyst->purge hydrogenate 4. Stir vigorously under H₂ atmosphere (balloon or pressure vessel) purge->hydrogenate monitor 5. Monitor reaction by TLC or HPLC until starting material is consumed hydrogenate->monitor filter 6. Purge with N₂ gas, then carefully filter through Celite to remove catalyst monitor->filter concentrate 7. Concentrate the filtrate under reduced pressure filter->concentrate purify 8. Purify the crude amine (e.g., chromatography, crystallization) concentrate->purify end End purify->end

Caption: Diagram 3: General Workflow for Catalytic Hydrogenation.

  • Materials:

    • Nitro compound

    • Palladium on carbon (Pd/C, typically 5% or 10% loading)

    • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, THF)

    • Hydrogen (H₂) gas source (balloon or cylinder)

    • Celite or another filter aid

  • Procedure:

    • Setup: Dissolve the nitro compound (1.0 equivalent) in the chosen solvent in a flask suitable for hydrogenation.

    • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst.

    • Purging: Seal the reaction vessel and purge the atmosphere by evacuating and refilling with H₂ gas three times.

    • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for many lab-scale reactions) at room temperature. Gentle heating may be required for less reactive substrates.

    • Monitoring: Monitor the reaction progress by TLC or HPLC.

    • Workup: Once the reaction is complete, carefully purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified as needed.

References

Technical Support Center: Purifying Fluorinated Intermediates via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the purification of fluorinated intermediates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of fluorinated compounds.

Problem Potential Cause Suggested Solution
Poor Separation of Fluorinated Compounds Inappropriate stationary phase selection.- For separating fluorinated molecules from each other or from non-fluorinated ones, consider using a fluorinated stationary phase such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF).[1][2][3] - The retention on fluorinated phases increases with the hydrophobicity and fluorine content of the analyte.[1][2][3] - For highly polar fluorinated compounds, Hydrophilic Interaction Chromatography (HILIC) with an amide or zwitterionic column may be more effective.[4]
Suboptimal mobile phase composition.- For reversed-phase fluorinated columns, standard mobile phases like water/acetonitrile or water/methanol can be used.[1][3] - Consider "hetero-pairing": using a fluorinated eluent (e.g., trifluoroethanol) with a standard C8 or C18 column, which can improve separation based on fluorine content percentage.[5][6][7] - For normal-phase chromatography of very polar compounds, a solvent system with methanol and ammonium hydroxide in dichloromethane can be effective.[4]
Compound Elutes in the Void Volume (Reversed-Phase) The compound is too polar for the stationary phase.- Switch to a more suitable chromatography mode like HILIC, which is designed for polar compounds.[4] - Use a more retentive reversed-phase column with a higher carbon load or an embedded polar group.[4]
Peak Tailing Secondary interactions with the stationary phase or column contamination.- For basic compounds, adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[4] - Ensure the column is not contaminated; if so, flush with a strong solvent.[8]
Column collapse or blockage.- If the column has lost efficiency, it may need to be repacked or replaced.[8] - A blocked frit can be cleared by backflushing the column.[8]
Peak Fronting Sample overload.- Reduce the amount of sample loaded onto the column. - Ensure the sample is fully dissolved in the mobile phase before loading. If solubility is low, consider dry loading.[4][9]
Compound Does Not Elute The compound is too strongly retained on the column.- Gradually increase the polarity of the mobile phase.[10] - If the compound is suspected to have decomposed on the silica gel, test for stability prior to purification.[10] Consider using a less acidic stationary phase like alumina or deactivated silica.[10]
Incorrect solvent system.- Double-check that the correct mobile phase composition was prepared and used.[10]
Co-elution with Impurities Insufficient resolution between the target compound and impurities.- Optimize selectivity by changing the stationary phase (e.g., from C18 to a PFP or phenyl-hexyl column).[4] - Alter the mobile phase by switching the organic modifier (e.g., acetonitrile to methanol) or adding modifiers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel fluorinated compound?

A1: Start by assessing the compound's polarity and solubility. For moderately polar compounds, a good starting point is reversed-phase chromatography with a C18 column and a water/acetonitrile gradient containing 0.1% formic acid or TFA.[4] For highly polar, water-soluble compounds, HILIC is a better initial choice.[4]

Q2: How do I choose between different fluorinated stationary phases?

A2: The choice depends on the fluorine content of your analyte and the desired selectivity. Phases with higher fluorine content, like Tridecafluoro (TDF), are more selective for highly fluorinated molecules.[2][3] Pentafluorophenyl (PFP) phases offer unique selectivity, especially for aromatic compounds, due to π-π interactions.[2][3][11] It is often best to screen a few different phases to find the optimal one for a specific separation.[2]

Q3: My fluorinated compound is not very soluble in the mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the elution solvent, dry loading is recommended for flash chromatography.[4][9] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel or another inert support, evaporating the solvent, and then loading the resulting dry powder onto the column.[4][9]

Q4: Can I use normal-phase chromatography for fluorinated intermediates?

A4: Yes, normal-phase chromatography on silica gel can be used. However, the high electronegativity of fluorine can lead to unusual elution patterns compared to non-fluorinated analogs. For very polar compounds, a solvent system containing methanol and ammonium hydroxide in dichloromethane can be effective.[4]

Q5: Are there any special handling considerations for small, fluorinated molecules?

A5: Yes, some smaller fluorinated compounds can be volatile. It is advisable to handle them in a well-ventilated area and use sealed vials for analysis and storage to prevent loss of sample.[4]

Q6: What causes the unique selectivity of fluorinated stationary phases?

A6: Fluorinated phases provide different selectivity from traditional C18 phases due to interactions like dipole-dipole, ion-exchange, and π-π interactions.[12][13] The electron-withdrawing nature of the fluorine atoms creates a unique electronic environment that can enhance the separation of halogenated and aromatic compounds.[11]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification of a Moderately Polar Fluorinated Intermediate

This protocol provides a starting point for method development.

  • Column Selection: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]

  • Gradient Elution Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

General Protocol for HILIC Purification of a Highly Polar Fluorinated Intermediate

This protocol is suitable for compounds that show poor retention in reversed-phase chromatography.[4]

  • Column Selection: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]

    • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution Program:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 95% B

    • 22-30 min: 95% B (re-equilibration)[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection: UV at an appropriate wavelength or ELSD/MS.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a high percentage of organic solvent (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase.

Visualizations

Workflow_Purification cluster_prep Sample & Column Preparation cluster_run Chromatography Run cluster_analysis Analysis & Isolation dissolve_sample Dissolve Crude Product load_sample Load Sample (Wet or Dry Loading) dissolve_sample->load_sample choose_column Select Appropriate Column (e.g., C18, PFP, HILIC) equilibrate_column Equilibrate Column choose_column->equilibrate_column prepare_mobile_phase Prepare Mobile Phases prepare_mobile_phase->equilibrate_column equilibrate_column->load_sample run_gradient Run Elution Gradient load_sample->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions analyze_fractions Analyze Fractions (TLC/LC-MS) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product Isolated Fluorinated Intermediate evaporate_solvent->final_product

Caption: General workflow for the purification of fluorinated intermediates.

Troubleshooting_Tree cluster_solutions cluster_problem_details cluster_specific_actions start Poor Separation? change_stationary Change Stationary Phase (C18 -> PFP, HILIC) start->change_stationary Yes change_mobile Modify Mobile Phase (Solvent, Additives) start->change_mobile Yes optimize_gradient Optimize Gradient Profile start->optimize_gradient Yes check_loading Review Sample Loading start->check_loading Yes co_elution Co-elution? change_stationary->co_elution peak_tailing Peak Tailing? change_mobile->peak_tailing no_elution No Elution? optimize_gradient->no_elution check_loading->peak_tailing add_modifier Add Acid/Base Modifier peak_tailing->add_modifier dry_load Use Dry Loading peak_tailing->dry_load increase_strength Increase Eluent Strength no_elution->increase_strength use_orthogonal Use Orthogonal Method co_elution->use_orthogonal success Separation Improved add_modifier->success increase_strength->success use_orthogonal->success dry_load->success

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: Metal Catalyst Residue Removal

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance for researchers, scientists, and drug development professionals on the effective removal of metal catalyst residues, particularly palladium, from aniline products.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A1: Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) set strict limits for elemental impurities.[1] For palladium, the Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[1] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a standard daily dose of 10 grams, though this can be adjusted based on the drug's specific dosage.[1][2]

Q2: Why can it be difficult to remove palladium residues from aniline-containing compounds?

A2: The primary challenge arises from the amine functional groups present in aniline and its derivatives. These groups can act as strong ligands, coordinating with palladium species and keeping them in solution.[1] This coordination makes simple purification methods like filtration or standard crystallization less effective.[1] The choice of removal method must account for the specific form of the palladium catalyst used (e.g., homogeneous vs. heterogeneous) and the nature of the residue (e.g., Pd(0) vs. Pd(II)).[3][4]

Q3: What are the most common methods for removing metal catalysts like palladium?

A3: The primary methods include:

  • Adsorption: Using solid supports like activated carbon or functionalized silica to bind the metal, which is then filtered off.[5]

  • Scavenging: Employing silica-based or polymer-bound ligands (scavengers) that selectively chelate the metal catalyst for easy filtration.[3][5]

  • Chromatography: Passing the product mixture through a column (e.g., silica gel) to separate the compound from the metal impurities.[6][7]

  • Crystallization: Purifying the product by crystallization, leaving the metal impurities behind in the mother liquor.[5]

  • Extraction: Using liquid-liquid extraction to partition the catalyst and product into different phases.[5]

Q4: How do I choose the best removal method for my specific aniline product?

A4: The optimal method depends on several factors, including the nature of the catalyst, the properties of your aniline product (e.g., polarity, stability), the scale of the reaction, and the required final purity.[4][8] A decision-making workflow can help guide your selection (see diagram below). For instance, heterogeneous catalysts like Pd/C can often be removed by simple filtration through Celite, while homogeneous catalysts typically require more advanced techniques like scavenging or chromatography.[1][3]

Q5: What analytical techniques are used to quantify residual metal content?

A5: The standard and most reliable technique for quantifying trace metal impurities in pharmaceutical products is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][9][10][11] It offers high sensitivity and can detect elements at parts-per-billion (ppb) levels.[11] Atomic Absorption Spectroscopy (AAS) is another suitable technique.[3][8]

Process & Workflow Diagrams

G start Start: Crude Aniline Product with Metal Catalyst catalyst_type Identify Catalyst Type start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)2) catalyst_type->homo Homogeneous filtration Filtration through Celite® Pad hetero->filtration select_method Select Primary Removal Method homo->select_method analysis1 Analyze Filtrate (ICP-MS) filtration->analysis1 pass1 Metal Level OK? analysis1->pass1 pass1->select_method No end End: Purified Product pass1->end Yes scavenger Metal Scavenger (Thiol, TMT, etc.) select_method->scavenger High Selectivity Needed carbon Activated Carbon Treatment select_method->carbon Cost-Effective Bulk Removal chromatography Column Chromatography select_method->chromatography Other Impurities Present crystallization Recrystallization select_method->crystallization High Purity Crystalline Solid execute Execute Method (Stir, Filter, Elute, etc.) scavenger->execute carbon->execute chromatography->execute crystallization->execute analysis2 Analyze Product (ICP-MS) execute->analysis2 pass2 Metal Level OK? analysis2->pass2 pass2->end Yes troubleshoot Go to Troubleshooting Guide pass2->troubleshoot No

Caption: Decision workflow for selecting a metal removal method.

Troubleshooting Guide

Problem 1: After filtering my heterogeneous catalyst (e.g., Pd/C), I still detect high levels of palladium in my product.

  • Possible Cause: The palladium may have leached from the carbon support into the solution, forming soluble homogeneous species.[1] Alternatively, fine catalyst particles may have passed through the filter.

  • Solution:

    • Improve Filtration: Use a finer filter aid, such as a thicker Celite® pad, and ensure it is properly wetted with the solvent before filtration.[1][7]

    • Employ a Scavenger: Treat the filtrate with a suitable palladium scavenger (e.g., thiol-functionalized silica) to capture the dissolved palladium species.[1]

    • Activated Carbon: Treat the solution with fresh, high-surface-area activated carbon, which can adsorb dissolved palladium.[6][12][13]

Problem 2: My chosen metal scavenger is ineffective or shows poor performance.

  • Possible Cause 1: The scavenger is not appropriate for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)).[1] Different scavengers have different affinities. For example, SiliaMetS DMT is effective for various metals including hindered Pd complexes, while SiliaMetS Thiol is preferred for Pd(II).[14][15]

  • Solution 1: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, dimercaptotriazine (DMT)).[1][14]

  • Possible Cause 2: The amine groups in your aniline product are competing with the scavenger for palladium binding sites.[1]

  • Solution 2: Increase the equivalents of the scavenger used (e.g., from 2-5 to 5-10 equivalents relative to the metal).[3][6] Also, consider optimizing the reaction time and temperature (e.g., 40-60 °C for 2-18 hours).[1][3]

  • Possible Cause 3: The solvent system is hindering the scavenger's performance.

  • Solution 3: Scavenging efficiency can be solvent-dependent.[16] If kinetics are slow, consider switching to a different solvent in which the scavenger is known to perform well (e.g., THF, Toluene, DCM).[3][17]

Problem 3: I'm losing a significant amount of my aniline product during purification with activated carbon.

  • Possible Cause: The product itself is adsorbing onto the surface of the activated carbon along with the metal catalyst.[5] This is common with polar, aromatic compounds.

  • Solution:

    • Reduce Amount: Decrease the weight percentage of activated carbon used (e.g., from 10 wt% to 5 wt% relative to the crude product).[5][6]

    • Screen Carbons: Test different grades or types of activated carbon, as their surface properties can vary.[5]

    • Change Method: Switch to a more selective method, such as a silica-based metal scavenger, which is less likely to bind non-specifically to your product.[5][15]

G start Start: Purification Method Fails (High Metal Levels) issue Identify Issue start->issue scav_fail Scavenger Ineffective issue->scav_fail ac_loss High Product Loss with Act. Carbon issue->ac_loss filt_fail Filtration Incomplete (Heterogeneous Cat.) issue->filt_fail sol_scav1 Screen Different Scavenger Types (Thiol, TMT, etc.) scav_fail->sol_scav1 Wrong Affinity? sol_scav2 Increase Scavenger Equivalents & Temp scav_fail->sol_scav2 Competition? sol_scav3 Change Solvent (e.g., THF, Toluene) scav_fail->sol_scav3 Poor Kinetics? sol_ac1 Reduce Amount of Carbon Used ac_loss->sol_ac1 Non-specific Binding sol_filt1 Use Thicker Celite® Pad filt_fail->sol_filt1 Fines Passing? sol_filt2 Treat Filtrate with Scavenger/Carbon filt_fail->sol_filt2 Leaching? reanalyze Re-run Purification & Analyze (ICP-MS) sol_scav1->reanalyze sol_scav2->reanalyze sol_scav3->reanalyze sol_ac2 Switch to a More Selective Scavenger sol_ac1->sol_ac2 If loss persists sol_ac2->reanalyze sol_filt1->reanalyze sol_filt2->reanalyze

Caption: Troubleshooting guide for common metal removal issues.

Data Presentation: Comparison of Removal Methods

The following table summarizes the performance of various palladium removal techniques from different chemical processes, providing a baseline for comparison.

Method/ReagentInitial Pd (ppm)Final Pd (ppm)Product Yield/RecoveryConditionsReference
MP-TMT Scavenger 33,000< 200Not specified5 equiv., RT, overnight[18]
MP-TMT Scavenger 500 - 800< 10Not specified5 equiv., RT[18][19]
Activated Carbon (Darco KB-B) 300< 1Not specified0.2 wt, THF, 45°C, 18h, then crystallization[4]
TMT + Activated Carbon 2,2392082%TMT (20 mol%), AC (0.2 wt), DCM, 20°C, 2h[4]
SiliaMetS Thiol 2,400≤ 16Not specified10 wt% scavenger[15]
SiliaMetS Thiourea 2,400≤ 16Not specified10 wt% scavenger[15]
Polychelated Resin (PCR-B2) 3284Not specified0.4 wt, recirculation mode[4]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method) [1][6]

  • Dissolution: Dissolve the crude aniline product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting amount is 2-5 equivalents relative to the initial quantity of palladium catalyst used.[3][6]

  • Agitation: Stir the mixture at a suitable temperature, typically between room temperature and 60°C.[3] Reaction times can vary from 1 to 18 hours.[3] Optimal conditions should be determined experimentally.

  • Filtration: Filter the mixture through a filter paper or a pad of Celite® to remove the solid-supported scavenger.[3]

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm successful removal.[3]

Protocol 2: Palladium Removal using Activated Carbon [5][6]

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon. A typical starting amount is 5-10% by weight relative to the crude product.[6]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours.[6]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® is crucial for removing fine carbon particles that might otherwise pass through standard filter paper.[6]

  • Washing: Wash the Celite®/carbon filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product via ICP-MS.[6]

References

Improving the solubility of hydrophobic nitro compounds for reduction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reduction of poorly soluble hydrophobic nitro compounds.

Troubleshooting Guides

Issue 1: Reaction is sluggish, incomplete, or fails to initiate.

This is a common problem when dealing with hydrophobic nitro compounds due to their limited availability for the reducing agent or catalyst.

Question: My nitro reduction is not proceeding to completion. What are the primary causes and how can I troubleshoot this?

Answer:

A stalled or incomplete nitro reduction is often multifactorial. Below is a systematic approach to identify and resolve the issue.

Initial Checks:

  • Reagent and Catalyst Activity: Ensure the reducing agents are fresh and catalysts are from a reliable batch and have been stored correctly to prevent deactivation. For catalytic hydrogenations (e.g., Pd/C, Pt/C), consider increasing the catalyst loading. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the metal should be finely powdered and activated if necessary.[1]

  • Stoichiometry: Verify that a sufficient excess of the reducing agent has been used to drive the reaction to completion.[1]

  • Temperature: While many reductions can be performed at room temperature, some substrates may require heating.[1] However, be aware that higher temperatures can sometimes lead to an increase in side products.[1]

Solubility-Focused Troubleshooting:

Poor solubility is a primary barrier to the successful reduction of hydrophobic nitro compounds.[1] If the initial checks do not resolve the issue, consider the following solubility enhancement techniques.

  • Co-solvent Systems: The addition of a co-solvent can significantly improve the solubility of the nitro compound.

    • Common Choices: Tetrahydrofuran (THF), or mixtures like ethanol/water or acetic acid are often effective.[1] Protic co-solvents can be particularly beneficial for hydrogenation reactions.[1][2]

    • Optimization: The ratio of the co-solvent to the primary solvent may need to be optimized. For highly lipophilic substrates, consider more lipophilic alcohols like t-butanol or hexanol.[2]

  • Micellar Catalysis: Surfactants can form micelles in an aqueous medium, creating nanoreactors that solubilize hydrophobic compounds.[3]

    • How it Works: The hydrophobic core of the micelle encapsulates the nitro compound, increasing its local concentration and facilitating the reaction with a water-soluble reducing agent.[3][4]

    • Common Surfactants: Cetyltrimethylammonium bromide (CTAB) and sodium stearate are examples of surfactants used for this purpose.[3][5]

  • Phase Transfer Catalysis (PTC): This technique is useful for reactions where the nitro compound is in an organic phase and the reducing agent is in an aqueous phase.[6]

    • Mechanism: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the reducing agent from the aqueous phase to the organic phase where the reaction occurs.[6][7]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.

    • Application: They can encapsulate hydrophobic guest molecules (the nitro compound), forming a water-soluble inclusion complex.[8][9][10][11] This increases the apparent solubility of the nitro compound in aqueous media.[9][10]

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Caption: Troubleshooting workflow for incomplete nitro compound reduction.

Issue 2: Formation of Undesired Side Products.

The reduction of a nitro group proceeds through several intermediates, and under certain conditions, these can lead to the formation of side products.

Question: I am observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

Answer:

The formation of these side products is a common challenge. The key is to control the reaction conditions to favor the complete reduction to the amine.

  • Control Temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of condensation products like azoxy and azo compounds.[1] Ensure adequate cooling and temperature control.

  • Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is present to push the reaction past the intermediate stages.

  • Choice of Reducing System:

    • For Hydroxylamine Intermediates: Milder reducing agents like zinc with ammonium chloride (Zn/NH₄Cl) can sometimes be used to isolate hydroxylamines if desired, so stronger conditions are needed for the full reduction to the amine.[12]

    • Metal/Acid Systems: Tin(II) chloride (SnCl₂) in ethanol is a reliable method for reducing nitro groups to amines.[1]

  • pH Control: The pH of the reaction medium can influence the stability of intermediates. For reductions in acidic media, maintaining a sufficiently low pH is crucial.

dot

SideProductFormation Nitro R-NO2 (Nitro Compound) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy R-N=N(O)-R (Azoxy) Nitroso->Azoxy Condensation with R-NHOH Amine R-NH2 (Amine) Hydroxylamine->Amine +2e-, +2H+ Azo R-N=N-R (Azo) Azoxy->Azo Reduction

Caption: Simplified pathway of nitro reduction and side product formation.

Frequently Asked Questions (FAQs)

Q1: Which co-solvent system is best for my hydrophobic nitro compound?

A1: The optimal co-solvent depends on the specific structure of your nitro compound. A good starting point is a mixture of a water-miscible organic solvent like ethanol or THF with water.[1] For catalytic hydrogenation, protic co-solvents such as ethanol or acetic acid are often beneficial.[1][2] For extremely nonpolar compounds, you might need to explore more lipophilic alcohols like t-butanol.[2] It is recommended to perform small-scale solubility tests with a few different solvent systems before proceeding with the reaction.

Q2: How do I choose a suitable surfactant for micellar catalysis?

A2: Both cationic surfactants (e.g., CTAB) and anionic surfactants (e.g., sodium stearate) have been used successfully.[3][5] The choice may depend on the overall charge of your substrate and the reducing agent. Non-ionic surfactants are also an option and are often less denaturing to biological molecules if you are working with biocatalysts.[3]

Q3: Can phase transfer catalysis be used for reductions other than with aqueous reagents?

A3: Yes, phase transfer catalysis is also applicable for solid-liquid systems, where the reducing agent is a solid and the nitro compound is dissolved in an organic solvent.[13]

Q4: Will cyclodextrins interfere with my reduction catalyst?

A4: Cyclodextrins are generally considered to be inert carriers.[9][10] They increase the solubility of the hydrophobic nitro compound in the aqueous phase, making it more accessible to a water-soluble catalyst or a catalyst suspended in the aqueous phase. There is no common evidence to suggest direct interference with common reduction catalysts like Pd/C or metal hydrides.

Q5: My reaction is biphasic and still not working even with vigorous stirring. What should I do?

A5: Vigorous stirring is essential for biphasic reactions, but if the reaction is still slow, the interfacial area is likely insufficient. This is an ideal scenario to introduce a phase transfer catalyst (PTC). A PTC will actively transport the reactant from one phase to another, significantly accelerating the reaction rate.[6]

Data Presentation

Table 1: Solubility of 4-Chloro-2-nitroaniline in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x 10³)
N-methyl pyrrolidone (NMP)489.2
Ethyl Acetate256.4
Acetonitrile247.1
1,4-Dioxane198.5
Methanol89.3
Ethanol65.4
n-Propanol51.7
Isopropanol42.1
n-Butanol40.8
Ethylene Glycol (EG)16.9
Cyclohexane1.8
Water0.04

Data extracted from the Journal of Chemical & Engineering Data.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation in a Co-solvent System
  • Setup: In a flask suitable for hydrogenation, dissolve the hydrophobic nitro compound (1.0 eq) in an appropriate solvent mixture (e.g., 1:1 Ethanol/Water or THF/Water).[1]

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the flask, then evacuate and backfill with hydrogen gas (this is typically done three times). Maintain a positive pressure of hydrogen using a balloon or a Parr hydrogenator.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude amine, which can then be purified by standard methods (e.g., crystallization or chromatography).

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CatalyticHydrogenation Start Dissolve Nitro Compound in Co-solvent AddCatalyst Add Pd/C Catalyst Start->AddCatalyst Hydrogenate Evacuate & Fill with H2 AddCatalyst->Hydrogenate Stir Stir under H2 Atmosphere Hydrogenate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Isolate Concentrate Filtrate & Purify Filter->Isolate

Caption: Experimental workflow for catalytic hydrogenation with a co-solvent.

Protocol 2: Reduction using Micellar Catalysis
  • Setup: In a round-bottom flask, prepare an aqueous solution of a surfactant (e.g., sodium stearate) at a concentration above its critical micelle concentration (CMC).[3]

  • Addition of Reactants: Add the hydrophobic nitro compound (1.0 eq) to the surfactant solution and stir until a stable emulsion or solution is formed. Then, add the reducing agent (e.g., Fe powder and NH₄Cl).[3]

  • Reaction: Stir the mixture at room temperature or with heating. The reaction progress can be monitored by TLC (spotting a sample extracted into a small amount of an organic solvent like ethyl acetate).

  • Workup: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product for further purification.

Protocol 3: Reduction using Phase Transfer Catalysis
  • Setup: In a flask, dissolve the hydrophobic nitro compound in a water-immiscible organic solvent (e.g., toluene).

  • Addition of Reagents: Add an aqueous solution of the reducing agent (e.g., sodium sulfide).[7] To this biphasic mixture, add the phase transfer catalyst (e.g., 1-5 mol% of TBAB).[7]

  • Reaction: Stir the mixture vigorously at the desired temperature. The efficiency of stirring is critical for PTC. Monitor the reaction by sampling the organic layer.

  • Workup: Once the reaction is complete, stop the stirring and allow the layers to separate.

  • Isolation: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude amine.

Protocol 4: Cyclodextrin-Mediated Solubility Enhancement for Reduction
  • Inclusion Complex Formation: In a flask, dissolve β-cyclodextrin (1.0-1.2 eq) in water, with heating if necessary.[14] Slowly add a solution of the hydrophobic nitro compound (1.0 eq) in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to the aqueous cyclodextrin solution. Stir the mixture until a clear solution is obtained, indicating the formation of the inclusion complex.[10][15] This step can also be performed by kneading or freeze-drying methods.[10][15]

  • Reduction: To the aqueous solution of the inclusion complex, add the chosen water-soluble reducing agent.

  • Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress.

  • Workup and Isolation: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The cyclodextrin will remain in the aqueous phase. The combined organic extracts are then washed, dried, and concentrated to yield the product.

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Difluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of difluoromethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of this reaction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to support your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of difluoromethoxybenzene.

Issue Possible Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise (Runaway Reaction) 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation is exceeding the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the optimal temperature, or there is poor heat transfer between the flask and the bath. 3. Poor Stirring: Localized "hot spots" with high concentrations of reactants are forming. 4. Incorrect Reagent Concentration: Using more concentrated acids than intended.1. Immediately cease the addition of the nitrating agent. 2. Enhance Cooling: Lower the temperature of the cooling bath (e.g., by adding more dry ice). If necessary and safe, add a small amount of an inert, cold solvent to the reaction mixture to dilute it. 3. Increase Agitation: Ensure the stirring is vigorous to break up any hot spots. 4. Emergency Quench: If the temperature continues to rise uncontrollably, prepare for an emergency quench by slowly and carefully pouring the reaction mixture into a large volume of crushed ice and water. This should only be performed if the situation can be managed safely.
Low Yield of Nitrated Product 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low, preventing the reaction from going to completion. 2. Substrate Oxidation: The reaction temperature may have been too high, leading to the oxidation of the difluoromethoxybenzene ring. 3. Loss During Work-up: The product may be partially soluble in the aqueous phase, or there may be losses during extraction and purification.1. Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 2. Precise Temperature Control: Maintain the recommended low temperature throughout the addition of the nitrating agent. 3. Careful Work-up: Ensure thorough extraction from the aqueous phase using a suitable organic solvent. Minimize transfers and handle the product carefully during purification.
Formation of Multiple Isomers 1. Reaction Conditions: The temperature and concentration of the nitrating agent can influence the regioselectivity of the reaction. 2. Inherent Directing Effects: The difluoromethoxy group is an ortho, para-director, but some meta-isomer formation is possible.1. Control Temperature: Lowering the reaction temperature can sometimes improve selectivity. 2. Purification: Utilize column chromatography to separate the desired isomer from the others. The choice of eluent will be critical for achieving good separation.
Product Fails to Precipitate Upon Quenching 1. Product is an Oil: The nitrated product may be a liquid or an oil at the temperature of the quench. 2. Product is Soluble: The product may have some solubility in the acidic aqueous mixture.1. Perform a Liquid-Liquid Extraction: If no solid forms, transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[1] 2. Combine and Wash: Combine the organic extracts and proceed with the standard washing procedure with water and a basic solution.[1]
Dark Brown or Black Reaction Mixture with Gas Evolution 1. Oxidative Side Reactions: The nitric acid is oxidizing the aromatic ring, leading to decomposition and the formation of nitrogen oxides (brown fumes). This is often triggered by high temperatures.1. Immediate Cooling: If the reaction is not already out of control, immediately cool the reaction vessel to slow down the decomposition. 2. Slow Reagent Addition: In future experiments, ensure the nitrating agent is added very slowly with efficient cooling and stirring to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of difluoromethoxybenzene so exothermic?

A1: The nitration of aromatic compounds is an electrophilic aromatic substitution reaction that is inherently exothermic. The formation of the stable nitro-aromatic ring and a molecule of water releases a significant amount of energy as heat. The presence of the activating difluoromethoxy group can further increase the reaction rate, contributing to the exothermicity.

Q2: What are the primary safety hazards associated with this reaction?

A2: The primary hazards are the highly corrosive nature of the mixed acids (nitric and sulfuric acid), the potential for a thermal runaway reaction due to the exothermicity, and the toxicity of the reagents and potential byproducts, such as nitrogen dioxide gas.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Q3: What is the role of sulfuric acid in the nitrating mixture?

A3: Concentrated sulfuric acid serves two critical functions. Firstly, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][4][5] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the formation of the nitrated product.

Q4: What is the expected regioselectivity for the nitration of difluoromethoxybenzene?

A4: The difluoromethoxy group (-OCHF₂) is generally considered an ortho, para-directing group due to the lone pairs on the oxygen atom that can donate electron density to the aromatic ring through resonance. However, the fluorine atoms are electron-withdrawing, which deactivates the ring compared to a methoxy group. The nitration is expected to yield a mixture of ortho- and para-nitrodifluoromethoxybenzene as the major products. The exact ratio will depend on the specific reaction conditions, with steric hindrance potentially favoring the para isomer.

Q5: How can I improve the safety of this reaction on a larger scale?

A5: For larger-scale nitrations, using a continuous flow microreactor is a significantly safer approach than traditional batch reactors.[2] Microreactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal, thus minimizing the risk of a thermal runaway.[2] This technology also allows for precise control over reaction parameters, which can lead to improved yields and selectivity.

Experimental Protocol: Nitration of Difluoromethoxybenzene

This protocol is a representative procedure based on general methods for aromatic nitration and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment should be conducted before commencing any experimental work.

Materials and Reagents:

  • Difluoromethoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Crushed Ice

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask, carefully add a measured volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice-water bath.

    • Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. This mixture is highly corrosive and the preparation is exothermic.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve difluoromethoxybenzene in a suitable solvent like dichloromethane.

    • Cool the solution to 0 °C in an ice-water or dry ice/acetone bath.

  • Nitration Reaction:

    • Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of difluoromethoxybenzene via the dropping funnel.

    • Crucially, monitor the internal reaction temperature and maintain it between 0-5 °C throughout the addition. The rate of addition should be adjusted to prevent the temperature from rising above this range.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.[1]

    • If the product precipitates as a solid, it can be collected by vacuum filtration and washed with cold water.

    • If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer 2-3 times with dichloromethane.[1]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: evolution of CO₂ gas), and finally with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to isolate the desired isomers.

Quantitative Data

The following table presents plausible data for the nitration of difluoromethoxybenzene, synthesized from typical results for related fluorinated aromatic compounds. Actual results may vary depending on the specific experimental conditions.

Parameter Condition A Condition B Condition C
Difluoromethoxybenzene 1.0 eq1.0 eq1.0 eq
Nitric Acid (70%) 1.1 eq1.2 eq1.5 eq
Sulfuric Acid (98%) 2.0 eq2.5 eq3.0 eq
Temperature (°C) 0 - 5-5 - 0-10 - (-5)
Reaction Time (h) 1.51.02.0
Approximate Yield (%) 758580
Para:Ortho Isomer Ratio 2:12.5:13:1

Visualizations

Experimental Workflow for Nitration and Work-up

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification prep1 Cool Concentrated H₂SO₄ in Ice Bath prep2 Slowly Add Concentrated HNO₃ prep1->prep2 Stirring, < 10 °C react3 Slowly Add Nitrating Mixture prep2->react3 react1 Dissolve Difluoromethoxybenzene in Solvent react2 Cool Solution to 0 °C react1->react2 react2->react3 Monitor Temperature react4 Stir at 0-5 °C react3->react4 workup1 Quench in Ice-Water react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with NaHCO₃ and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify (Chromatography/Recrystallization) workup4->workup5 G start Uncontrolled Temperature Rise? stop_addition Immediately Stop Reagent Addition start->stop_addition Yes no_problem Maintain Control start->no_problem No enhance_cooling Enhance Cooling stop_addition->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring check_temp Temperature Still Rising? increase_stirring->check_temp quench Emergency Quench check_temp->quench Yes monitor Monitor and Control check_temp->monitor No

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1-(Difluoromethoxy)-2-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is of paramount importance. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom bonds. The efficiency of SNAr reactions is critically dependent on the electronic properties of the aromatic substrate, specifically the presence of strong electron-withdrawing groups and the nature of the leaving group.

This guide provides a detailed comparison of the reactivity of two key building blocks: 1-(difluoromethoxy)-2-nitrobenzene and 1-fluoro-2-nitrobenzene . Both molecules are activated towards nucleophilic attack by the ortho-nitro group. The central point of comparison lies in the differing leaving groups: the difluoromethoxy (-OCHF₂) group versus the fluoro (-F) group. Understanding their relative reactivity is crucial for designing efficient synthetic routes and for the strategic incorporation of the valuable difluoromethoxy moiety into complex target molecules. It is generally recognized that the difluoromethoxy group imparts unique and often desirable physicochemical properties to bioactive molecules, such as enhanced metabolic stability and increased lipophilicity.[1]

Executive Summary of Reactivity

The reactivity of these two compounds in SNAr reactions is primarily dictated by the stability of the Meisenheimer complex intermediate and the facility of leaving group departure. The electron-withdrawing nitro group, positioned ortho to the leaving group, is essential for stabilizing the negative charge that develops in the aromatic ring during the nucleophilic attack.[2][3]

While both the fluoro and difluoromethoxy groups are effective leaving groups in the context of SNAr, experimental evidence suggests a difference in their reactivity. Studies on analogous systems indicate that the reactivity of a difluoromethoxy group is lower than that of a fluorine atom but significantly higher than that of a chlorine atom in nucleophilic aromatic substitution reactions. This positions 1-fluoro-2-nitrobenzene as the more reactive of the two substrates under identical conditions.

Quantitative Data Comparison

To facilitate a direct comparison, a standardized experimental protocol is provided below, which can be employed to generate quantitative data such as reaction yields and rates for both substrates.

ParameterThis compound1-Fluoro-2-nitrobenzene
Relative Reactivity Less ReactiveMore Reactive
Leaving Group Difluoromethoxy (-OCHF₂)Fluoro (-F)
Driving Force for Reactivity Strong electron-withdrawing effect of the ortho-nitro group.High electronegativity of fluorine and strong electron-withdrawing effect of the ortho-nitro group.
Synthetic Utility Valuable for introducing the -OCHF₂ group, which can enhance metabolic stability and lipophilicity.[1]A versatile and highly reactive building block for introducing a variety of functional groups via SNAr.

Experimental Protocols

The following is a representative experimental protocol for a comparative study of the reactivity of this compound and 1-fluoro-2-nitrobenzene with a common nucleophile, piperidine. This protocol is adapted from established procedures for similar fluoronitrobenzene derivatives.

Reaction: Nucleophilic Aromatic Substitution with Piperidine

Objective: To compare the reaction yield and rate of this compound and 1-fluoro-2-nitrobenzene with piperidine under identical conditions.

Materials:

  • This compound

  • 1-Fluoro-2-nitrobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To two separate dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol) to one and 1-fluoro-2-nitrobenzene (1.0 mmol) to the other.

  • Dissolve the starting material in each flask with anhydrous DMF (5 mL).

  • To each solution, add piperidine (1.2 mmol) followed by potassium carbonate (2.0 mmol).

  • Heat both reaction mixtures to 80°C and stir vigorously.

  • Monitor the progress of each reaction at regular time intervals (e.g., every hour) by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • After a predetermined reaction time (e.g., 12 hours), or upon completion, cool the reaction mixtures to room temperature.

  • Pour each reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers for each reaction, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layers under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.

  • Determine the yield of each product and compare the reaction rates based on the monitoring data.

Visualizing the Reaction Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism reactant Aromatic Substrate (Ar-X) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ (Rate-determining step) nucleophile Nucleophile (Nu⁻) product Substituted Product (Ar-Nu) intermediate->product - X⁻ (Fast) leaving_group Leaving Group (X⁻)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start: Dissolve Substrate in DMF add_reagents Add Piperidine and K₂CO₃ start->add_reagents heat Heat Reaction Mixture to 80°C add_reagents->heat monitor Monitor Reaction by TLC/HPLC heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end End: Obtain and Analyze Product purify->end

Caption: Experimental workflow for the comparative SNAr reaction.

References

Difluoromethoxy as a Bioisostere for the Methoxy Group: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H) has emerged as a valuable tactic in modern drug design. This bioisosteric substitution can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often leading to improved metabolic stability and other desirable characteristics. This guide provides an objective comparison of the difluoromethoxy and methoxy groups, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms in the methoxy group imparts unique electronic and conformational properties to the difluoromethoxy moiety. These changes translate into altered lipophilicity, acidity, and hydrogen bonding potential compared to the traditional methoxy group.

PropertyMethoxy (-OCH3)Difluoromethoxy (-OCF2H)Impact of Bioisosteric Replacement
Lipophilicity (logP) LowerHigherIncreases lipophilicity, potentially enhancing membrane permeability.[1] The increase is generally moderate, less than that of a trifluoromethoxy (-OCF3) group.
Electronic Effect Weakly electron-donatingWeakly electron-withdrawingAlters the electronic nature of the parent molecule, which can influence receptor binding and pKa.
Hydrogen Bonding Hydrogen bond acceptorWeak hydrogen bond donorIntroduces hydrogen bond donor capability, which can lead to new or enhanced interactions with biological targets.[1]
pKa (of adjacent phenol) Higher (e.g., ~9.22 for a substituted estradiol)[2]Lower (e.g., ~8.52 for a substituted estradiol)[2]The electron-withdrawing nature of the -OCF2H group increases the acidity of neighboring functionalities.
Metabolic Stability Susceptible to O-demethylationHighly resistant to O-demethylationSignificantly improves metabolic stability by blocking a common metabolic pathway mediated by cytochrome P450 enzymes.[2]

Note: The exact values for these properties are context-dependent and can vary based on the overall molecular structure.

Experimental Data: Head-to-Head Comparison

Direct comparative studies provide the most valuable insights into the effects of bioisosteric replacement. Below are tabulated data from a study on 2-substituted estratriene derivatives, which directly compares the difluoromethoxy and methoxy analogues.

Table 1: Antiproliferative Activity and Steroid Sulfatase Inhibition
CompoundRGI50 (MCF-7, µM)GI50 (MDA-MB-231, µM)STS Inhibition IC50 (whole JEG-3 cells, nM)
STX140 -OCH30.52-4.2
Fluorinated Analogue -OCF2H0.280.743.7

Data sourced from a study on 2-substituted estratriene sulfamates.

Table 2: Physicochemical and Stability Data
Compound AnalogueRCalculated pKa (of the phenolic precursor)Hydrolysis t1/2 (in wet DMSO-d6)
Methoxy Derivative -OCH3~9.22~60-80 days
Difluoromethoxy Derivative -OCF2H~8.52~10 days

Data sourced from a study on 2-substituted estratriene sulfamates, highlighting the increased acidity and resulting decreased chemical stability of the sulfamate ester in the difluoromethoxy analogue under the tested conditions.[2]

Case Studies in Drug Development

The successful application of the difluoromethoxy group as a bioisostere for the methoxy group is exemplified by several marketed drugs.

Pantoprazole (Protonix®): A proton pump inhibitor used to treat acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole ring is a key feature that contributes to its metabolic stability.[3][4][5][6][7][8][9] The primary metabolic pathways for pantoprazole involve demethylation of the methoxy groups on the pyridine ring and oxidation by CYP3A4, while the difluoromethoxy group remains intact, showcasing its resistance to metabolism.[7][10]

Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast is crucial for its enhanced potency and metabolic stability.[11][12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Preparation: A solution of the test compound is prepared in a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). Liver microsomes (e.g., human, rat) are thawed and diluted to a final protein concentration (e.g., 0.5-1 mg/mL) in the same buffer.

  • Incubation: The test compound and liver microsomes are pre-incubated at 37°C.

  • Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH (final concentration of 1 mM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

LogP Determination by HPLC

Objective: To determine the lipophilicity of a compound.

Methodology:

  • System Preparation: An HPLC system equipped with a C18 column and a UV or MS detector is used. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is prepared.

  • Calibration: A set of standard compounds with known logP values is injected into the HPLC system to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.

  • Sample Analysis: The test compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation: The retention time of the test compound is measured, and its log k' is calculated. The logP of the test compound is then determined from the calibration curve.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate (e.g., Transwell® plates) and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral): The test compound is added to the apical (donor) side of the monolayer. At various time points, samples are taken from the basolateral (receiver) side.

  • Transport Experiment (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Visualizations

Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of a methoxy group with a difluoromethoxy group.

Experimental Workflow for Bioisostere Evaluation

Workflow for Evaluating Difluoromethoxy Analogues A Synthesize Methoxy (Lead) and Difluoromethoxy Analogues B Determine Physicochemical Properties (logP, pKa, Solubility) A->B C In Vitro ADME Assays A->C F In Vitro Pharmacology (Target Binding, Functional Assays) A->F G Data Analysis and Candidate Selection B->G D Metabolic Stability (Liver Microsomes/Hepatocytes) C->D E Permeability (e.g., Caco-2 Assay) C->E D->G E->G F->G Simplified Metabolic Pathway of Pantoprazole Pantoprazole Pantoprazole (contains -OCF2H and -OCH3 groups) Demethylated_Metabolite Demethylated Metabolite (on pyridine ring) Pantoprazole->Demethylated_Metabolite CYP2C19 (O-demethylation of -OCH3) Sulfone_Metabolite Pantoprazole Sulfone Pantoprazole->Sulfone_Metabolite CYP3A4 (Oxidation) Conjugated_Metabolite Sulfate Conjugate Demethylated_Metabolite->Conjugated_Metabolite Sulfation

References

OCF2H vs. OCH3 Substituted Anilines: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust drug candidates, optimizing metabolic stability is a critical step to ensure favorable pharmacokinetic profiles. One common strategy employed by medicinal chemists is the bioisosteric replacement of metabolically labile groups. This guide provides a detailed comparison of the metabolic stability of anilines substituted with a difluoromethoxy (OCF2H) group versus those with a methoxy (OCH3) group. The primary rationale for this substitution is to block O-demethylation, a common metabolic pathway for methoxy-containing compounds, thereby enhancing the molecule's resistance to degradation by metabolic enzymes.

Comparative Metabolic Stability Data

The following table is a template designed to summarize key parameters from in vitro metabolic stability assays. At present, specific data from a direct comparative study on OCF2H and OCH3 substituted anilines is not available in published literature. When such data becomes available, this table will serve as a clear and structured format for its presentation.

Compound IDSubstituentIn Vitro SystemHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein or /10^6 cells)
Example-OCH3 -OCH3Human Liver MicrosomesData Not AvailableData Not Available
Example-OCF2H -OCF2HHuman Liver MicrosomesData Not AvailableData Not Available
Example-OCH3 -OCH3Rat HepatocytesData Not AvailableData Not Available
Example-OCF2H -OCF2HRat HepatocytesData Not AvailableData Not Available

Interpretation of Data:

  • Half-life (t1/2): A longer half-life for the OCF2H analog compared to the OCH3 analog would indicate greater metabolic stability.

  • Intrinsic Clearance (Clint): A lower intrinsic clearance value for the OCF2H analog would signify a slower rate of metabolism and thus, higher stability.

Metabolic Pathways and the Role of the OCF2H Group

The primary metabolic liability of many OCH3 substituted anilines is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process removes the methyl group, often leading to the formation of a phenol metabolite which can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) and subsequent elimination.

The difluoromethoxy (OCF2H) group is designed to be a metabolically robust bioisostere of the methoxy group. The strong carbon-fluorine bonds in the OCF2H group are significantly more resistant to enzymatic cleavage by CYPs compared to the carbon-hydrogen bonds in the OCH3 group. This resistance to O-dealkylation is the principal reason for the expected increase in metabolic stability.

However, it is important to note that blocking one metabolic pathway can sometimes lead to the emergence of others, a phenomenon known as "metabolic switching". Therefore, while O-demethylation may be inhibited, metabolism may shift to other parts of the aniline molecule, such as aromatic hydroxylation or N-acetylation. A comprehensive metabolic stability assessment should, therefore, also aim to identify the major metabolites formed.

Comparative Metabolic Pathways cluster_OCH3 OCH3 Substituted Aniline cluster_OCF2H OCF2H Substituted Aniline OCH3_Aniline Aniline-OCH3 OCH3_Metabolite Aniline-OH (Phenol Metabolite) OCH3_Aniline->OCH3_Metabolite CYP-mediated O-demethylation OCH3_Conjugate Conjugated Metabolite OCH3_Metabolite->OCH3_Conjugate Phase II Conjugation OCF2H_Aniline Aniline-OCF2H OCF2H_Metabolite Alternative Metabolites (e.g., Aromatic Hydroxylation) OCF2H_Aniline->OCF2H_Metabolite Alternative Metabolism Blocked Metabolic Pathway Blocked

Comparative Metabolic Pathways

Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for two common in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of compounds, primarily mediated by Phase I enzymes like cytochrome P450s.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of OCF2H and OCH3 substituted anilines in the presence of liver microsomes.

Materials:

  • Test compounds (OCF2H and OCH3 analogs)

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare a working solution of the microsomal protein in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C for 5-10 minutes.

    • Add the test compound to the microsomal solution to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the terminated reaction mixtures and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein) .

Liver Microsomal Stability Assay Workflow start Start prepare Prepare Reagents: - Test Compounds - Liver Microsomes - NADPH System start->prepare incubate Incubate Microsomes and Test Compound at 37°C prepare->incubate initiate Initiate Reaction with NADPH System incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate Reaction with Acetonitrile + Internal Standard sampling->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Calculate t1/2 and Clint analyze->data_analysis end End data_analysis->end

Liver Microsomal Stability Assay Workflow
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of OCF2H and OCH3 substituted anilines in a suspension of hepatocytes.

Materials:

  • Test compounds (OCF2H and OCH3 analogs)

  • Cryopreserved human or rat hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • Multi-well plates (e.g., 24- or 48-well)

  • Incubator/shaker with CO2 control (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Dispense the hepatocyte suspension into the wells of a multi-well plate.

    • Pre-incubate the plate at 37°C in a humidified CO2 incubator for 15-30 minutes.

    • Add the test compound to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.

    • Immediately terminate the metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (volume of incubation / number of hepatocytes) .

Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group is a sound strategy for enhancing the metabolic stability of aniline-containing compounds. This approach is primarily aimed at preventing CYP-mediated O-demethylation, a common and often rapid metabolic pathway. While direct quantitative comparative data for aniline analogs is currently lacking in the public domain, the principles of metabolic chemistry strongly suggest that OCF2H substituted anilines will exhibit greater stability. The experimental protocols provided in this guide offer a robust framework for generating such data, which will be invaluable for medicinal chemists in the design and optimization of new drug candidates with improved pharmacokinetic properties.

A Comparative Guide to Catalysts for the Selective Reduction of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of substituted nitrobenzenes to their corresponding anilines is a cornerstone transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The choice of catalyst for this reaction is paramount, directly influencing efficiency, selectivity, and scalability. This guide provides a comparative analysis of prominent catalytic systems, including noble metal, non-noble metal, and single-atom catalysts, supported by experimental data to inform catalyst selection for specific research and development needs.

Performance Comparison of Catalytic Systems

The catalytic reduction of nitroarenes can be broadly categorized based on the active metal component. Noble metals have historically been the catalysts of choice due to their high activity under mild conditions. However, the high cost and scarcity of these metals have driven research towards more sustainable alternatives, such as catalysts based on abundant, non-noble metals.[1] A more recent frontier in catalysis is the development of single-atom catalysts (SACs), which offer the potential for maximum atom efficiency and unique selectivity.[2]

The following tables summarize the performance of various catalysts for the reduction of substituted nitrobenzenes, providing a snapshot of their relative efficiencies and selectivities.

Table 1: Noble Metal-Based Catalysts

CatalystSupportReducing AgentSolventTemp. (°C)Time (h)SubstrateConversion (%)Selectivity (%)Reference
Pd/CCarbonH₂Methanol/EthanolRT1-4Nitroarenes>95>99 (to aniline)[3]
PtO₂-H₂VariousRT2-6Nitroarenes>90High[3]
Ru/CMK-3Ordered Mesoporous CarbonH₂Ethanol302Nitrobenzene100>99 (to aniline)[4]
Au NPs/TiO₂Titanium DioxideH₂VariousMild-NitroarenesHighHigh[5]
PdNPs-CO/H₂OEthanol--NitrobenzeneHigh-[6]
Pt NPsPolymer/S-layer ProteinNaBH₄WaterMild-p-nitrophenol97-99High[7]
Ag NPsPolymer/S-layer ProteinNaBH₄WaterMild-p-nitrophenol97-99High[7]
Ru NPsHalloysite NanotubesH₂-902Nitrobenzene96.87High (to aniline)[8]

Table 2: Non-Noble Metal-Based Catalysts

CatalystSupportReducing AgentSolventTemp. (°C)Time (h)SubstrateConversion (%)Selectivity (%)Reference
Ni Nanowires-N₂H₄·H₂OMethanol903-44-Nitrobenzoic acidHighHigh (to amine)[9]
Ni/Al₂O₃AluminaN₂H₄·H₂O---p-nitrophenolHighHigh (to amine)[10]
Mn-1 (pincer complex)-H₂Toluene13024Nitrobenzene59High (to aniline)[11]
Fe-basedVariousH₂/N₂H₄·H₂OVariousVarious-NitroarenesHighHigh[12]
Cu@CCarbonNaBH₄EthanolRT8 minNitrobenzene100High (to aniline)[13]

Table 3: Single-Atom Catalysts (SACs)

CatalystSupportReducing AgentSolventTemp. (°C)Time (h)SubstrateConversion (%)Selectivity (%)Reference
Co-N-CCarbonH₂-Mild-NitroarenesHighHigh (to azo compounds)[14]
RuNi SAAAl₂O₃H₂---4-nitrostyrene>99>99 (to 4-aminostyrene)[15]
IrNi SAA-H₂---4-nitrostyrene>96High (to 4-aminostyrene)[16]
Co₁-N₃P₁N,P-doped CarbonH₂EtOH/H₂O110-NitrobenzeneHighHigh[17]
Co-NₓCarbonH₂Protic Solvents--NitroarenesHighHigh[18]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the evaluation of catalyst performance. Below are representative protocols for the synthesis of different classes of catalysts and for the catalytic reduction of a model substrate, nitrobenzene.

Catalyst Synthesis Protocols

1. Synthesis of Nickel Nanowires (Non-Noble Metal Catalyst) [9]

  • Precursor Preparation: A 0.1 M solution of NiCl₂ in ethylene glycol is prepared.

  • Reaction: 5 mL of the NiCl₂ solution is heated to 60°C in a beaker. To this, 0.5 mL of hydrazine hydrate (N₂H₄·H₂O) and 1.5 mL of 0.1 M NaOH are added.

  • Formation: The reaction mixture is heated, leading to the formation of a blue precipitate of nickel hydrazine complexes, which subsequently decompose to form nickel nanowires.

  • Purification: The resulting nickel nanowires are collected, washed with ethanol and water, and dried under vacuum.

2. Synthesis of Palladium on Carbon (Pd/C) (Noble Metal Catalyst) [3]

A detailed, standardized procedure for the synthesis of Pd/C is often proprietary to commercial suppliers. However, a general impregnation method is as follows:

  • Support Activation: Activated carbon is treated with an acid (e.g., nitric acid) to introduce surface functional groups and then washed thoroughly with deionized water until a neutral pH is achieved.

  • Impregnation: The activated carbon is suspended in a solution of a palladium precursor, such as palladium chloride (PdCl₂) or tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂), in an appropriate solvent.

  • Reduction: The palladium ions are reduced to metallic palladium nanoparticles on the carbon support. This can be achieved by adding a reducing agent like sodium borohydride (NaBH₄), hydrazine hydrate, or by hydrogenation with H₂ gas at elevated temperatures.

  • Washing and Drying: The resulting Pd/C catalyst is filtered, washed extensively with deionized water to remove any residual ions, and dried in an oven or under vacuum.

3. Synthesis of a Single-Atom Co-N-C Catalyst [14]

  • Precursor Mixing: A cobalt salt (e.g., cobalt nitrate), a nitrogen source (e.g., dicyandiamide), and a carbon support are intimately mixed.

  • Pyrolysis: The mixture is subjected to high-temperature pyrolysis (typically 600-900°C) under an inert atmosphere (e.g., N₂ or Ar). During this process, the precursors decompose, and cobalt atoms are incorporated into the nitrogen-doped carbon matrix as single atoms.

  • Acid Leaching (Optional): To remove any unstable or inactive cobalt nanoparticles, the pyrolyzed material can be leached with a strong acid (e.g., HCl or H₂SO₄).

  • Final Treatment: The catalyst is then washed thoroughly with water and dried.

General Protocol for Catalytic Reduction of Nitrobenzene

The following is a generalized procedure for the liquid-phase reduction of nitrobenzene. Specific parameters such as catalyst loading, solvent, temperature, and pressure will vary depending on the catalyst used.

  • Reaction Setup: A round-bottom flask or a high-pressure autoclave is charged with the substituted nitrobenzene (e.g., 1 mmol), a suitable solvent (e.g., 10 mL of ethanol or methanol), and the catalyst (typically 1-5 mol% of the metal).

  • Introduction of Reducing Agent:

    • For H₂ gas: The reaction vessel is sealed, purged with an inert gas (e.g., N₂ or Ar), and then pressurized with hydrogen gas to the desired pressure (e.g., 1-50 bar).[11]

    • For Hydrazine Hydrate or NaBH₄: The reducing agent (typically 2-10 equivalents) is added to the reaction mixture, often portion-wise to control the reaction rate.[9][13]

  • Reaction Execution: The reaction mixture is stirred vigorously at the desired temperature (from room temperature to over 100°C) for a specified time (ranging from minutes to several hours).[11][13]

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration (for heterogeneous catalysts). The filtrate is then concentrated under reduced pressure, and the resulting crude product can be purified by standard methods such as column chromatography, crystallization, or distillation to yield the corresponding aniline.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for a comparative study of catalysts for the reduction of substituted nitrobenzenes.

G cluster_char Catalyst Characterization cat_synth_noble Noble Metal Catalyst Synthesis (e.g., Pd/C) char Physicochemical Characterization (TEM, XRD, XPS, etc.) cat_synth_noble->char cat_synth_non_noble Non-Noble Metal Catalyst Synthesis (e.g., Ni NWs) cat_synth_non_noble->char cat_synth_sac Single-Atom Catalyst Synthesis (e.g., Co-N-C) cat_synth_sac->char reaction_setup Reaction Setup: Substrate, Solvent, Catalyst char->reaction_setup Select Catalyst add_reductant Addition of Reducing Agent (H₂, N₂H₄, NaBH₄) reaction_setup->add_reductant reaction_run Reaction under Controlled Conditions (Temp, Pressure, Time) add_reductant->reaction_run monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_run->monitoring workup Product Isolation and Purification monitoring->workup Reaction Complete analysis Yield and Selectivity Determination workup->analysis comparison Performance Comparison analysis->comparison

Caption: Workflow for comparative catalytic studies.

References

The Strategic Advantage of 1-(Difluoromethoxy)-2-nitrobenzene in Active Pharmaceutical Ingredient (API) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Among the various fluorinated building blocks, 1-(difluoromethoxy)-2-nitrobenzene has emerged as a particularly valuable precursor. This guide provides an objective comparison of this compound with its non-fluorinated ether analogues and other halogenated nitroaromatics, supported by a plausible synthetic case study and detailed experimental protocols.

The primary advantage of utilizing this compound lies in the introduction of the difluoromethoxy (-OCHF₂) group into a target molecule. This group can significantly improve a drug candidate's metabolic stability, lipophilicity, and bioavailability.[1] The presence of the nitro group provides a versatile synthetic handle, as it can be readily reduced to an amine, which is a key intermediate for the construction of a wide array of heterocyclic scaffolds common in medicinal chemistry, such as benzimidazoles.[1]

Comparative Analysis: Synthesis of a Key Benzimidazole Precursor

To illustrate the practical advantages of this compound, we will consider the synthesis of a key intermediate, a substituted o-phenylenediamine, which is a direct precursor to many benzimidazole-based APIs. The following comparison outlines the synthetic route starting from this compound and its alternatives, 2-fluoro-1-nitrobenzene and 2-chloro-1-nitrobenzene.

Target Intermediate: 4-Substituted-benzene-1,2-diamine

The primary transformation is the reduction of the nitro group. The choice of starting material directly influences the properties of the final product and the efficiency of the synthesis.

Data Presentation: Comparison of Starting Materials
FeatureThis compound2-Fluoro-1-nitrobenzene2-Chloro-1-nitrobenzene
Key Advantage Introduces the beneficial -OCHF₂ group, enhancing pharmacokinetic properties of the final API.[1]Highly reactive towards nucleophilic aromatic substitution (SNAr), allowing for diverse functionalization.Cost-effective and readily available starting material.
Typical Nitro Reduction Yield >90%>90%>90%
Reaction Conditions for Reduction Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂, HCl).Catalytic hydrogenation (Raney Nickel is preferred to avoid dehalogenation) or metal-acid reduction.Catalytic hydrogenation (Raney Nickel is preferred to avoid dehalogenation) or metal-acid reduction.
Considerations for Further Synthesis The resulting 4-(difluoromethoxy)benzene-1,2-diamine is ready for cyclization reactions to form benzimidazoles.The fluorine atom in 4-fluorobenzene-1,2-diamine can be a site for further SNAr reactions, but can also be a metabolic liability.The chlorine atom in 4-chlorobenzene-1,2-diamine is less reactive than fluorine in SNAr, potentially requiring harsher conditions for further modification.
Impact on Final API Properties Enhanced metabolic stability, improved lipophilicity, and potentially better cell membrane permeability.The fluorine atom can modulate pKa and binding interactions.The chlorine atom can influence lipophilicity and binding.

Experimental Protocols

The following are representative experimental protocols for the key reduction step for each of the compared starting materials.

Protocol 1: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine from this compound

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a pressure vessel, a solution of this compound (1.0 eq) in ethanol is prepared.

  • A catalytic amount of 10% palladium on carbon (0.01 eq) is added to the solution.

  • The vessel is sealed and purged with nitrogen, followed by hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically 50 psi) at room temperature for 4-6 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-(difluoromethoxy)benzene-1,2-diamine.

Protocol 2: Synthesis of 4-Fluorobenzene-1,2-diamine from 2-Fluoro-1-nitrobenzene

Materials:

  • 2-Fluoro-1-nitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • To a stirred solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid, 2-fluoro-1-nitrobenzene (1.0 eq) is added portion-wise at 0 °C.

  • After the addition, the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled in an ice bath and the pH is adjusted to >8 with a concentrated aqueous solution of sodium hydroxide.

  • The resulting mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-fluorobenzene-1,2-diamine.

Protocol 3: Synthesis of 4-Chlorobenzene-1,2-diamine from 2-Chloro-1-nitrobenzene

Materials:

  • 2-Chloro-1-nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol/Water mixture

Procedure:

  • A mixture of 2-chloro-1-nitrobenzene (1.0 eq) and iron powder (3.0 eq) in a 2:1 mixture of ethanol and water is prepared.

  • A catalytic amount of ammonium chloride is added, and the mixture is heated to reflux with vigorous stirring for 3-5 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the hot reaction mixture is filtered through celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-chlorobenzene-1,2-diamine.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and logical relationships discussed.

G cluster_0 Starting Materials cluster_1 Key Transformation: Nitro Reduction cluster_2 Key Intermediates (o-Phenylenediamines) cluster_3 Final API Scaffold A This compound D H₂, Pd/C or SnCl₂, HCl A->D B 2-Fluoro-1-nitrobenzene B->D C 2-Chloro-1-nitrobenzene C->D E 4-(Difluoromethoxy)benzene-1,2-diamine D->E Yield: >90% F 4-Fluorobenzene-1,2-diamine D->F Yield: >90% G 4-Chlorobenzene-1,2-diamine D->G Yield: >90% H Benzimidazole-based API E->H Enhanced Pharmacokinetics F->H G->H

Caption: Comparative synthetic workflow to a key benzimidazole precursor.

G start Select Starting Material A 1-(Difluoromethoxy)- 2-nitrobenzene start->A B 2-Fluoro-1-nitrobenzene start->B C 2-Chloro-1-nitrobenzene start->C process Nitro Group Reduction A->process B->process C->process A_out 4-(Difluoromethoxy)- benzene-1,2-diamine process->A_out B_out 4-Fluorobenzene-1,2-diamine process->B_out C_out 4-Chlorobenzene-1,2-diamine process->C_out end Synthesis of Benzimidazole API A_out->end Superior PK Profile B_out->end C_out->end

Caption: Decision logic for selecting a starting material in API synthesis.

Conclusion

While 2-fluoro- and 2-chloro-1-nitrobenzene are viable and often more economical starting materials for the synthesis of certain APIs, this compound offers a distinct and strategic advantage. The ability to incorporate the difluoromethoxy group early in a synthetic sequence provides a direct route to drug candidates with potentially superior pharmacokinetic profiles. For researchers and drug development professionals, the initial investment in this specialized building block can lead to the development of more robust and effective therapeutics, ultimately justifying its use in the competitive landscape of pharmaceutical R&D. The choice of starting material will, however, always depend on a comprehensive evaluation of the synthetic strategy, the desired properties of the final API, and economic considerations.

References

A Spectroscopic Showdown: Differentiating Ortho, Meta, and Para Isomers of Difluoromethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed spectroscopic comparison of the ortho, meta, and para isomers of difluoromethoxynitrobenzene is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their distinct spectral characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed methodologies.

The precise identification of constitutional isomers is a critical challenge in chemical synthesis and pharmaceutical development, where distinct positional differences can lead to vastly different pharmacological and toxicological profiles. This guide focuses on the spectroscopic differentiation of 1-(difluoromethoxy)-2-nitrobenzene (ortho), 1-(difluoromethoxy)-3-nitrobenzene (meta), and 1-(difluoromethoxy)-4-nitrobenzene (para), compounds of interest in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, highlighting the spectral fingerprints unique to each isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
IsomerChemical Shift (δ) of -OCHF₂ Proton (ppm)Aromatic Proton Chemical Shifts (δ) (ppm)
Ortho Data not availableData not available
Meta Data not availableData not available
Para 6.6 (t, J=73.2 Hz)8.35 (d, J=9.0 Hz), 7.35 (d, J=9.0 Hz)

Note: The triplet (t) for the -OCHF₂ proton is due to coupling with the two fluorine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
IsomerChemical Shift (δ) of -OCHF₂ Carbon (ppm)Aromatic Carbon Chemical Shifts (δ) (ppm)
Ortho Data not availableData not available
Meta Data not availableData not available
Para 115.5 (t, J=260.9 Hz)150.8, 144.9, 125.8, 119.4

Note: The triplet (t) for the -OCHF₂ carbon is due to coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy Data
IsomerKey Absorption Bands (cm⁻¹)
Ortho Data not available
Meta ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1200-1000 (C-O, C-F stretches)
Para ~1525 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1200-1000 (C-O, C-F stretches)
Mass Spectrometry (MS) Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Ortho Data not availableData not available
Meta 189143, 139, 95, 92, 81, 75, 63
Para 189139, 109, 95, 92, 81, 75, 65, 64, 63

Interpretation of Spectroscopic Differences

The differentiation of these isomers is primarily based on the substitution pattern on the benzene ring, which influences the electronic environment and symmetry of the molecule.

  • NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The para isomer, with its higher symmetry, exhibits a simpler ¹H NMR spectrum in the aromatic region compared to the more complex patterns expected for the ortho and meta isomers. The electron-withdrawing nitro group significantly deshields adjacent (ortho) protons, causing them to appear at a higher chemical shift (further downfield). The difluoromethoxy group also influences the chemical shifts of nearby protons.

  • IR Spectroscopy: While the fundamental vibrations for the nitro and difluoromethoxy groups will be present in all three isomers, the substitution pattern affects the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which can be characteristic for ortho, meta, and para disubstituted benzenes.

  • Mass Spectrometry: All three isomers will exhibit a molecular ion peak at m/z 189. However, the fragmentation patterns can differ. The relative intensities of fragment ions, formed by the loss of moieties such as NO₂, OCHF₂, or F, can provide clues to the original substitution pattern, although these differences may be subtle.

Experimental Protocols

The following are general procedures for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: The data presented were likely acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization at 70 eV is a common method for small organic molecules, which causes fragmentation and provides structural information.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the various fragment ions are analyzed to determine the molecular weight and fragmentation pattern.

Visualization of Isomeric Structures and Analytical Workflow

To aid in the conceptualization of the isomeric differences and the analytical process, the following diagrams are provided.

Isomer_Structures cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho ortho_label This compound meta meta_label 1-(difluoromethoxy)-3-nitrobenzene para para_label 1-(difluoromethoxy)-4-nitrobenzene

Caption: Molecular structures of the ortho, meta, and para isomers.

Spectroscopic_Workflow Sample Isomer Mixture or Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analysis Data Analysis and Comparison NMR->Analysis IR->Analysis MS->Analysis Ortho Ortho Isomer Identified Analysis->Ortho Unique Spectral Signature 1 Meta Meta Isomer Identified Analysis->Meta Unique Spectral Signature 2 Para Para Isomer Identified Analysis->Para Unique Spectral Signature 3

Caption: Logical workflow for spectroscopic identification of isomers.

A Comparative Guide to the Bioisosteric Replacement of Hydroxyl and Thiol Groups with a Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group with another that retains similar physicochemical or biological properties, is a powerful tool in this endeavor. This guide provides a comprehensive comparison of the bioisosteric replacement of hydroxyl (-OH) and thiol (-SH) groups with the difluoromethyl (-CF2H) group, a strategy gaining traction for its ability to modulate key drug-like properties.[1][2]

The difluoromethyl group is considered a bioisostere of hydroxyl and thiol moieties due to its comparable size and ability to act as a hydrogen bond donor, albeit with different characteristics.[3][4][5] This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and acidity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.[6][7] This guide presents a data-driven comparison of these functional groups, supported by experimental protocols and visualizations to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a hydroxyl or thiol group with a difluoromethyl group is often driven by the desire to fine-tune a molecule's physicochemical properties. The following tables summarize key experimental data comparing these functional groups.

Table 1: Comparison of Acidity (pKa) and Hydrogen Bond Donor Capacity (A)
Functional GroupTypical pKa RangeHydrogen Bond Acidity (A) RangeKey Observations
Hydroxyl (-OH) 16-18 (Aliphatic)[8]~0.3 - 0.6[4]Strong hydrogen bond donor. Acidity is highly context-dependent.
8-10 (Aromatic/Phenol)[8]
Thiol (-SH) 10-11 (Aliphatic)[9]0.085 - 0.126[3][10][11]Weaker hydrogen bond donor than hydroxyl.[4]
6-7 (Aromatic/Thiophenol)[9]
Difluoromethyl (-CF2H) Generally higher than -OH[4]0.085 - 0.126[3][10][11]Acts as a hydrogen bond donor on a scale similar to thiophenol.[3][10][11] Weaker hydrogen bond donor than hydroxyl.[4] The C-H bond is polarized by the adjacent fluorine atoms, enabling it to act as a "lipophilic hydrogen bond donor".[3][10][11]
Table 2: Comparison of Lipophilicity (logP)
Bioisosteric ReplacementΔlogP (logP(XCF2H) - logP(XCH3))Key Observations
-CH3 to -CF2H -0.1 to +0.4[3][10][11][12]The difluoromethyl group is generally considered to be lipophilicity-enhancing.[3] However, the actual change in lipophilicity upon substitution is highly dependent on the molecular context.[5] For instance, in difluoromethyl anisoles and thioanisoles, the change in logP spans from a slight decrease to a moderate increase.[3][10][11][12]

Metabolic Stability

A primary driver for replacing hydroxyl and thiol groups is to block metabolically labile sites. Both hydroxyl and thiol groups are susceptible to Phase I and Phase II metabolic transformations, such as oxidation and glucuronidation, which can lead to rapid clearance of a drug from the body.

The difluoromethyl group is significantly more resistant to metabolic degradation.[6][7] The strong carbon-fluorine bonds are not easily oxidized by cytochrome P450 enzymes, leading to a more stable metabolic profile and potentially a longer half-life of the drug in vivo.[13]

Visualizing the Bioisosteric Relationship and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

cluster_groups Bioisosteric Groups hydroxyl Hydroxyl -OH pka pKa (Acidity) hydroxyl->pka Variable logp logP (Lipophilicity) hydroxyl->logp Low h_bond Hydrogen Bonding hydroxyl->h_bond Strong Donor metabolism Metabolic Stability hydroxyl->metabolism Labile thiol Thiol -SH thiol->pka Variable thiol->logp Moderate thiol->h_bond Moderate Donor thiol->metabolism Labile difluoromethyl Difluoromethyl -CF2H difluoromethyl->pka Less Acidic difluoromethyl->logp Increased difluoromethyl->h_bond Lipophilic Donor difluoromethyl->metabolism Stable

Bioisosteric relationship and property comparison.

cluster_synthesis Synthesis parent Parent Molecule (with -OH or -SH) synthesis_step Bioisosteric Replacement (-OH/-SH to -CF2H) parent->synthesis_step physchem Physicochemical Profiling (pKa, logP, H-bonding) parent->physchem invitro In Vitro ADME (Metabolic Stability) parent->invitro bioactivity Biological Activity (Target Binding, Cell Assays) parent->bioactivity analog Difluoromethyl Analog (with -CF2H) analog->physchem analog->invitro analog->bioactivity synthesis_step->analog

Experimental workflow for comparative analysis.

cluster_hydroxyl Hydroxyl Group cluster_difluoromethyl Difluoromethyl Group hydroxyl R-O-H acceptor1 H-Bond Acceptor hydroxyl->acceptor1 Strong H-Bond difluoromethyl R-CF2-H acceptor2 H-Bond Acceptor difluoromethyl->acceptor2 Weaker, Lipophilic H-Bond

Impact on hydrogen bonding interactions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of molecular properties. Below are methodologies for key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

This method determines the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]

  • Titration:

    • Place 20 mL of the 1 mM sample solution in a beaker with a magnetic stirrer.

    • If the sample is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the solution with 0.1 M NaOH, recording the pH at regular volume increments, until the pH reaches 12-12.5.[10]

    • If the sample is an acid, titrate with 0.1 M HCl.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the volume of titrant required to reach the equivalence point has been added.[14]

    • Perform the titration in triplicate and report the average pKa value with the standard deviation.[10]

Determination of logP by HPLC

This method estimates the octanol-water partition coefficient (logP) based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.

  • System Preparation:

    • Use an RP-HPLC system with a C18 column.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). For direct correlation with octanol-water partitioning, the mobile phase can be saturated with octanol.[6]

  • Calibration:

    • Prepare a solution containing a series of standard compounds with known logP values.

    • Inject the standard mixture and record the retention time for each compound.

    • Create a calibration curve by plotting the known logP values against the logarithm of the retention factor (k'). The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

  • Sample Analysis:

    • Prepare a solution of the test compound.

    • Inject the sample and record its retention time.

    • Calculate the retention factor for the test compound.

  • Data Analysis:

    • Using the calibration curve, determine the logP of the test compound from its calculated retention factor.

Microsomal Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Reagent Preparation:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[4]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH-regenerating system to 37°C.

    • Initiate the reaction by adding the test compound to the pre-warmed microsome and NADPH-regenerating system mixture. The final concentration of the test compound is typically 1-10 µM.[1]

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][11]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t_1/2) is calculated as 0.693 / k.

    • Intrinsic clearance (CL_int) can also be calculated from these data.[4]

Synthesis of Aryl Difluoromethyl Ethers from Phenols

A common method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene source.

  • Reaction Setup:

    • To a round-bottomed flask, add the phenol (1.0 equiv), a base such as cesium carbonate (1.5 equiv), and a solvent like N,N-dimethylformamide (DMF).[3]

    • Flush the flask with an inert gas (e.g., nitrogen).

  • Difluoromethylation:

    • Add a difluorocarbene precursor, such as sodium chlorodifluoroacetate (2.8 equiv).

    • Heat the reaction mixture (e.g., to 120°C) and stir for a specified time (e.g., 2 hours).[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired aryl difluoromethyl ether.[3]

Synthesis of Aryl Difluoromethyl Thioethers from Thiols

Aryl difluoromethyl thioethers can be synthesized from the corresponding thiols or disulfides.

  • Reaction Setup:

    • In an oven-dried flask under a nitrogen atmosphere, add the corresponding disulfide (0.5 mmol) and cesium fluoride (4 mmol).

    • Add a solvent such as N-Methyl-2-pyrrolidone (NMP) and cool the mixture to 0°C.[5]

  • Difluoromethylation:

    • Add difluoromethyltrimethylsilane (TMS-CF2H) (4 mmol) dropwise.

    • Stir the suspension at 0°C for 1 hour.[5]

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

    • Purify the product by chromatography.[5]

Conclusion

The bioisosteric replacement of hydroxyl or thiol groups with a difluoromethyl group presents a compelling strategy for medicinal chemists to enhance the drug-like properties of lead compounds. This substitution can lead to improved metabolic stability and modulated lipophilicity, although the impact on hydrogen bonding capacity needs to be carefully considered. The experimental data and protocols provided in this guide offer a framework for the rational design and evaluation of difluoromethyl-containing drug candidates. As with any bioisosteric replacement, the effects are highly context-dependent, and empirical validation through the synthesis and testing of the analogs remains essential.

References

A Comparative Analysis of the Electron-Withdrawing Effects of the Difluoromethoxy (OCF2H) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical properties of molecules. Among these, the difluoromethoxy (OCF2H) group has garnered significant attention. This guide provides an objective comparison of the electron-withdrawing properties of the OCF2H group against other common electron-withdrawing groups (EWGs), supported by quantitative experimental data and detailed methodologies.

Understanding Electron-Withdrawing Effects

Electron-withdrawing groups pull electron density towards themselves, influencing a molecule's reactivity, acidity, basicity, and pharmacokinetic properties.[1][2] This influence is primarily exerted through two mechanisms:

  • Inductive Effect (-I): The withdrawal of electron density through sigma (σ) bonds, driven by the electronegativity of the atoms.

  • Resonance Effect (-M or -R): The withdrawal of electron density through pi (π) systems, involving the delocalization of electrons across the molecule.

The OCF2H group is particularly interesting due to its unique balance of these effects and its ability to act as a "lipophilic hydrogen bond donor," a rare characteristic where the hydrogen atom can form a hydrogen bond despite the group's overall lipophilicity.[3]

Quantitative Comparison of Electron-Withdrawing Strength

The electron-withdrawing strength of a substituent can be quantified using several experimental parameters, most notably Hammett constants and the pKa values of substituted compounds.

Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of an aromatic system.[1][4] The substituent constant, sigma (σ), is a measure of the electronic effect of that substituent. A more positive σ value indicates a stronger electron-withdrawing effect. The constants are position-dependent, with σₚ representing the effect from the para position and σₘ from the meta position.

The OCF2H group is a moderately strong electron-withdrawing group, weaker than trifluoromethoxy (OCF3) and nitro (NO₂) groups but comparable to or slightly stronger than the cyano (CN) group, depending on the position. Its electron-withdrawing nature is less pronounced than that of the trifluoromethyl (CF₃) group.[5]

Table 1: Hammett Substituent Constants (σ) for Selected Functional Groups

Functional Groupσₘ (meta)σₚ (para)
-OCF₂H 0.310.22
-OCF₃0.400.35
-CF₃0.430.54
-NO₂0.710.78
-CN0.560.66
-F0.340.06
-Cl0.370.23
-Br0.390.23
-H0.000.00

Note: Values are compiled from various sources and may vary slightly depending on the experimental conditions.

Acidity (pKa) of Substituted Phenols

The acidity of a phenol is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups stabilize the resulting phenoxide anion through delocalization and induction, leading to a lower pKa value (i.e., a stronger acid).[6]

Comparing the pKa values of substituted phenols provides a direct measure of the substituent's electron-withdrawing strength in a relevant chemical context. For instance, 4-nitrophenol is significantly more acidic than phenol due to the strong electron-withdrawing nitro group.[7] The OCF2H group also increases the acidity of phenol, indicating its electron-withdrawing character.

Table 2: pKa Values for para-Substituted Phenols in Water

para-SubstituentpKa
-OCF₂H ~8.7
-OCF₃8.82
-CF₃8.95
-NO₂7.15
-CN7.95
-F9.95
-Cl9.42
-Br9.34
-H9.99

Note: Values are compiled from various sources. The pKa of p-difluoromethoxyphenol is less commonly cited but is established as being strongly acidic.

Experimental Protocols

The quantitative data presented above are derived from well-established experimental procedures in physical organic chemistry.

Determination of Hammett Constants

Hammett constants are traditionally determined by measuring the acid dissociation constants (Ka) of a series of meta- and para-substituted benzoic acids in water at 25°C.

Protocol:

  • Synthesis: A series of meta- or para-substituted benzoic acids are synthesized and purified. Benzoic acid itself serves as the reference compound (substituent = -H).

  • Solution Preparation: A precise concentration of each benzoic acid derivative is prepared in water.

  • Titration: Each solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (25°C). The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • pKa Calculation: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point). The acid dissociation constant (Ka) is then calculated as 10⁻ᵖᴷᵃ.

  • Hammett Equation Application: The Hammett equation is applied: log(Kₓ/K₀) = σₓρ .

    • Kₓ is the dissociation constant of the substituted benzoic acid.

    • K₀ is the dissociation constant of benzoic acid.

    • For this specific reference reaction, the reaction constant (ρ) is defined as 1.

    • Therefore, the substituent constant (σₓ) is calculated directly: σₓ = log(Kₓ/K₀) .

Determination of pKa by ¹⁹F NMR Spectroscopy

For fluorine-containing compounds, Nuclear Magnetic Resonance (NMR) spectroscopy provides a highly sensitive method for pKa determination. The chemical shift of the fluorine nuclei is dependent on the electronic environment, which changes upon protonation or deprotonation of the molecule.

Protocol:

  • Sample Preparation: A series of buffer solutions with known, precise pH values are prepared. A small, constant concentration of the fluorine-containing compound (e.g., a substituted phenol) is added to each buffer solution. An internal reference standard with a pH-insensitive chemical shift is often included.[8]

  • NMR Acquisition: ¹⁹F NMR spectra are acquired for each sample at a constant temperature.[8]

  • Data Analysis: The ¹⁹F chemical shift (δ) is plotted against the pH of the solution. This results in a sigmoidal curve.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. This point corresponds to the pH where the concentrations of the protonated and deprotonated species are equal. The data is typically fitted to the Henderson-Hasselbalch equation to derive an accurate pKa value.[8]

Visualizing Electronic Effects and Experimental Workflows

Diagrams created using Graphviz DOT language help to illustrate the underlying principles and processes.

Inductive_Resonance_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) Inductive Sigma (σ) Bond Polarization EWG_I Electronegative Group (e.g., -F, -O in OCF2H) Ring_I Aromatic Ring EWG_I->Ring_I Pulls σ-electron density Resonance Pi (π) System Delocalization EWG_M π-Acceptor Group (e.g., -NO2, -CN) Ring_M Aromatic Ring EWG_M->Ring_M Withdraws π-electron density OCF2H OCF2H Group OCF2H_Effect Exhibits strong Inductive Effect (-I) due to electronegative O and F atoms.

Caption: Inductive vs. Resonance electron-withdrawing mechanisms.

pKa_Determination_Workflow start Start: Prepare Acid Solution titrate Titrate with Standard Base (e.g., NaOH) start->titrate monitor Monitor pH with Calibrated Meter titrate->monitor plot Plot pH vs. Volume of Titrant monitor->plot half_eq Identify Half-Equivalence Point plot->half_eq pka Result: pKa = pH at Half-Equivalence half_eq->pka

Caption: Experimental workflow for pKa determination by titration.

Conclusion

The difluoromethoxy (OCF2H) group is a valuable functional group for fine-tuning the electronic properties of lead compounds in drug discovery. Its electron-withdrawing strength, as quantified by Hammett constants and pKa measurements, is moderate yet significant. It is generally less electron-withdrawing than classic powerful groups like -NO₂ and -CF₃ but provides a distinct electronic signature compared to halogens or the -OCF₃ group. This, combined with its unique ability to engage in hydrogen bonding, makes the OCF2H group a versatile tool for modulating molecular interactions and properties in a targeted and nuanced manner.

References

The Strategic Advantage of Difluoromethoxy Substitution in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the difluoromethoxy group (-OCF2H) into drug candidates represents a key strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. By replacing a metabolically susceptible methoxy group (-OCH3), researchers can significantly improve a drug's metabolic stability, fine-tune its lipophilicity, and modulate its binding affinity to its target, ultimately leading to more robust and effective therapeutics.

This guide provides a comparative analysis of the impact of difluoromethoxy substitution on drug properties, using a case study of 2-methoxyestradiol (2ME2), an endogenous metabolite of estradiol with anti-cancer properties, and its difluoromethoxy analog. This guide will delve into the quantitative improvements in biological activity and physicochemical properties, supported by detailed experimental protocols.

Case Study: 2-Methoxyestradiol (2ME2) vs. 2-Difluoromethoxyestradiol

The primary motivation for replacing the 2-methoxy group in 2-methoxyestradiol with a difluoromethoxy group is to block O-demethylation, a common metabolic pathway that can lead to reduced bioavailability and the formation of estrogenic metabolites.[1] The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to enzymatic cleavage, thus enhancing the metabolic stability of the compound.[2]

Enhanced Biological Activity

The substitution of the methoxy group with a difluoromethoxy group in estradiol-based compounds has a notable impact on their anti-cancer and enzyme-inhibiting activities. The following tables summarize the quantitative data from a comparative study.

Table 1: In Vitro Anti-proliferative Activity against Breast Cancer Cell Lines

CompoundSubstituentMCF-7 GI50 (µM)MDA-MB-231 GI50 (µM)
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140)-OCH30.52Not Reported
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate-OCF2H0.280.74

GI50: The concentration of the drug that causes 50% inhibition of cell growth.[1]

Table 2: In Vitro Steroid Sulfatase (STS) Inhibition

CompoundSubstituentJEG-3 Cell Lysate IC50 (nM)Whole JEG-3 Cells IC50 (nM)
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140)-OCH3994.2
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate-OCF2H443.7

IC50: The concentration of the drug that causes 50% inhibition of enzyme activity.[1]

The data clearly indicates that the difluoromethoxy-substituted analog exhibits more potent anti-proliferative activity in MCF-7 cells and enhanced inhibition of steroid sulfatase in both cell lysate and whole-cell assays.[1]

Physicochemical Properties

The electronic properties of the difluoromethoxy group also influence key physicochemical parameters like pKa and lipophilicity (LogP).

Table 3: Comparison of Physicochemical Properties

PropertyMethoxy (-OCH3) Analog (Phenol)Difluoromethoxy (-OCF2H) Analog (Phenol)
Calculated pKa ~9.22~8.52
Lipophilicity (LogP) More LipophilicSlightly Decreased Lipophilicity (compared to -OCF3)

The lower pKa of the corresponding phenol with the -OCF2H group suggests it is more acidic.[1] While the difluoromethoxy group is generally considered to be more lipophilic than a methoxy group, it is slightly less lipophilic than a trifluoromethoxy (-OCF3) group.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols.

In Vitro Anti-proliferative Assay

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cell lines by 50% (GI50).

Methodology:

  • Cell Seeding: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay. The MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The GI50 values are then calculated from the dose-response curves.[3]

Steroid Sulfatase (STS) Inhibition Assay

Objective: To determine the concentration of the test compound that inhibits the activity of the steroid sulfatase enzyme by 50% (IC50).

Methodology:

  • Enzyme Source: The STS enzyme can be obtained from various sources, including human placental microsomes or lysates from cell lines like JEG-3.[1][4]

  • Incubation: The enzyme is incubated with various concentrations of the inhibitor in a suitable buffer at 37°C.

  • Substrate Addition: A radiolabeled substrate, such as [3H]-estrone-3-sulfate, is added to initiate the enzymatic reaction.

  • Reaction Termination and Separation: The reaction is stopped after a defined period, and the product (e.g., [3H]-estrone) is separated from the unreacted substrate using a method like toluene partition.

  • Quantification: The amount of radiolabeled product is quantified using scintillation counting.

  • Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[4]

In Vitro Metabolic Stability Assay

Objective: To assess the rate at which a compound is metabolized by liver enzymes, typically by measuring its disappearance over time.

Methodology:

  • Incubation Mixture: The test compound is incubated with human liver microsomes (HLM) in a buffer solution containing the necessary cofactor, NADPH, to initiate the metabolic reactions.[5][6]

  • Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Data Analysis: The metabolic half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[5]

Determination of LogP and pKa

LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a compound. A common method is the shake-flask method, where the compound is partitioned between octanol and water. The concentration of the compound in each phase is then determined by HPLC to calculate the LogP value.[7][8]

pKa (Acid Dissociation Constant): This indicates the acidity of a compound. Spectrophotometric methods are often used, where the UV-Vis absorbance of the compound is measured in a series of buffer solutions with different pH values. The pKa is then determined from the changes in absorbance as the compound ionizes.[2][9]

Visualizing the Impact and Workflow

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Drug Properties Metabolic Stability Metabolic Stability Improved Drug Candidate Improved Drug Candidate Metabolic Stability->Improved Drug Candidate Membrane Permeability Membrane Permeability Membrane Permeability->Improved Drug Candidate Target Binding Affinity Target Binding Affinity Target Binding Affinity->Improved Drug Candidate pKa pKa pKa->Improved Drug Candidate Difluoromethoxy Substitution Difluoromethoxy Substitution Difluoromethoxy Substitution->Metabolic Stability Increases Difluoromethoxy Substitution->Membrane Permeability Modulates Difluoromethoxy Substitution->Target Binding Affinity Enhances Difluoromethoxy Substitution->pKa Alters

Caption: Logical relationship of difluoromethoxy substitution on drug properties.

G Start Start Seed Cells Seed Cancer Cells in 96-well plate Start->Seed Cells Incubate_24h Incubate for 24h Seed Cells->Incubate_24h Treat Treat with Drug Analogs (Varying Concentrations) Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_3h Incubate for 3h Add_MTT->Incubate_3h Solubilize Solubilize Formazan Crystals Incubate_3h->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_GI50 Calculate GI50 Measure_Absorbance->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for in vitro anti-proliferative assay.

G Start Start Incubate_HLM Incubate Drug Analog with Human Liver Microsomes (HLM) + NADPH Start->Incubate_HLM Sample_Timepoints Take Samples at Different Time Points Incubate_HLM->Sample_Timepoints Quench Quench Reaction Sample_Timepoints->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro metabolic stability assay.

References

Safety Operating Guide

Proper Disposal of 1-(Difluoromethoxy)-2-nitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-(Difluoromethoxy)-2-nitrobenzene (CAS No. 22225-77-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to these guidelines is critical to minimize risks and promote a safe laboratory environment.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Lab coat, long pants, and closed-toe shoes.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of vapors or mist.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in the disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions and complicate the disposal process.

  • Waste Container: Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: This compound is a halogenated organic substance. It is crucial to segregate it from non-halogenated organic waste.[1][2] Do not mix with other waste streams such as acids, bases, or oxidizers.

Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural outline:

  • Initial Collection: Carefully transfer the waste chemical into the designated hazardous waste container using a funnel to avoid spills.

  • Container Sealing: Once collection is complete, or the container is full, securely seal the container.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Final Disposal Method: The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department.

    • Prevent the spill from entering drains or waterways.

Hazard and Precautionary Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements for this compound.[3]

GHS Statement TypeCodeDescription
Hazard Statement H302Harmful if swallowed.
Hazard Statement H315Causes skin irritation.
Hazard Statement H319Causes serious eye irritation.
Precautionary Statement P264Wash skin thoroughly after handling.
Precautionary Statement P270Do not eat, drink or smoke when using this product.
Precautionary Statement P280Wear protective gloves/ eye protection/ face protection.
Precautionary Statement P302 + P352IF ON SKIN: Wash with plenty of water.
Precautionary Statement P330Rinse mouth.
Precautionary Statement P362Take off contaminated clothing and wash before reuse.
Precautionary Statement P501Dispose of contents/ container to an approved waste disposal plant.

Disposal Workflow

A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C S Spill Occurs B->S D Collect in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Disposal (EHS or Licensed Contractor) E->F G End: Incineration at Licensed Facility F->G S->F Large Spill (Evacuate & Report) H Contain Spill with Inert Absorbent S->H Small Spill I Collect Contaminated Material into Waste Container H->I I->D

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Difluoromethoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1-(Difluoromethoxy)-2-nitrobenzene.

This guide provides detailed procedural steps to ensure the safe handling of this compound in a laboratory setting, minimizing exposure risk and ensuring proper disposal. The following protocols are based on established safety data sheets and best practices in chemical management.

Hazard and Exposure Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed or inhaled and toxic in contact with skin.[1] Prolonged or repeated exposure may cause damage to organs.[1][2] It is also toxic to aquatic life with long-lasting effects.[1]

Hazard StatementGHS Classification
Harmful if swallowed or if inhaled.[1]Acute Toxicity, Oral (Category 4)[1], Inhalation (Category 4)[1]
Toxic in contact with skin.[1]Acute Toxicity, Dermal (Category 3)[1]
Causes damage to organs through prolonged or repeated exposure.[1]Specific target organ toxicity — repeated exposure (Category 1)[1]
Toxic to aquatic life with long lasting effects.[1]Chronic aquatic hazard (Category 2)[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

Primary Engineering Control:

  • All handling of this compound must be conducted in a certified chemical fume hood to avoid the generation and inhalation of vapors or aerosols.[1][2][3][4]

Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) that have been inspected for integrity before use.[1] Use proper glove removal technique to avoid skin contact.[1] For tasks with a high risk of splash or for handling chemicals of unknown toxicity, consider double gloving with a flexible laminate glove under a heavy-duty, chemically resistant outer glove.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are required.[5] For operations outside a fume hood with a risk of splashes or for systems under pressure, a face shield worn over safety goggles is mandatory.[5]
Skin and Body Protection A flame-resistant lab coat is required.[5] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a one-piece coverall should be worn.[6][7] Closed-toe shoes are mandatory.[5]
Respiratory Protection If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][6] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for handling this compound from pre-operational checks to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Pre-Use_Inspection 1. Pre-Use Inspection - Verify fume hood certification. - Inspect all PPE for damage. Don_PPE 2. Don Appropriate PPE - Lab coat, gloves, eye protection. Pre-Use_Inspection->Don_PPE Proceed if safe Chemical_Retrieval 3. Chemical Retrieval - Obtain from locked storage. - Transport in secondary containment. Don_PPE->Chemical_Retrieval Experiment 4. Experimental Procedure - Dispense and handle chemical. - Keep container tightly closed when not in use. Chemical_Retrieval->Experiment Decontamination 5. Decontamination - Clean work surfaces. - Decontaminate any spills immediately. Experiment->Decontamination Waste_Segregation 6. Waste Segregation - Segregate liquid waste, solid waste, and sharps. Decontamination->Waste_Segregation PPE_Doffing 7. Doff PPE - Remove PPE in the correct order to avoid contamination. Waste_Segregation->PPE_Doffing Waste_Disposal 8. Waste Disposal - Dispose of chemical waste and contaminated materials through approved channels. PPE_Doffing->Waste_Disposal

Caption: Standard operating procedure for handling this compound.

Step-by-Step Handling and Disposal Plan

1. Pre-Operational Safety Checks:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Verify that the chemical fume hood has a current certification.

  • Inspect all required PPE for defects before use.[1]

  • Have a spill kit readily available.

2. Handling the Chemical:

  • Work exclusively within a chemical fume hood.[1][2]

  • Avoid inhalation of any mists or vapors.[1]

  • Prevent all contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Keep the container tightly closed when not in use and store it in a well-ventilated area.[1][3]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[1]

3. First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1] Seek immediate medical attention.[1][8]

  • In case of eye contact: Rinse cautiously with water for several minutes.[3][9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.[1][8]

  • If inhaled: Move the person to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[1][2]

  • If swallowed: Rinse the mouth with water.[1][3] Do NOT induce vomiting.[2][4] Seek immediate medical attention.[1][2]

4. Spill Management:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Prevent the spill from entering drains or waterways.[1]

5. Disposal Protocol:

  • Chemical Waste: Dispose of this compound as hazardous waste through an approved waste disposal plant.[1][2][3] Do not mix with other waste.[1] Leave the chemical in its original container if possible.[1]

  • Contaminated PPE: Used gloves, lab coats, and other disposable materials contaminated with this chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Contaminated clothing should be washed before reuse.[1][3][9]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.